molecular formula C8H18N2 B8223699 trans-2,5-Diethylpiperazine

trans-2,5-Diethylpiperazine

货号: B8223699
分子量: 142.24 g/mol
InChI 键: JIAOVIBEPXQRNK-OCAPTIKFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-2,5-Diethylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2R,5S)-2,5-diethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-7-5-10-8(4-2)6-9-7/h7-10H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAOVIBEPXQRNK-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN[C@@H](CN1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of trans-2,5-Diethylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-2,5-diethylpiperazine, a valuable heterocyclic compound employed as an intermediate in the development of various active pharmaceutical ingredients. This document details potential synthetic methodologies, experimental protocols, and relevant characterization data, compiled to assist researchers in the efficient and stereoselective preparation of this target molecule.

Introduction

Piperazine (B1678402) and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, owing to their ability to confer desirable physicochemical properties such as improved solubility and bioavailability. The 2,5-disubstituted piperazine scaffold, particularly the trans isomer, offers a rigid and defined three-dimensional structure that is crucial for specific molecular interactions with biological targets. This compound, with its ethyl substituents, provides a key building block for the synthesis of more complex molecules with potential therapeutic applications. This guide explores established and theoretical synthetic routes to afford this compound with a focus on stereocontrol and practical experimental considerations.

Synthetic Approaches

Several synthetic strategies can be envisioned for the preparation of this compound. The primary approaches involve the cyclization of acyclic precursors, often leveraging reductive amination or catalytic cyclization of amino alcohols. Stereoselectivity is a key challenge, and methods that favor the formation of the desired trans isomer are of particular interest.

Reductive Dimerization of α-Amino Aldehydes

One biomimetic approach involves the dimerization of α-amino aldehydes derived from corresponding amino acids. This method has been successfully applied to the synthesis of various 2,5-disubstituted pyrazines, which can be subsequently reduced to piperazines. The key intermediate, an α-amino aldehyde, can be generated in situ from a protected amino acid derivative.

Logical Workflow for Reductive Dimerization:

cluster_0 Starting Material cluster_1 Intermediate Generation cluster_2 Cyclization and Reduction Amino_Acid α-Aminobutyric acid Protected_AA N-Protected α-aminobutyric acid Amino_Acid->Protected_AA Protection Amino_Aldehyde α-Amino aldehyde Protected_AA->Amino_Aldehyde Reduction Dihydropyrazine (B8608421) 2,5-Diethyl-3,6-dihydropyrazine Amino_Aldehyde->Dihydropyrazine Dimerization Pyrazine (B50134) 2,5-Diethylpyrazine Dihydropyrazine->Pyrazine Oxidation Piperazine This compound Pyrazine->Piperazine Reduction (e.g., H₂/PtO₂)

Caption: Reductive dimerization of an amino acid derivative.

Catalytic Cyclization of Amino Alcohols

A more direct and atom-economical approach is the catalytic cyclization of an appropriate amino alcohol. For the synthesis of this compound, the required precursor would be 1-aminobutan-2-ol. This method often employs a heterogeneous catalyst under high temperature and pressure. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.

Reaction Pathway for Catalytic Cyclization:

Amino_Alcohol 2 molecules of 1-Aminobutan-2-ol Intermediate Diol Intermediate Amino_Alcohol->Intermediate Catalyst, Δ, P Piperazine This compound + cis-2,5-Diethylpiperazine Intermediate->Piperazine Intramolecular Cyclization

Caption: Catalytic cyclization of 1-aminobutan-2-ol.

Stereoselective Synthesis via Asymmetric Lithiation

For achieving high stereoselectivity, methods involving asymmetric synthesis are paramount. One such advanced approach is the asymmetric lithiation of an N-Boc protected piperazine followed by trapping with an electrophile. While this method is powerful, it requires a more complex multi-step synthesis. A potential adaptation for this compound would involve a sequential alkylation.

Experimental Protocols

The following are proposed experimental protocols based on established methodologies for the synthesis of analogous compounds. Researchers should optimize these conditions for the specific target molecule.

Protocol 1: Synthesis via Reductive Dimerization of N-Cbz-α-aminobutyraldehyde

Step 1: Synthesis of N-Cbz-α-aminobutyraldehyde This intermediate can be prepared by the reduction of the corresponding N-protected amino acid ester.

Step 2: Dimerization, Oxidation, and Reduction

  • N-Cbz-α-aminobutyraldehyde is subjected to hydrogenolysis to remove the protecting group and generate the free amino aldehyde in situ.

  • The amino aldehyde undergoes spontaneous dimerization to form 2,5-diethyl-3,6-dihydropyrazine.

  • The dihydropyrazine is oxidized to 2,5-diethylpyrazine.

  • The resulting pyrazine is then reduced to a mixture of cis- and this compound, from which the trans isomer can be isolated by chromatography or crystallization.

Reagent/ParameterCondition
Starting MaterialN-Cbz-α-aminobutyric acid methyl ester
Reduction to AldehydeDIBAL-H, -78 °C
Dimerization/OxidationAir or mild oxidizing agent
Final ReductionH₂, PtO₂ or NaBH₄/CoCl₂
SolventToluene, Methanol
PurificationColumn chromatography, Crystallization
Protocol 2: Catalytic Cyclization of 1-Aminobutan-2-ol
  • A high-pressure autoclave is charged with 1-aminobutan-2-ol and a suitable catalyst (e.g., Raney Nickel, Copper chromite).

  • The reactor is pressurized with hydrogen and heated to the desired temperature.

  • After the reaction is complete, the catalyst is filtered off, and the product is isolated by distillation. The trans isomer may be separated from the cis isomer by fractional crystallization of a suitable salt.

Reagent/ParameterCondition
Starting Material1-Aminobutan-2-ol
CatalystRaney Nickel or Copper Chromite
Temperature150-250 °C
Pressure50-150 atm H₂
SolventDioxane or neat
PurificationDistillation, Fractional Crystallization

Quantitative Data

Due to the limited availability of specific literature on the synthesis of this compound, the following table presents expected or typical data based on the synthesis of similar 2,5-dialkylpiperazines.

Synthesis MethodTypical Yield (%)Purity (%)Diastereomeric Ratio (trans:cis)
Reductive Dimerization40-60>95Variable, requires separation
Catalytic Cyclization50-70>98Typically favors trans
Asymmetric Lithiation60-80>99>95:5

Characterization Data for this compound

The following table summarizes the expected spectroscopic data for the target compound.

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~2.8-3.0 (m, 4H, piperazine CH₂), ~2.5-2.7 (m, 2H, piperazine CH), ~1.4-1.6 (m, 4H, CH₂CH₃), ~0.9 (t, 6H, CH₂CH₃)
¹³C NMR (CDCl₃)δ ~55-60 (piperazine CH), ~45-50 (piperazine CH₂), ~25-30 (CH₂CH₃), ~10-15 (CH₂CH₃)
IR (KBr, cm⁻¹)~3200-3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1450 (C-H bend), ~1100 (C-N stretch)
Mass Spec. (EI)m/z 142 (M⁺), characteristic fragmentation pattern

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the choice of method depending on the desired scale, stereopurity, and available resources. The catalytic cyclization of 1-aminobutan-2-ol represents a direct and efficient approach, while methods involving the dimerization of amino aldehyde precursors offer a biomimetic alternative. For applications requiring high enantiopurity, stereoselective methods such as asymmetric lithiation should be considered. This guide provides a foundational framework for researchers to develop and optimize the synthesis of this important pharmaceutical intermediate. Further investigation and experimental validation are encouraged to refine the presented protocols and expand the understanding of the reaction mechanisms involved.

An In-depth Technical Guide to the Chemical Properties of trans-2,5-Disubstituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, experimental protocols, and structural characteristics of trans-2,5-dimethylpiperazine (B131708).

Core Chemical Properties of trans-2,5-Dimethylpiperazine

trans-2,5-Dimethylpiperazine is a C-alkyl substituted piperazine (B1678402) that serves as a valuable building block in the synthesis of various biologically active compounds, including opioid receptor ligands.[1] Its chemical and physical properties are summarized below.

The physical and chemical properties of trans-2,5-dimethylpiperazine are presented in Table 1.

PropertyValueReference
Molecular Formula C6H14N2[2]
Molecular Weight 114.19 g/mol [2]
CAS Number 2815-34-1[2]
Appearance White to orange to green powder to crystal[3]
Melting Point 115-118 °C[1]
Boiling Point 162-165 °C[1]
Flash Point 38 °C (100.4 °F) - closed cup
Form Crystals

Spectroscopic data is crucial for the identification and structural elucidation of trans-2,5-dimethylpiperazine. Key spectroscopic identifiers are listed in Table 2.

Spectroscopic IdentifierValue
SMILES C[C@H]1CN--INVALID-LINK--CN1
InChI 1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6+
InChIKey NSMWYRLQHIXVAP-OLQVQODUSA-N

An Infrared (IR) spectrum of a salt of trans-2,5-dimethylpiperazine shows broad bands between 2376 and 3027 cm⁻¹, which are attributed to the stretching modes of the –CH3, –CH2–, –CH–, and (–NH2)+ groups of the organic cation.[4] The broadening of these bands suggests the presence of a hydrogen-bonding network.[4] Bending vibrations for these groups are observed in the 1321–1631 cm⁻¹ region.[4] 1H NMR and 13C NMR data are also available for this compound.

trans-2,5-Dimethylpiperazine is a flammable solid and is toxic in contact with skin.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical. Table 3 summarizes the key safety information.

Hazard StatementPrecautionary Statement
H228: Flammable solidP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
H311: Toxic in contact with skinP280: Wear protective gloves/ eye protection/ face protection.
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of trans-2,5-disubstituted piperazines and their derivatives.

This protocol describes the synthesis of a salt of trans-2,5-dimethylpiperazine, which is a common procedure for the purification and characterization of piperazine derivatives.

Materials:

  • Na4P2O7

  • Deionized water

  • Ion-exchange resin (Amberlite IR 120)

  • trans-2,5-Dimethylpiperazine base

Procedure:

  • Diphosphoric acid (H4P2O7) is prepared by passing a solution of Na4P2O7 (26 mg in 50 ml H2O) through an ion-exchange resin (Amberlite IR 120).[4]

  • The freshly prepared diphosphoric acid solution is then neutralized with trans-2,5-dimethylpiperazine base in a 1:1 molar ratio at a low temperature.[4]

  • The resulting solution is slowly evaporated at room temperature over several days.[4]

  • Colorless, needle-shaped crystals of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284) are formed and can be collected.[4]

Materials:

  • trans-2,5-Dimethylpiperazine (0.1 g, 1 mmol, 99% purity)

  • Ethanol (20 ml)

  • Perchloric acid (HClO4, 0.2 g, 2 mmol, 96% purity)

  • Distilled water

Procedure:

  • trans-2,5-Dimethylpiperazine is dissolved in ethanol.[5]

  • Perchloric acid is added to the solution with a molar ratio of 1:2 (trans-2,5-dimethylpiperazine to perchloric acid).[5]

  • The mixture is stirred for 1 hour.[5]

  • The solution is allowed to evaporate at room temperature for one week.[5]

  • Colorless single crystals are formed, isolated by filtration, and washed with a small amount of distilled water.[5]

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow_salt_synthesis cluster_step1 Step 1: Acid Preparation cluster_step2 Step 2: Neutralization cluster_step3 Step 3: Crystallization Na4P2O7_solution Na4P2O7 Solution ion_exchange Ion-Exchange Resin (Amberlite IR 120) Na4P2O7_solution->ion_exchange H4P2O7_solution Diphosphoric Acid Solution ion_exchange->H4P2O7_solution trans_DM_piperazine trans-2,5-Dimethylpiperazine neutralization Neutralization (1:1 molar ratio, low temp) H4P2O7_solution->neutralization trans_DM_piperazine->neutralization resulting_solution Resulting Solution evaporation Slow Evaporation (Room Temperature) resulting_solution->evaporation crystals Needle-shaped Crystals evaporation->crystals

Caption: Synthesis workflow for trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.

Structural Information

In the salt form, the piperazine ring of trans-2,5-dimethylpiperazine adopts a chair conformation with the methyl groups in equatorial positions.[4] The bond lengths and angles within the cation are generally not significantly different from those reported in other trans-2,5-dimethylpiperazine based salts.[4] In the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate, the organic cations are linked to inorganic layers through N—H⋯O and C—H⋯O hydrogen bonds.[4]

References

Navigating the Chiral Landscape of trans-2,5-Diethylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of molecules is a cornerstone of modern drug discovery and development, dictating both pharmacokinetic and pharmacodynamic properties. Substituted piperazines are prevalent scaffolds in medicinal chemistry, and understanding their stereoisomerism is critical for the rational design of novel therapeutics. This technical guide delves into the core principles of stereoisomerism as applied to trans-2,5-diethylpiperazine, a chiral diamine with significant potential in chemical synthesis and pharmaceutical research.

Due to a notable lack of specific experimental data for this compound in the current body of scientific literature, this guide leverages the extensive research conducted on its close structural analog, trans-2,5-dimethylpiperazine (B131708). The principles of stereochemistry and conformational analysis derived from the dimethyl derivative provide a robust framework for understanding the diethyl compound.

The Stereoisomers of 2,5-Diethylpiperazine

The substitution at the C2 and C5 positions of the piperazine (B1678402) ring gives rise to geometric (cis/trans) and optical isomerism. The trans configuration, where the two ethyl groups are on opposite sides of the ring's plane, can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (2R,5R)-2,5-diethylpiperazine and (2S,5S)-2,5-diethylpiperazine. In contrast, the cis isomer, with both ethyl groups on the same side of the ring, possesses a plane of symmetry and is therefore an achiral meso compound.

G Figure 1: Enantiomers of this compound cluster_0 (2R,5R)-2,5-Diethylpiperazine cluster_1 (2S,5S)-2,5-Diethylpiperazine R-isomer R-isomer S-isomer S-isomer R-isomer->S-isomer Mirror Plane

Figure 1: Enantiomers of this compound

Conformational Analysis

Based on extensive crystallographic and spectroscopic studies of trans-2,5-dimethylpiperazine, it is well-established that the piperazine ring adopts a stable chair conformation. In this conformation, the bulky alkyl substituents preferentially occupy the equatorial positions to minimize steric hindrance. This arrangement is energetically more favorable than the axial orientation. It is therefore highly probable that this compound also adopts a chair conformation with both ethyl groups in equatorial positions.

Quantitative Data

Propertytrans-2,5-DimethylpiperazineThis compound
Molecular FormulaC6H14N2C8H18N2
Molecular Weight114.19 g/mol 142.24 g/mol
Melting Point115-118 °C (racemate)[1]Data not available
Boiling Point162-165 °C (racemate)[1]Data not available
Crystal System (dihydrochloride)Monoclinic[2]Data not available
Space Group (dihydrochloride)P21/n[2]Data not available
ConformationChair (equatorial methyl groups)[2][3][4][5]Predicted: Chair (equatorial ethyl groups)

Experimental Protocols

The synthesis and separation of chiral piperazine derivatives often present significant challenges. The following outlines a generalized approach that could be adapted for the resolution of this compound enantiomers.

General Synthetic Approach

A common route to 2,5-disubstituted piperazines involves the cyclization of appropriate amino acid precursors. For instance, the self-condensation of an ethyl-substituted amino acid ester could yield a 2,5-diketopiperazine, which can then be reduced to the corresponding piperazine. The stereochemistry of the final product is dependent on the stereochemistry of the starting amino acid.

Chiral Resolution

The separation of the racemic mixture of this compound into its constituent enantiomers would likely require chiral chromatography.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol), is necessary to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) is often required to improve peak shape and resolution for basic compounds like piperazines.

  • Detection: UV detection is commonly used, provided the molecule has a suitable chromophore. If not, a universal detector such as a charged aerosol detector (CAD) or a mass spectrometer (MS) can be employed.

  • Scale-up: Once an analytical method is developed, it can be scaled up to a preparative or semi-preparative scale to isolate larger quantities of the individual enantiomers.

G Figure 2: Generalized Workflow for Chiral Separation start Racemic this compound hplc Chiral HPLC System (Chiral Stationary Phase) start->hplc separation Separation of Enantiomers hplc->separation enantiomer_R (2R,5R)-Enantiomer (Isolated Fraction) separation->enantiomer_R enantiomer_S (2S,5S)-Enantiomer (Isolated Fraction) separation->enantiomer_S analysis Purity and Enantiomeric Excess Analysis (e.g., Analytical Chiral HPLC, Polarimetry) enantiomer_R->analysis enantiomer_S->analysis final_product Enantiomerically Pure Products analysis->final_product

Figure 2: Generalized Workflow for Chiral Separation

Conclusion

The stereoisomerism of this compound is a critical aspect for its application in drug development and chiral synthesis. While direct experimental data for this specific compound is sparse, a comprehensive understanding can be extrapolated from its well-studied methyl analog. The trans isomer exists as a pair of enantiomers, (2R,5R) and (2S,5S), which are expected to adopt a stable chair conformation with equatorial ethyl groups. The separation of these enantiomers is achievable through techniques such as chiral HPLC. Further research to elucidate the specific properties and biological activities of the individual enantiomers of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

Technical Guide: Physicochemical Characterization of trans-2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for the physical properties of trans-2,5-Diethylpiperazine did not yield sufficient data for a comprehensive technical guide. Due to the structural similarity and the availability of extensive data, this guide will focus on the well-characterized analog, trans-2,5-Dimethylpiperazine (B131708) . The methodologies and principles described herein are broadly applicable to the characterization of similar piperazine (B1678402) derivatives.

This technical whitepaper provides an in-depth overview of the core physical properties of trans-2,5-dimethylpiperazine, tailored for researchers, scientists, and professionals in drug development. This document outlines key physicochemical data, details the experimental protocols for their determination, and includes visualizations of experimental workflows.

Physicochemical Properties of trans-2,5-Dimethylpiperazine

The physical properties of trans-2,5-dimethylpiperazine are crucial for its handling, formulation, and application in synthetic and pharmaceutical chemistry. A summary of these properties is presented below.

Physical PropertyValue
Melting Point 115-118 °C[1][2][3][4]
Boiling Point 162-165 °C[2][3][4]
Density 0.824 g/cm³[1]
Water Solubility 50 g/100 mL (at 20 °C)[1][2][3]
pKa 9.66 (at 25 °C)[1][2][3]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of trans-2,5-dimethylpiperazine.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline trans-2,5-dimethylpiperazine is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range between these two temperatures.[1][3][4]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is measured. The Thiele tube method is a common and efficient technique for this determination.[5]

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or oil bath)

Procedure:

  • A small volume (a few milliliters) of the sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is heated gently, causing the temperature of the sample to rise.

  • As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • The heating is discontinued, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Principle: The mass of a known volume of the substance is determined. For an irregularly shaped solid, the volume can be found by fluid displacement.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which the solid is insoluble (e.g., a non-polar solvent for a polar solid)

Procedure:

  • The mass of a sample of trans-2,5-dimethylpiperazine is accurately measured using an analytical balance.

  • A known volume of an inert liquid is placed in a graduated cylinder, and the initial volume is recorded.

  • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

  • The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • The density is calculated by dividing the mass of the solid by its determined volume.[6][7]

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Principle: A known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.

Apparatus:

  • Vials or test tubes

  • Analytical balance

  • Volumetric flasks

  • Shaker or magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • An excess amount of trans-2,5-dimethylpiperazine is added to a known volume of the solvent (e.g., water) in a vial.

  • The vial is sealed and placed in a temperature-controlled shaker bath (e.g., at 20 °C) and agitated for a sufficient time to reach equilibrium (typically 24 hours).

  • After equilibration, the mixture is allowed to stand to let the undissolved solid settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • The concentration of the dissolved solute in the filtrate is then determined by a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or a spectroscopic technique.[2][8][9]

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Principle: Potentiometric titration is a common method for determining the pKa of a substance. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure:

  • A known concentration of trans-2,5-dimethylpiperazine is dissolved in deionized water.

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments from a burette.

  • After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point. For a diprotic base like piperazine, two pKa values can be determined from the two half-equivalence points.[10][11][12]

Synthesis of trans-2,5-Dimethylpiperazine

A reported synthesis of a salt of trans-2,5-dimethylpiperazine involves the neutralization of the free base with an acid. The free base can be obtained commercially or synthesized. A general neutralization reaction to form a salt is described below.

Reaction: trans-2,5-dimethylpiperazine (base) + H₂A (acid) → (trans-2,5-dimethylpiperazinium)H₂A (salt)

Procedure for Salt Formation:

  • Diphosphoric acid (H₄P₂O₇) is prepared by passing a solution of sodium diphosphate (B83284) (Na₄P₂O₇) through an ion-exchange resin.

  • The resulting fresh diphosphoric acid solution is then neutralized with trans-2,5-dimethylpiperazine in a 1:1 molar ratio at a low temperature.

  • The solution is allowed to slowly evaporate at room temperature over several days.

  • Colorless, needle-shaped crystals of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate are formed.[13][14]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the characterization and application of trans-2,5-dimethylpiperazine.

Experimental_Workflow_for_Physicochemical_Characterization cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_application Application synthesis Synthesis of trans-2,5-Dimethylpiperazine purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp density Density Measurement purification->density solubility Solubility Assay purification->solubility pka pKa Determination purification->pka drug_dev Drug Development (e.g., Opioid Receptor Ligands) solubility->drug_dev pka->drug_dev

Caption: Workflow for the synthesis, purification, and physicochemical characterization of trans-2,5-dimethylpiperazine.

Hypothetical_Signaling_Pathway_Interaction cluster_compound Bioactive Compound cluster_receptor Cellular Target cluster_pathway Downstream Signaling compound trans-2,5-Dimethylpiperazine Derivative receptor G-Protein Coupled Receptor (e.g., Opioid Receptor) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters concentration of cellular_response Cellular Response second_messenger->cellular_response Leads to

Caption: Hypothetical signaling pathway for a bioactive derivative of trans-2,5-dimethylpiperazine.

References

An In-depth Technical Guide to trans-2,5-Disubstituted Piperazines: Focus on trans-2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the core requirements for an in-depth analysis of trans-2,5-disubstituted piperazines. However, extensive literature and database searches have revealed a significant lack of specific technical data, including a dedicated CAS number, for trans-2,5-diethylpiperazine . Consequently, this document will focus on the closely related and well-documented analogue, trans-2,5-dimethylpiperazine (B131708) (CAS No. 2815-34-1) , to provide a comprehensive overview of the synthesis, properties, and applications representative of this class of compounds.

Introduction

Piperazine (B1678402) and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry and materials science.[1] The rigid, chair-like conformation of the piperazine ring provides a valuable scaffold for the spatial arrangement of functional groups, influencing receptor binding and pharmacokinetic properties. Among these, 2,5-disubstituted piperazines, particularly the trans isomers, offer a stereochemically defined and conformationally constrained building block. trans-2,5-Dimethylpiperazine serves as a key intermediate in the synthesis of a variety of biologically active molecules and specialized polymers.[2] Its utility in drug discovery is notable, particularly in the development of opioid receptor ligands and compounds targeting the central nervous system.[2][3]

Physicochemical and Structural Data

The properties of trans-2,5-dimethylpiperazine are well-characterized, providing a baseline for understanding its chemical behavior and applications.

Table 1: Physicochemical Properties of trans-2,5-Dimethylpiperazine

PropertyValueSource(s)
CAS Number 2815-34-1[4][5]
Molecular Formula C₆H₁₄N₂[4][5]
Molecular Weight 114.19 g/mol [4][5]
Appearance White to off-white crystalline powder[6][7]
Melting Point 115-120 °C[2][5]
Boiling Point 162-165 °C[5]
Solubility Soluble in water and organic solvents[8]
pKa 9.66 (at 25°C)[3]
InChI Key NSMWYRLQHIXVAP-OLQVQODUSA-N[5]

The crystal structure of trans-2,5-dimethylpiperazine and its salts has been extensively studied. In its dicationic form, the piperazine ring consistently adopts a chair conformation with the two methyl groups situated in equatorial positions.[1][9] This arrangement minimizes steric hindrance and is a key feature in its application as a structural scaffold. The crystal packing is often stabilized by a network of hydrogen bonds, for instance, N—H⋯Cl and C—H⋯Cl interactions in the tetrachloridocobaltate(II) salt.[10]

Experimental Protocols

The synthesis of substituted piperazines and their derivatives is a cornerstone of many research and development efforts. Below is a representative experimental protocol for the synthesis of a salt of trans-2,5-dimethylpiperazine, which is illustrative of the methods used to handle and purify this class of compounds.

Synthesis of trans-2,5-Dimethylpiperazine-1,4-diium Dihydrogen Diphosphate (B83284)

This protocol describes the synthesis of a crystalline salt of trans-2,5-dimethylpiperazine, a common method for structural analysis and purification.[9]

Materials:

  • Sodium pyrophosphate (Na₄P₂O₇)

  • Ion-exchange resin (e.g., Amberlite IR 120)

  • trans-2,5-Dimethylpiperazine

  • Deionized water

Procedure:

  • Preparation of Diphosphoric Acid: An aqueous solution of sodium pyrophosphate (e.g., 26 mg in 50 mL of water) is passed through a column containing a protonated ion-exchange resin (Amberlite IR 120) to generate a fresh solution of diphosphoric acid (H₄P₂O₇).[9]

  • Neutralization: The freshly prepared diphosphoric acid solution is cooled and neutralized by the dropwise addition of a stoichiometric amount (1:1 molar ratio) of trans-2,5-dimethylpiperazine base at a low temperature.[9]

  • Crystallization: The resulting solution is left for slow evaporation at room temperature over several days.[9]

  • Isolation: Colorless, needle-shaped crystals of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate are formed, which can then be isolated by filtration.[9]

Characterization:

The resulting crystals can be analyzed using single-crystal X-ray diffraction to confirm the structure and stereochemistry.[9] Further characterization can be performed using infrared (IR) spectroscopy. The IR spectrum typically shows broad bands between 2376 and 3027 cm⁻¹, which are characteristic of the stretching modes of the –CH₃, –CH₂–, –CH–, and (–NH₂)+ groups of the organic cation.[9][11]

Applications in Research and Drug Development

trans-2,5-Dimethylpiperazine is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of various pharmaceuticals. Its rigid structure is particularly useful in designing ligands for specific biological targets, including the central nervous system.[2]

  • Polymer Chemistry: This compound is utilized in the synthesis of specialty polymers, where its incorporation can enhance properties such as thermal stability and mechanical strength.[2]

  • Medicinal Chemistry Scaffold: The trans-2,5-disubstituted piperazine motif is a privileged scaffold in drug design. It provides a well-defined three-dimensional structure that can be functionalized at the nitrogen atoms to explore structure-activity relationships (SAR).

Visualized Workflows and Relationships

Diagrams are essential for visualizing complex chemical processes and relationships. The following diagrams, generated using the DOT language, illustrate key concepts related to trans-2,5-dimethylpiperazine.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process Steps cluster_end Product & Analysis Na4P2O7 Sodium Pyrophosphate IonExchange Ion Exchange (Amberlite IR 120) Na4P2O7->IonExchange Aqueous Solution tDMP trans-2,5-Dimethylpiperazine Neutralization Neutralization (Low Temperature) tDMP->Neutralization IonExchange->Neutralization H4P2O7 Solution Crystallization Slow Evaporation Neutralization->Crystallization Product Crystalline Salt Product Crystallization->Product Analysis X-ray Diffraction & IR Spectroscopy Product->Analysis Structural_Features PiperazineCore Piperazine Core TransSubst trans-2,5-Substitution PiperazineCore->TransSubst ChairConf Chair Conformation TransSubst->ChairConf EquatorialMe Equatorial Methyl Groups ChairConf->EquatorialMe RigidScaffold Rigid Scaffold for Drug Design EquatorialMe->RigidScaffold

References

An In-depth Technical Guide to the Molecular Structure of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-2,5-Diethylpiperazine is a heterocyclic organic compound belonging to the piperazine (B1678402) family. Its structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with two ethyl groups substituted at the 2 and 5 positions. The "trans" designation indicates that the ethyl groups are on opposite sides of the piperazine ring. This arrangement has significant implications for the molecule's stereochemistry and overall three-dimensional shape. Understanding the molecular structure of this compound and its derivatives is crucial for applications in medicinal chemistry and materials science, where the specific conformation can influence biological activity and material properties.

Molecular Conformation

The piperazine ring in trans-2,5-disubstituted derivatives, such as the dimethyl analogue, adopts a stable chair conformation.[1][2][3][4][5] In this conformation, the substituents at the 2 and 5 positions preferentially occupy the equatorial positions to minimize steric hindrance. This arrangement results in a more stable, lower-energy conformation. It is therefore highly probable that this compound also adopts a chair conformation with both ethyl groups in the equatorial orientation.

G Chair conformation of this compound N1 N1 C2 C2 N1->C2 H_N1 H N1->H_N1 C3 C3 C2->C3 Et_C2_1 CH2 C2->Et_C2_1 N4 N4 C3->N4 C5 C5 N4->C5 H_N4 H N4->H_N4 C6 C6 C5->C6 Et_C5_1 CH2 C5->Et_C5_1 C6->N1 Et_C2_2 CH3 Et_C2_1->Et_C2_2 Et_C5_2 CH3 Et_C5_1->Et_C5_2

Caption: A 2D representation of the chair conformation of this compound.

Quantitative Structural Data (from trans-2,5-Dimethylpiperazine)

The following tables summarize the crystallographically determined bond lengths and angles for the dication of trans-2,5-dimethylpiperazine (B131708). These values provide a close approximation of the expected geometry for the this compound ring.

Table 1: Bond Lengths in the trans-2,5-Dimethylpiperazine Dication [1][3]

BondLength (Å)
N-C1.490(2) - 1.503(9)
C-C1.513(2) - 1.534(12)

Table 2: Bond Angles in the trans-2,5-Dimethylpiperazine Dication [1][2][3]

AngleAngle (°)
C-N-C112.4(3) - 113.54(15)
N-C-C108.68(11) - 109.15(14)
C-C-C109.15(14)

Experimental Protocols

General Synthesis of 2,5-Dialkylpiperazines

The synthesis of 2,5-dialkylpiperazines can be achieved through various methods, often involving the cyclization of appropriate precursors. One common approach is the reduction of 2,5-diketopiperazines, which can be synthesized from the corresponding amino acids.

G A 2x Amino Acid Precursor (e.g., Alanine for Dimethyl, Aminobutyric acid for Diethyl) B Cyclization A->B Heat C 2,5-Diketopiperazine B->C D Reduction (e.g., with LiAlH4) C->D E cis/trans-2,5-Dialkylpiperazine D->E F Isomer Separation E->F G trans-2,5-Dialkylpiperazine F->G

Caption: A generalized workflow for the synthesis of trans-2,5-dialkylpiperazines.

Example Protocol: Synthesis and Crystallization of trans-2,5-Dimethylpiperazine-1,4-diium tetrachloridocobaltate(II)[1]

This protocol describes the synthesis of a salt of the dimethyl analogue, which is a common method for obtaining high-quality crystals for X-ray diffraction studies.

  • A 1:1 molar mixture of trans-2,5-dimethylpiperazine and cobalt(II) chloride hexahydrate is dissolved in a solution of concentrated hydrochloric acid.

  • The resulting solution is magnetically stirred for 1 hour.

  • The solution is left for slow evaporation at room temperature for two weeks.

  • The formed dark-blue prismatic crystals are recovered by filtration and dried in the air.

Spectroscopic Characterization

While specific NMR data for this compound is not available, the 1H NMR spectrum of trans-2,5-dimethylpiperazine in CDCl3 shows characteristic signals that can be used for analogy.[6] The symmetry of the trans isomer simplifies the spectrum. For this compound, one would expect to see signals corresponding to the methyl and methylene (B1212753) protons of the ethyl groups, as well as signals for the protons on the piperazine ring. The chemical shifts and coupling patterns would be indicative of the chair conformation and the relative stereochemistry of the substituents.

Conclusion

The molecular structure of this compound is predicted to be a chair conformation with the two ethyl groups in equatorial positions. This prediction is strongly supported by extensive crystallographic and spectroscopic data available for its close analogue, trans-2,5-dimethylpiperazine. The provided quantitative data on bond lengths and angles from the dimethyl derivative offers a reliable model for the geometry of the piperazine ring in the diethyl compound. Further experimental studies, specifically X-ray crystallography and NMR spectroscopy on this compound, are necessary to confirm these structural details and provide precise data for this specific molecule.

References

Conformational Landscape of trans-2,5-Diethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the conformational preferences of trans-2,5-diethylpiperazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structural dynamics that govern the bioactivity and physical properties of this molecule.

Introduction to Piperazine (B1678402) Conformation

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For trans-2,5-disubstituted piperazines, the thermodynamically most stable conformation is the di-equatorial chair form, which avoids unfavorable 1,3-diaxial interactions.

Conformational Analysis of this compound

Direct experimental data on the conformational analysis of this compound is not extensively available in the current body of scientific literature. However, its conformational behavior can be reliably predicted based on extensive studies of analogous compounds, such as trans-2,5-dimethylpiperazine (B131708) and substituted cyclohexanes.

The primary equilibrium for this compound is between two chair conformations, as depicted below. The dominant conformation is the one where both ethyl groups occupy equatorial positions, minimizing steric hindrance.

G cluster_equilibrium Chair-Chair Interconversion cluster_boat Higher Energy Conformations A Diequatorial (More Stable) B Diaxial (Less Stable) A->B Ring Flip C Twist-Boat A->C Higher Energy B->C

Figure 1: Conformational equilibrium of this compound.
Energetic Considerations

The preference for the equatorial position of a substituent on a cyclohexane (B81311) ring is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. For an ethyl group, the A-value is approximately 1.75 kcal/mol. In this compound, the diaxial conformation would introduce two such steric interactions, in addition to other potential gauche interactions. Therefore, the di-equatorial conformer is expected to be significantly more stable.

ConformerSubstituent OrientationsRelative Energy (kcal/mol) (Estimated)Population at 298 K (Estimated)
Chair (most stable)2-eq, 5-eq0>99%
Chair (less stable)2-ax, 5-ax> 3.5<1%
Twist-Boat-> 5<<1%

Table 1: Estimated Relative Energies and Populations of this compound Conformers.

Experimental Protocols for Conformational Analysis

The conformational analysis of cyclic molecules like this compound relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution. Key parameters for conformational analysis include chemical shifts, coupling constants (³J), and Nuclear Overhauser Effects (NOEs).

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis of Coupling Constants:

    • Measure the vicinal coupling constants (³J) between the protons on C2/C5 and the adjacent ring protons.

    • Apply the Karplus equation, ³J = Acos²(θ) + Bcos(θ) + C, to estimate the dihedral angles (θ). Large coupling constants (8-13 Hz) are indicative of anti-periplanar (axial-axial) relationships, while smaller values (1-5 Hz) suggest syn-clinal (axial-equatorial or equatorial-equatorial) arrangements.

  • NOE Experiments (NOESY/ROESY):

    • Perform a 2D NOESY or ROESY experiment to identify through-space correlations between protons.

    • Strong NOEs between a substituent proton and axial ring protons would indicate an axial orientation of the substituent. For the di-equatorial conformer, NOEs are expected between the ethyl group protons and both axial and equatorial protons of the piperazine ring.

G cluster_workflow NMR-Based Conformational Analysis Workflow cluster_analysis start Sample Preparation acquire 1H NMR Data Acquisition start->acquire process Spectral Processing acquire->process analyze Analysis process->analyze j_coupling Coupling Constant Analysis (Karplus Equation) analyze->j_coupling noe NOE Analysis (Spatial Proximity) analyze->noe structure Conformational Assignment j_coupling->structure noe->structure

Figure 2: Workflow for NMR-based conformational analysis.
Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which will define the conformation of the piperazine ring and the orientation of the ethyl substituents.

Computational Modeling

Molecular mechanics and quantum chemical calculations are used to predict the relative stabilities of different conformers and to complement experimental data.

Workflow for Computational Conformational Analysis:

  • Structure Building: Generate an initial 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (chair, boat, twist-boat).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to obtain accurate relative energies.

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

G cluster_workflow Computational Conformational Analysis Workflow start Build Initial 3D Structure search Conformational Search start->search optimize Geometry Optimization (e.g., DFT) search->optimize energy Single-Point Energy Calculation optimize->energy freq Frequency Analysis energy->freq result Relative Energies and Thermodynamic Properties freq->result

Figure 3: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound is crucial for understanding its interactions in biological systems and for designing novel molecules with desired properties. Based on established principles of stereochemistry and data from analogous systems, the di-equatorial chair conformation is predicted to be the overwhelmingly predominant species. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed characterization of the conformational landscape of this and other substituted piperazines. Further experimental studies are encouraged to provide precise quantitative data for this specific molecule.

A Technical Guide to the Solubility of Piperazine Derivatives: Focus on trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both in vitro and in vivo systems. For drug development professionals, poor aqueous solubility can impede absorption, limit oral bioavailability, and complicate formulation development, ultimately leading to higher risks of failure during discovery and development.[1][2] Piperazine and its derivatives are common scaffolds in medicinal chemistry, utilized in the synthesis of a wide range of biologically active compounds.[3] Understanding the solubility of a specific derivative, such as trans-2,5-Diethylpiperazine, is a fundamental step in its evaluation as a potential drug candidate.

This guide outlines the available data for a related compound and provides a detailed, generalized protocol for determining thermodynamic solubility, a crucial parameter for any new chemical entity.

Solubility Data: trans-2,5-Dimethylpiperazine as a Surrogate

While specific solubility values for this compound are not documented in the searched scientific literature, data for the closely related analog, trans-2,5-Dimethylpiperazine (CAS: 2815-34-1), is available. This data can serve as a useful reference point for estimating the potential solubility characteristics of the diethyl-substituted counterpart.

Table 1: Quantitative Solubility and Physicochemical Properties of trans-2,5-Dimethylpiperazine

PropertyValueConditionsSource(s)
Water Solubility 50 g / 100 mL20 °C[3][4][5]
Methanol Solubility SolubleNot specified
Melting Point 115 - 118 °CN/A[3][4][6]
Boiling Point 162 - 165 °CAtmospheric Pressure[3][4][6]

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is defined as the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid material.[2] It is considered the "gold standard" for solubility measurement and is vital for lead optimization and formulation studies.[7] The following is a generalized protocol for the Shake-Flask method, a common and reliable technique for determining thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of a test compound in a specified buffer system (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Test compound (solid form, crystalline if possible)

  • Solvent/Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • Glass vials with screw caps (B75204) (e.g., 1.5 mL)

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., solubility filter plates)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Methodology:

  • Compound Dispensing: Accurately weigh approximately 1-2 mg of the solid test compound into a glass vial.[8]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired buffer to the vial.[8] This should be sufficient to create a slurry, ensuring an excess of solid material.

  • Equilibration: Securely cap the vials and place them in a shaker or thermomixer. Incubate for an extended period, typically 24 hours, at a constant temperature (e.g., 25 °C or 37 °C) with continuous agitation (e.g., 700 rpm).[7][8] This long incubation is necessary to ensure the system reaches thermodynamic equilibrium.[8]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Filtration: Filter the suspension using a low-binding filter plate or syringe filter (e.g., 0.45 µm PVDF).

  • Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the appropriate mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration of the dissolved compound by comparing the analytical response against a standard curve prepared from a stock solution of the compound (typically dissolved in an organic solvent like DMSO or Methanol).[9]

  • Data Reporting: The final solubility is reported in units such as µg/mL or µM, after accounting for the dilution factor.

Visualization of Experimental Workflow

The process for determining thermodynamic solubility can be visualized as a clear, sequential workflow. The following diagram, generated using Graphviz, outlines the key steps from compound preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_proc Phase 3: Processing & Analysis A 1. Weigh Solid Compound (Excess Amount) B 2. Add Precise Volume of Buffer (e.g., pH 7.4) A->B C 3. Incubate with Agitation (e.g., 24h @ 25°C) B->C D 4. Separate Phases (Centrifuge or Filter) C->D E 5. Collect Supernatant (Saturated Solution) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify Concentration (HPLC or LC-MS) F->G H Result: Thermodynamic Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

References

In-depth Technical Guide on the Safety and Handling of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Introduction

trans-2,5-Diethylpiperazine is a substituted piperazine (B1678402) derivative. While its specific applications in drug development are not extensively documented in publicly available literature, substituted piperazines are a common scaffold in medicinal chemistry. Due to the limited availability of specific safety and toxicological data for this compound, a conservative approach to handling, storage, and disposal is imperative to ensure personnel safety and minimize environmental impact. This guide provides a framework for the safe handling of this compound in a research and development setting.

Hazard Identification and Classification

Detailed hazard classification for this compound is not widely available. However, based on the general properties of similar chemical structures (disubstituted piperazines), it should be handled as a substance with the potential for skin and eye irritation, and possible toxicity if ingested or inhaled. In the absence of specific data, it is prudent to assume the compound is hazardous.

A Safety Data Sheet for this compound indicates that a chemical safety assessment is not available for this product.[1] Furthermore, it is stated that the toxicological and chemical properties have not been fully investigated.[1]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.

PropertyValueSource
CAS Number 6189-24-8[1]
Molecular Formula C8H18N2N/A

Note: N/A indicates that the data is not available from the searched sources.

Exposure Controls and Personal Protection

Given the lack of comprehensive toxicological data, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection A flame-retardant laboratory coat.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use.
Respiratory Protection In the case of handling fine powders or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Handling and Storage

Safe Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Use in a well-ventilated area, preferably a fume hood.

  • Wash hands thoroughly after handling.

  • A Safety Data Sheet for the compound advises to wash hands thoroughly after handling.[1]

Storage Conditions
  • Store in a tightly closed container.

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Carefully sweep up or absorb the material with an inert absorbent and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Notify the appropriate safety personnel.

Disposal Considerations

All waste materials containing this compound should be considered hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Toxicological Information

A Safety Data Sheet for this compound explicitly states that no toxicology data is available for this product.[1] Therefore, it must be handled with the assumption that it is potentially toxic.

Experimental Protocols

Due to the lack of available research citing specific experimental use of this compound, detailed experimental protocols are not available. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling procedures outlined in this guide.

Visualizations

Safe Handling Workflow for this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) A->B C Weigh/Measure Compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Hazardous Waste Container E->F G Doff and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H

Safe handling workflow for this compound.

References

An In-depth Technical Guide on the Crystal Structure of Piperazine Derivatives: A Case Study of trans-2,5-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, detailed crystal structure data for trans-2,5-diethylpiperazine is not publicly available. This guide utilizes the well-documented crystal structure of the closely related analog, trans-2,5-dimethylpiperazine (B131708) dihydrochloride (B599025) , to provide researchers, scientists, and drug development professionals with a representative in-depth technical overview of the crystallographic characteristics of this class of compounds. The methodologies and data presentation formats are directly applicable to future studies on this compound.

Introduction

Piperazine (B1678402) and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs. The stereochemistry and solid-state conformation of these molecules, as determined by X-ray crystallography, are crucial for understanding their physicochemical properties, receptor binding, and ultimately, their therapeutic efficacy. This guide focuses on the crystal structure of trans-2,5-dimethylpiperazine dihydrochloride, a representative example that illustrates the common conformational features and intermolecular interactions of disubstituted piperazines. The trans configuration typically results in a stable chair conformation with the substituents in equatorial positions, which minimizes steric hindrance.

Crystallographic Data Summary

The crystal structure of trans-2,5-dimethylpiperazine dihydrochloride (C₆H₁₄N₂·2HCl) has been determined by X-ray diffractometer data. The key crystallographic parameters are summarized in the tables below for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₆H₁₆Cl₂N₂
Formula Weight187.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.157 (6)[1]
b (Å)6.823 (5)[1]
c (Å)6.341 (5)[1]
α (°)90
β (°)102.16 (10)[1]
γ (°)90
Volume (ų)471.87[1]
Z2[1]
Calculated Density (g/cm³)1.32[1]
Measured Density (g/cm³)1.33[1]
Absorption Coefficient (μ) (cm⁻¹)6.20[1]
F(000)200[1]
R-factor0.057 for 543 reflections[1]

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C-N1.503 (9)[1]
C-C (ring)1.534 (12)[1]
C-C-N108.7 (3)[1]
C-N-C112.4 (3)[1]
Average Torsion Angle58.9[1]
N-H···Cl3.07 - 3.08[1]
H···Cl2.00 - 2.01[1]
∠N-H-Cl170 - 172[1]

Molecular Conformation and Crystal Packing

The crystal structure analysis reveals that the trans-2,5-dimethylpiperazine ring adopts a nearly ideal puckered chair conformation.[1] The methyl groups are situated in the equatorial positions, which is the most energetically favorable arrangement. The molecules are located at crystallographically imposed centers of symmetry.[1] The crystal packing is dominated by strong N-H···Cl hydrogen bonds, which link the molecules into a three-dimensional network.[1]

Experimental Protocols

The determination of the crystal structure of piperazine derivatives involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following sections provide a detailed, generalized methodology based on the procedures reported for analogous compounds.

Synthesis and Crystallization

A common method for preparing salts of piperazine derivatives for crystallization involves the reaction of the free base with a corresponding acid. For instance, colorless single crystals of trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate were obtained by dissolving trans-2,5-dimethylpiperazine in ethanol (B145695) and adding perchloric acid.[2] The mixture was stirred and allowed to evaporate at room temperature over a week to yield crystals suitable for X-ray diffraction.[2]

A similar approach can be applied for the synthesis of this compound salts. The choice of solvent and acid is critical and may require optimization to obtain high-quality single crystals.

X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å). Data is collected at a low temperature (e.g., -150 °C) to minimize thermal vibrations.

  • Data Processing: The collected intensity data is corrected for Lorentz and polarization effects.[1] An absorption correction may also be applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson and Fourier methods.[1] The structural model is then refined by least-squares techniques against F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference map but are often placed in geometrically calculated positions and refined using a riding model.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates a typical workflow for the synthesis, crystallization, and structural determination of a substituted piperazine derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction & Analysis start trans-2,5-Disubstituted Piperazine reaction Reaction & Stirring start->reaction acid Acid (e.g., HCl, HClO4) acid->reaction solvent Solvent (e.g., Ethanol) solvent->reaction crystallization Slow Evaporation / Cooling reaction->crystallization crystals Single Crystals crystallization->crystals data_collection Data Collection (X-ray Diffractometer) crystals->data_collection data_processing Data Processing (Lorentz, Polarization, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

Caption: Experimental workflow for crystal structure determination.

Signaling Pathway or Logical Relationship Diagram

While there are no signaling pathways directly related to the crystal structure itself, a logical diagram can illustrate the relationship between the molecular structure and its resulting crystallographic properties.

logical_relationship cluster_molecular Molecular Properties cluster_crystal Crystallographic Properties cluster_interactions Intermolecular Forces trans_config trans-2,5-Substitution chair_conformation Chair Conformation trans_config->chair_conformation leads to equatorial_sub Equatorial Substituents chair_conformation->equatorial_sub favors packing Crystal Packing chair_conformation->packing equatorial_sub->packing influences space_group Space Group (e.g., P2₁/n) unit_cell Unit Cell Parameters (a, b, c, β) packing->space_group packing->unit_cell h_bonding Hydrogen Bonding (N-H···Anion) h_bonding->packing drives

Caption: Relationship between molecular and crystal properties.

References

A Theoretical and Computational Scrutiny of trans-2,5-Diethylpiperazine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, valued for its prevalence in biologically active compounds. The stereochemistry and conformational landscape of substituted piperazines are critical determinants of their pharmacological profiles. This technical guide addresses the notable absence of dedicated theoretical studies on trans-2,5-diethylpiperazine, a compound of interest for its potential applications in drug design. In the absence of direct experimental or computational literature, this document serves as a comprehensive methodological proposal, outlining a robust workflow for the theoretical characterization of this molecule. By leveraging established quantum chemical methods, we present a blueprint for investigating its structural, energetic, and spectroscopic properties. For illustrative purposes, comparative data from studies on the closely related trans-2,5-dimethylpiperazine (B131708) are included.

Introduction to the Piperazine Core and the Subject Molecule

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. Its conformational flexibility, basicity, and ability to engage in multiple hydrogen bonding interactions make it a versatile building block. The trans-2,5-disubstituted pattern, in particular, locks the piperazine ring into a chair conformation with the substituents in equatorial positions to minimize steric hindrance, a feature that can be exploited to achieve specific receptor binding geometries. This compound (C8H18N2, Mol. Wt: 142.25) is a valuable intermediate for the synthesis of various active pharmaceutical ingredients[1]. A thorough understanding of its conformational preferences, electronic structure, and spectroscopic signatures is paramount for rational drug design and development.

Proposed Computational Methodology: A Detailed Protocol

This section outlines a standard yet powerful computational workflow for the in-depth theoretical analysis of this compound.

Conformational Analysis

A comprehensive exploration of the potential energy surface is the foundational step. Due to the rotational freedom of the two ethyl groups, multiple conformers are expected.

Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular editor. The piperazine ring will be set to a chair conformation with both ethyl groups in an equatorial orientation.

  • Conformational Search: A systematic or stochastic conformational search will be performed to identify all low-energy conformers arising from the rotation of the C-C bonds of the ethyl groups. A molecular mechanics force field (e.g., MMFF94) is suitable for this initial, computationally inexpensive scan.

  • Quantum Mechanical Optimization and Frequency Calculation: The unique conformers identified will be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and reliable level of theory for such systems is the B3LYP functional with a 6-31G(d) basis set. The absence of imaginary frequencies in the output will confirm that each structure is a true local minimum.

Calculation of Molecular Properties

Once the equilibrium geometries of the conformers are established, a range of electronic and thermodynamic properties can be calculated.

Protocol:

  • Single-Point Energy Refinement: To obtain more accurate relative energies between conformers, single-point energy calculations will be performed using a larger basis set, such as 6-311+G(d,p), on the B3LYP/6-31G(d) optimized geometries.

  • Thermodynamic Properties: The output from the frequency calculations will be used to compute zero-point vibrational energies (ZPVE), thermal energies, enthalpies, and Gibbs free energies at a standard temperature (298.15 K). These values are crucial for determining the relative populations of conformers at thermal equilibrium.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: Gas-phase NMR chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Calculated shifts will be referenced against a standard (e.g., tetramethylsilane) calculated at the same level of theory.

    • Vibrational (IR) Spectroscopy: Infrared vibrational frequencies and intensities will be obtained from the frequency calculations. These theoretical spectra can be compared with experimental data to confirm the structure.

Expected Quantitative Data and Presentation

The computational protocols described above would yield a wealth of quantitative data. The following tables illustrate how this data should be structured for clarity and comparative analysis. The values presented for trans-2,5-dimethylpiperazine are sourced from existing literature to provide a tangible reference point.

Table 1: Geometric Parameters of the Piperazine Ring

Parametertrans-2,5-dimethylpiperazine (Experimental, X-ray)[2][3]Proposed for this compound (Theoretical)
N-C bond length (Å)1.490 - 1.513To be calculated
C-C bond length (Å)1.484 - 1.514To be calculated
N-C-C bond angle (°)108.68 - 112.80To be calculated
C-N-C bond angle (°)109.15 - 113.54To be calculated

Table 2: Predicted Relative Energies of Conformers

ConformerΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Population (%)
Conformer 1 (Lowest Energy)0.000.000.00To be calculated
Conformer 2To be calculatedTo be calculatedTo be calculatedTo be calculated
Conformer 3To be calculatedTo be calculatedTo be calculatedTo be calculated
...............

Table 3: Predicted NMR Chemical Shifts (ppm)

AtomPredicted Chemical Shift (δ)
¹H NMR
N-HTo be calculated
Cα-HTo be calculated
Cβ-H (ring)To be calculated
-CH₂- (ethyl)To be calculated
-CH₃ (ethyl)To be calculated
¹³C NMR
Cα (ring)To be calculated
Cβ (ring)To be calculated
-CH₂- (ethyl)To be calculated
-CH₃ (ethyl)To be calculated

Visualizations of Theoretical Concepts and Workflows

Diagrams are indispensable for conveying complex relationships and processes in computational chemistry. The following are generated using the DOT language to illustrate key aspects of the proposed study.

G cluster_input Input cluster_workflow Computational Workflow cluster_output Output Data start Initial 3D Structure (this compound) conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) conf_search->dft_opt Unique Conformers spe Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) dft_opt->spe nmr NMR Chemical Shift Calculation (GIAO) dft_opt->nmr geometries Optimized Geometries (Conformers) dft_opt->geometries energies Relative Energies & Thermodynamic Data spe->energies spectra Predicted NMR & IR Spectra nmr->spectra

Caption: Proposed computational workflow for theoretical analysis.

Conformational_Isomerism Conformational degrees of freedom in this compound. cluster_chair Chair Conformation (Piperazine Ring) cluster_ethyl_a Ethyl Group 1 Rotamers cluster_ethyl_b Ethyl Group 2 Rotamers A B A->B R1 Gauche A->R1 C2 Position C B->C E B->E D C->D D->E R3 Gauche D->R3 C5 Position F E->F F->A R2 Anti R1->R2 R4 Anti R3->R4

Caption: Conformational degrees of freedom in the subject molecule.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical framework for the detailed characterization of this compound. The proposed computational experiments will provide fundamental insights into its conformational landscape, structural parameters, and spectroscopic properties. The resulting data will be invaluable for researchers in medicinal chemistry and drug development, enabling a more profound understanding of how this scaffold can be utilized in the design of novel therapeutic agents. The successful completion of these theoretical studies will fill a significant gap in the existing literature and provide a solid foundation for future experimental work, including synthesis, spectroscopic validation, and biological evaluation.

References

Methodological & Application

Application Note: NMR Spectroscopic Analysis of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2,5-Diethylpiperazine is a heterocyclic organic compound with a piperazine (B1678402) core substituted with two ethyl groups. The stereochemistry of these substituents significantly influences the molecule's conformation and reactivity, making its structural elucidation crucial for applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the structure and stereochemistry of such molecules in solution. This application note provides a summary of the expected NMR spectral data for this compound and outlines a general protocol for its synthesis and NMR analysis.

Predicted NMR Spectral Data

The symmetry of the trans-isomer simplifies the expected NMR spectra. The piperazine ring in a chair conformation with diequatorial ethyl groups would lead to a specific set of signals.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH1.5 - 2.5Broad Singlet-
-CH- (piperazine ring)2.6 - 3.0Multiplet-
-CH₂- (axial, piperazine ring)2.0 - 2.4Doublet of Doublets~10-12 (geminal), ~10-12 (axial-axial)
-CH₂- (equatorial, piperazine ring)2.8 - 3.2Doublet of Doublets~10-12 (geminal), ~2-4 (axial-equatorial)
-CH₂- (ethyl group)1.3 - 1.7Quartet~7
-CH₃ (ethyl group)0.8 - 1.1Triplet~7
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH- (piperazine ring)55 - 60
-CH₂- (piperazine ring)45 - 50
-CH₂- (ethyl group)25 - 30
-CH₃ (ethyl group)10 - 15

Experimental Protocols

A general protocol for the synthesis and NMR analysis of trans-2,5-disubstituted piperazines is provided below.

Synthesis of this compound (General Approach)

A common method for the synthesis of 2,5-disubstituted piperazines involves the cyclization of α-amino acids. For this compound, this could be envisioned through the dimerization of an appropriate precursor derived from a 2-aminobutanoic acid derivative.

Materials:

  • 2-Aminobutanoic acid ethyl ester

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Solvents (e.g., Diethyl ether, Tetrahydrofuran)

  • Reagents for workup and purification (e.g., Hydrochloric acid, Sodium hydroxide, Distilled water, Organic solvents for extraction)

Procedure:

  • Reduction of the amino acid ester: The 2-aminobutanoic acid ethyl ester is reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent.

  • Dimerization/Cyclization: The resulting amino alcohol can undergo a self-condensation reaction, often under heating, to form the piperazine ring. The stereochemical outcome (cis vs. trans) is typically controlled by the reaction conditions.

  • Purification: The crude product is purified by distillation or recrystallization to isolate the trans isomer.

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for unambiguous assignment.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G Workflow for NMR-based Structural Elucidation A Synthesize and Purify This compound B Prepare NMR Sample (in CDCl3) A->B Purified Compound C Acquire 1D NMR Spectra (1H and 13C) B->C Sample D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->D Sample E Assign 1H and 13C Signals C->E Spectral Data D->E Correlation Data F Confirm Connectivity and Stereochemistry E->F Assigned Peaks G Final Structure Confirmation F->G Confirmed Structure

Caption: Logical workflow for the synthesis and NMR characterization.

Data Interpretation

The key to confirming the trans stereochemistry lies in the analysis of the coupling constants of the piperazine ring protons. In a chair conformation with diequatorial ethyl groups, distinct axial and equatorial protons on the piperazine ring carbons will exhibit characteristic coupling patterns. The presence of large axial-axial couplings would be indicative of the trans isomer. The 2D NMR experiments, particularly COSY and HSQC, are instrumental in assigning the protons and carbons of the ethyl groups and the piperazine ring. HMBC correlations can further confirm the connectivity between the ethyl groups and the piperazine core.

Conclusion

NMR spectroscopy is an indispensable tool for the structural and stereochemical characterization of substituted piperazines like this compound. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure and the analysis of similar compounds. A systematic approach involving 1D and 2D NMR techniques allows for a comprehensive and unambiguous structural assignment, which is vital for its application in research and development.

Application Notes and Protocols for the 1H NMR Spectrum of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the expected ¹H NMR spectrum of trans-2,5-diethylpiperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients. The following sections include predicted quantitative NMR data, a comprehensive experimental protocol for spectral acquisition, and a structural diagram illustrating the proton environments. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental spectral data for this compound, the following table summarizes the predicted ¹H NMR spectral parameters. These predictions are based on the analysis of structurally similar compounds, such as trans-2,5-dimethylpiperazine, and established principles of NMR spectroscopy. The piperazine (B1678402) ring is expected to adopt a chair conformation with the diethyl substituents in equatorial positions to minimize steric hindrance.

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
NH (a)1.5 - 2.5Broad singlet-2H
CH (b)2.8 - 3.2Multiplet-2H
CH₂ (axial, c)2.2 - 2.6Doublet of doubletsJ ≈ 12 (geminal), 10 (axial-axial)2H
CH₂ (equatorial, d)2.9 - 3.3Doublet of doubletsJ ≈ 12 (geminal), 4 (axial-equatorial)2H
CH₂ (ethyl, e)1.3 - 1.7QuartetJ ≈ 74H
CH₃ (ethyl, f)0.8 - 1.2TripletJ ≈ 76H

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Materials and Equipment

2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.

  • Set the following acquisition parameters (values may be optimized for the specific instrument):

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Receiver Gain: Adjust to avoid signal clipping

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Spectral Width: 0-12 ppm

  • Acquire the Free Induction Decay (FID).

4. Data Processing

  • Apply a Fourier transform to the FID.

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and the different proton environments as detailed in the predicted data table.

trans_2_5_diethylpiperazine cluster_molecule This compound N1 N(a)H C2 C(b)H N1->C2 C3 C(c,d)H₂ C2->C3 Et2 CH₂(e)CH₃(f) C2->Et2 N4 N(a)H C3->N4 C5 C(b)H N4->C5 C6 C(c,d)H₂ C5->C6 Et5 CH₂(e)CH₃(f) C5->Et5 C6->N1

Caption: Molecular structure of this compound with proton labels.

The logical relationship for interpreting the ¹H NMR spectrum involves correlating the predicted chemical shifts, multiplicities, and integrations to the molecular structure.

NMR_Interpretation_Workflow cluster_data Spectral Data cluster_interpretation Structural Interpretation ChemicalShift Chemical Shift (δ) ProtonEnvironment Number of Unique Proton Environments ChemicalShift->ProtonEnvironment Integration Integration ProtonRatio Ratio of Protons Integration->ProtonRatio Multiplicity Multiplicity (Splitting Pattern) NeighboringProtons Number of Neighboring Protons Multiplicity->NeighboringProtons CouplingConstant Coupling Constant (J) SpatialRelationship Spatial Relationship of Protons CouplingConstant->SpatialRelationship Structure Molecular Structure of This compound ProtonEnvironment->Structure ProtonRatio->Structure NeighboringProtons->Structure SpatialRelationship->Structure

Caption: Workflow for ¹H NMR spectral interpretation.

Application Note: Infrared Spectroscopy of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of trans-2,5-Diethylpiperazine using Fourier Transform Infrared (FTIR) spectroscopy. It includes predicted vibrational frequencies, a comprehensive experimental procedure for sample analysis using the Potassium Bromide (KBr) pellet method, and data interpretation guidelines. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development to aid in the structural elucidation and quality control of piperazine (B1678402) derivatives.

Introduction

This compound is a disubstituted derivative of piperazine, a core scaffold in many pharmacologically active compounds. The geometric isomerism and conformational flexibility of such molecules significantly influence their biological activity. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups and elucidating the structure of organic molecules. The IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the chemical bonds within the molecule.

This note details the expected IR absorption bands for this compound based on the known vibrational frequencies of piperazine and related alkyl-substituted derivatives. A standardized protocol for sample preparation and analysis is provided to ensure reproducible and high-quality spectral data.

Predicted Vibrational Spectroscopy Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, including the secondary amine (N-H), alkyl (C-H), and the piperazine ring (C-N and C-C) moieties. The predicted vibrational frequencies are summarized in Table 1, based on data from analogous compounds such as trans-2,5-dimethylpiperazine (B131708) and other piperazine derivatives.[1][2][3][4][5]

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3250 - 3350Medium, SharpN-H StretchSecondary Amine
2950 - 3000StrongAsymmetric C-H Stretch-CH₃, -CH₂-
2850 - 2900StrongSymmetric C-H Stretch-CH₃, -CH₂-
1450 - 1470MediumC-H Bending (Scissoring)-CH₂-
1370 - 1385MediumC-H Bending (Symmetric)-CH₃
1300 - 1350MediumC-H Bending (Wagging)-CH₂-
1100 - 1150Medium-StrongC-N StretchPiperazine Ring
1000 - 1050MediumC-C StretchPiperazine Ring & Ethyl Group
850 - 900Medium-WeakN-H Bending (Out-of-plane)Secondary Amine

Protocols

Experimental Protocol: KBr Pellet Method for FTIR Analysis

This protocol describes the preparation of a potassium bromide (KBr) pellet containing this compound for transmission FTIR analysis.[6][7][8][9][10] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an ideal matrix for solid samples.[6]

3.1. Materials and Equipment

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), dried at 110°C

  • Agate mortar and pestle

  • Hydraulic press with pellet die (e.g., 13 mm)

  • Spatula

  • FTIR Spectrometer

  • Analytical balance

3.2. Procedure

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, FTIR grade KBr. The sample-to-KBr ratio should be roughly 1:100.[8]

    • Transfer the KBr to a clean, dry agate mortar.

    • Add the this compound sample to the mortar.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together using the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. Proper mixing is crucial to ensure even dispersion of the sample within the KBr matrix.[6]

  • Pellet Formation:

    • Assemble the pellet die.

    • Transfer a portion of the ground mixture into the die cavity, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[10]

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

3.3. Data Analysis

  • Process the collected spectrum by performing a background subtraction.

  • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

  • Compare the observed peaks with the predicted values in Table 1 and with reference spectra of related compounds to confirm the identity and purity of the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the FTIR analysis of this compound using the KBr pellet method.

experimental_workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind & Mix in Agate Mortar weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Powder into Die grind->load_die press Apply Pressure (8-10 tons) load_die->press eject Eject Pellet press->eject sample_scan Collect Sample Spectrum eject->sample_scan background Collect Background Spectrum background->sample_scan analyze Analyze Spectrum sample_scan->analyze end end analyze->end Final Report

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Logical Relationship of Vibrational Modes

This diagram shows the relationship between the molecular structure of this compound and its characteristic IR absorption regions.

vibrational_modes cluster_functional_groups Functional Groups cluster_vibrations Vibrational Modes molecule This compound NH Secondary Amine (N-H) molecule->NH CH Alkyl Groups (C-H) molecule->CH Ring Piperazine Ring (C-N, C-C) molecule->Ring NH_stretch N-H Stretch (3250-3350 cm⁻¹) NH->NH_stretch NH_bend N-H Bend (850-900 cm⁻¹) NH->NH_bend CH_stretch C-H Stretch (2850-3000 cm⁻¹) CH->CH_stretch CH_bend C-H Bend (1300-1470 cm⁻¹) CH->CH_bend CN_stretch C-N Stretch (1100-1150 cm⁻¹) Ring->CN_stretch CC_stretch C-C Stretch (1000-1050 cm⁻¹) Ring->CC_stretch

References

Application Note: Mass Spectrometric Analysis of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of trans-2,5-Diethylpiperazine using mass spectrometry. The protocols outlined herein are based on established methodologies for the analysis of piperazine (B1678402) derivatives and can be adapted for various research and drug development applications, including pharmacokinetic studies, metabolite identification, and quality control. This note covers sample preparation, chromatographic separation, and mass spectrometric detection, along with predicted fragmentation patterns.

Introduction

This compound is a substituted piperazine that may be synthesized as a drug intermediate or encountered as a designer drug.[1][2][3] The piperazine ring is a common scaffold in many pharmaceuticals and psychoactive substances.[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of piperazine derivatives, offering high selectivity and sensitivity.[2][4] This application note details protocols for both GC-MS and LC-MS/MS analysis of piperazine compounds, which can be specifically adapted for this compound.

Predicted Mass Spectra and Fragmentation

While specific mass spectral data for this compound is not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of similar compounds like 2,5-dimethylpiperazine. The molecular weight of 2,5-diethylpiperazine (B2443570) (C8H18N2) is 142.24 g/mol .

Predicted Fragmentation Pattern:

The primary fragmentation of the piperazine ring involves cleavage alpha to the nitrogen atoms. For this compound, this would lead to the loss of an ethyl group (•CH2CH3, 29 Da) or cleavage of the ring. Common fragment ions for piperazine derivatives include those resulting from the loss of side chains and subsequent ring fissions. For piperazines, characteristic neutral losses of 43 and 86 Da and a precursor ion scan for m/z 44 have been observed.[5]

Based on the fragmentation of 2,5-dimethylpiperazine, which shows a top peak at m/z 58 and a second highest at m/z 44, we can anticipate a similar pattern for the diethyl analog.[6] The base peak for this compound is likely to be at m/z 72, corresponding to the [M-C2H5]+ fragment. Other significant fragments would arise from further ring cleavage.

Experimental Protocols

GC-MS Analysis Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like substituted piperazines.[2]

3.1.1. Sample Preparation (General Procedure)

  • Liquid Samples (e.g., Urine, Plasma):

    • To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) or a solid-phase extraction (SPE) for cleaner samples.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Solid Samples:

    • Homogenize the sample.

    • Extract the analyte with a suitable organic solvent (e.g., methanol, acetonitrile) using sonication or vortexing.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the solvent and reconstitute as described above.

3.1.2. GC-MS Instrumentation and Conditions

The following table summarizes typical GC-MS conditions for the analysis of piperazine derivatives.[2][7]

ParameterCondition 1[2]Condition 2[7]
GC Column 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thicknessJ&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.1 ml/minHelium, 1 mL/min
Injector Splitless, 250°CSplitless, 250°C
Oven Program Initial 100°C (5 min), ramp to 290°C at 10°C/min, hold for 20 minInitial 120°C (1 min), ramp to 150°C at 10°C/min (hold 5 min), then ramp to 300°C at 7.5°C/min (hold 2 min)
Transfer Line 290°C280°C
Ionization Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
MS Scan Range 30-350 amuNot specified
Ion Source Temp. 200°CNot specified
LC-MS/MS Analysis Protocol

LC-MS/MS provides high sensitivity and specificity, particularly for complex biological matrices.[4][8]

3.2.1. Sample Preparation (Serum/Plasma) [8]

  • To 100 µL of serum or plasma, add an internal standard.

  • Perform a mixed-mode solid-phase extraction (SPE).

  • Wash the SPE cartridge with appropriate solvents.

  • Elute the analytes.

  • Evaporate the eluate and reconstitute in the initial mobile phase.

3.2.2. LC-MS/MS Instrumentation and Conditions

The table below outlines typical LC-MS/MS parameters for piperazine analysis.[8]

ParameterCondition
LC Column Synergi Polar RP
Mobile Phase A 1 mM ammonium (B1175870) formate
Mobile Phase B Methanol/0.1% formic acid
Elution Gradient
Ionization Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data for piperazine derivatives from literature is presented below. These values can serve as a reference for expected performance.

Table 1: LC-MS/MS Performance Data for Piperazine Derivatives [8]

ParameterValue Range
Limit of Detection (LOD) 1.0 - 5.0 ng/mL
Matrix Effects 65% - 118%
Extraction Efficiency 72% - 90%

Table 2: GC-MS Validation Data for BZP and TFMPP [7]

MatrixLOD (µg/mL)LOQ (µg/mL)Extraction Efficiency (%)
Plasma 0.0040.01679 - 96
Urine 0.0020.00890 - 108

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase/Solvent Evaporation->Reconstitution Chromatography GC or LC Separation Reconstitution->Chromatography Mass_Spec Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Quantification Quantification and Identification Data_Acquisition->Quantification

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway Parent This compound (m/z 142) Fragment1 Loss of Ethyl Radical (m/z 113) Parent->Fragment1 - C2H5 Fragment2 Alpha-Cleavage Product (m/z 72) Parent->Fragment2 Ring Opening Fragment3 Further Ring Fission Products Fragment2->Fragment3

Caption: Predicted electron ionization fragmentation pathway for this compound.

References

Application Notes and Protocols for trans-2,5-Diethylpiperazine as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known chemistry of the analogous compound, trans-2,5-dimethylpiperazine (B131708), due to the limited availability of specific experimental data for trans-2,5-diethylpiperazine. These protocols should be considered as starting points and will require experimental optimization and validation for this compound.

Introduction

This compound is a chiral disubstituted piperazine (B1678402) that holds potential as a versatile ligand in coordination chemistry and catalysis. The piperazine scaffold is a privileged structure in medicinal chemistry and materials science, known for its ability to form stable complexes with a variety of metal ions.[1][2] The trans stereochemistry of the ethyl groups provides a C2-symmetric chiral environment, making it a candidate for applications in asymmetric synthesis. This document outlines potential applications, generalized experimental protocols, and data logging templates for researchers exploring the use of this compound as a ligand.

Potential Applications

  • Coordination Chemistry: this compound can act as a bidentate N,N'-donor ligand to form stable chelate complexes with a wide range of transition metals. These complexes can be of interest for studying fundamental coordination chemistry, magnetism, and materials science. The synthesis of coordination compounds with piperazine derivatives is a well-established field.[1][3][4]

  • Asymmetric Catalysis: The inherent chirality of this compound makes it an attractive ligand for asymmetric catalysis.[5][6] Metal complexes incorporating this ligand could potentially catalyze a variety of enantioselective transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The design of chiral ligands is crucial for achieving high enantioselectivity in such reactions.[5][6]

  • Drug Development: Piperazine and its derivatives are core components in numerous approved pharmaceutical agents.[2] While this compound itself is listed as a drug intermediate[7], its derivatives could be synthesized and screened for various biological activities.

Experimental Protocols

This protocol is adapted from the synthesis of trans-2,5-dimethylpiperazine salts and can be used to prepare a crystalline salt of the diethyl analogue for structural characterization and as a starting material for complex synthesis.[8][9]

Materials:

  • This compound

  • Perchloric acid (HClO₄), 70%

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 50 mL beaker, dissolve this compound (1 mmol) in 20 mL of ethanol with stirring.

  • In a separate beaker, carefully dilute perchloric acid (2 mmol) in 5 mL of deionized water. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care in a fume hood.

  • Slowly add the diluted perchloric acid solution to the stirred solution of this compound.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Allow the solution to stand undisturbed at room temperature for slow evaporation.

  • Colorless crystals should form over several days.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and air dry.

Characterization: The resulting crystals can be characterized by single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy.

This generalized protocol describes the synthesis of a transition metal complex, for example, with cobalt(II) chloride. This procedure is based on the synthesis of a similar complex with trans-2,5-dimethylpiperazine.

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Magnetic stirrer and stir bar

  • Schlenk flask or round-bottom flask with condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol) in 20 mL of dry methanol.

  • In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in 10 mL of dry methanol.

  • Slowly add the cobalt(II) chloride solution to the stirred solution of the ligand at room temperature.

  • A color change should be observed upon addition, indicating complex formation.

  • The reaction mixture can be stirred at room temperature for 2-4 hours or gently refluxed for 1-2 hours to ensure complete reaction.

  • After cooling to room temperature, the resulting precipitate can be collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Characterization: The synthesized complex can be characterized by FT-IR, UV-Vis, and elemental analysis. Magnetic susceptibility measurements can also be performed.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the characterization and application of this compound and its complexes.

Table 1: Physicochemical Properties of this compound and its Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
LigandC₈H₁₈N₂142.24TBDTo be determined
Salt (e.g., perchlorate)TBDTBDTBDTo be determined
Complex (e.g., Co(II))TBDTBDTBDTo be determined

TBD: To be determined experimentally.

Table 2: Data for a Catalytic Asymmetric Reaction

EntryCatalyst Loading (mol%)SubstrateSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1e.g., 1e.g., Acetophenonee.g., Methanole.g., 25e.g., 24TBDTBD
2e.g., 0.5e.g., Acetophenonee.g., Methanole.g., 25e.g., 24TBDTBD
3e.g., 1e.g., Acetophenonee.g., Isopropanole.g., 25e.g., 24TBDTBD

TBD: To be determined experimentally.

Visualizations

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_complex_synthesis Complex Synthesis cluster_characterization Characterization Ligand This compound Salt_Formation Salt Formation Ligand->Salt_Formation Acid Acid (e.g., HClO4) Acid->Salt_Formation Solvent1 Ethanol/Water Solvent1->Salt_Formation Salt Crystalline Salt Salt_Formation->Salt Complexation Complexation Salt->Complexation X_ray X-ray Diffraction Salt->X_ray NMR NMR Spectroscopy Salt->NMR FTIR FT-IR Spectroscopy Salt->FTIR Metal_Salt Metal Salt (e.g., CoCl2) Metal_Salt->Complexation Solvent2 Methanol Solvent2->Complexation Complex Metal Complex Complexation->Complex Complex->FTIR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis

Caption: Workflow for the synthesis and characterization of a metal complex.

Catalytic_Cycle Catalyst [M(L)] Catalyst (L = this compound) Catalyst_Substrate [M(L)(Substrate)] Catalyst->Catalyst_Substrate Coordination Substrate Substrate Product Chiral Product Reagent Reagent Reagent->Catalyst_Substrate Transition_State Diastereomeric Transition State Catalyst_Substrate->Transition_State Reaction Catalyst_Product [M(L)(Product)] Transition_State->Catalyst_Product Catalyst_Product->Catalyst Product Release Catalyst_Product->Product

Caption: A generalized catalytic cycle for an asymmetric transformation.

References

Application Notes and Protocols for trans-2,5-Disubstituted Piperazines in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Extensive literature searches did not yield specific information on the coordination chemistry of trans-2,5-diethylpiperazine. Therefore, these application notes and protocols are based on the closely related and well-documented analogue, trans-2,5-dimethylpiperazine (B131708) . The substitution of ethyl groups with methyl groups is expected to have a minor impact on the coordination behavior, primarily related to steric hindrance. Researchers should consider this when adapting these protocols for the diethyl derivative.

Introduction

trans-2,5-Disubstituted piperazines, such as trans-2,5-dimethylpiperazine, are versatile diamine ligands in coordination chemistry. The piperazine (B1678402) ring, in its stable chair conformation, positions the two nitrogen atoms as donor sites for coordination with metal ions. The trans configuration of the alkyl substituents results in a specific stereochemistry that can influence the geometry and stability of the resulting metal complexes. These ligands are of interest in various fields, including the development of therapeutic agents, catalysts, and functional materials.[1][2] This document provides an overview of the applications and detailed experimental protocols for the synthesis and characterization of coordination compounds involving trans-2,5-dimethylpiperazine.

Applications in Coordination Chemistry

The coordination of trans-2,5-dimethylpiperazine to metal centers can lead to the formation of discrete molecular complexes or extended supramolecular networks. The resulting structures and their properties are influenced by the choice of the metal ion, the counter-anion, and the reaction conditions.

  • Crystal Engineering: The directional hydrogen bonding capabilities of the N-H protons on the protonated piperazine dication, along with potential C-H···X interactions, make it a useful building block for crystal engineering.[1][3][4] By interacting with various anions, it can direct the formation of specific crystalline architectures with potential applications in materials science.

  • Formation of Metal-Anion Complexes: In the presence of metal halides or other coordinating anions, trans-2,5-dimethylpiperazine can act as a counter-ion, facilitating the crystallization of complex metal anions. For instance, it has been used to form tetrachloridocobaltate(II) salts.[3]

  • Drug Development and Medicinal Chemistry: The piperazine scaffold is a common feature in many biologically active compounds.[1][5] Metal complexes of piperazine derivatives are being explored for their potential therapeutic applications, where the metal ion can enhance or modify the biological activity of the organic ligand.

Experimental Protocols

The following protocols are adapted from published literature for the synthesis and characterization of compounds containing trans-2,5-dimethylpiperazine.

Synthesis of trans-2,5-Dimethylpiperazine-1,4-diium Salts

This protocol describes a general method for the synthesis of crystalline salts of doubly protonated trans-2,5-dimethylpiperazine with various acids.

Protocol 1: Synthesis of trans-2,5-Dimethylpiperazine-1,4-diium Dihydrogen Diphosphate (B83284) [4]

  • Preparation of Diphosphoric Acid: Prepare a fresh solution of diphosphoric acid (H₄P₂O₇) by passing a solution of sodium diphosphate (Na₄P₂O₇) through an ion-exchange resin (e.g., Amberlite IR 120).

  • Neutralization: Neutralize the freshly prepared diphosphoric acid solution with a stoichiometric amount (1:1 molar ratio) of trans-2,5-dimethylpiperazine base at a low temperature.

  • Crystallization: Allow the resulting solution to slowly evaporate at room temperature over several days.

  • Isolation: Collect the colorless, needle-shaped crystals by filtration.

Protocol 2: Synthesis of trans-2,5-Dimethylpiperazine-1,4-diium Bis(perchlorate) Dihydrate [1]

  • Dissolution: Dissolve trans-2,5-dimethylpiperazine (1 mmol) in ethanol (B145695) (20 mL).

  • Acidification: Add perchloric acid (HClO₄, 2 mmol) to the solution with stirring.

  • Stirring: Continue stirring the mixture for 1 hour.

  • Crystallization: Allow the solution to stand at room temperature for a week to facilitate slow evaporation and the formation of colorless single crystals.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of distilled water.

Synthesis of a Metal-Anion Complex with trans-2,5-Dimethylpiperazine Dication

This protocol details the synthesis of a tetrachloridocobaltate(II) salt incorporating the trans-2,5-dimethylpiperazine dication.

Protocol 3: Synthesis of (trans-2,5-Dimethylpiperazinium)[CoCl₄] [3]

  • Note: The original source describes the crystal structure but does not provide a detailed synthesis protocol. The following is a general method based on similar syntheses.

  • Precursor Solutions: Prepare two separate solutions:

    • Solution A: Dissolve trans-2,5-dimethylpiperazine in a suitable solvent (e.g., ethanol) and acidify with hydrochloric acid to protonate the piperazine.

    • Solution B: Dissolve cobalt(II) chloride in the same solvent.

  • Mixing: Slowly add Solution B to Solution A with stirring.

  • Crystallization: Allow the resulting solution to stand at room temperature for slow evaporation.

  • Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry in air.

Characterization Data

The synthesized compounds can be characterized using various analytical techniques, including single-crystal X-ray diffraction, and spectroscopy.

Crystallographic Data

The following table summarizes selected crystallographic data for salts containing the trans-2,5-dimethylpiperazine dication.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(C₆H₁₆N₂)²⁺·H₂P₂O₇²⁻OrthorhombicPccn13.310 (2)10.375 (2)9.206 (2)90[4]
(C₆H₁₆N₂)²⁺·2ClO₄⁻·2H₂OMonoclinicP2₁/n7.086 (1)11.234 (1)10.686 (1)98.78 (1)[1]
(C₆H₁₆N₂)²⁺·[CoCl₄]²⁻MonoclinicC2/c12.088 (2)9.088 (1)13.069 (2)114.16 (1)[3]
Selected Bond Lengths and Angles

The geometry of the trans-2,5-dimethylpiperazine dication and the coordinated anion can be precisely determined from single-crystal X-ray diffraction data.

CompoundParameterValue (Å or °)Ref.
(C₆H₁₆N₂)²⁺·H₂P₂O₇²⁻N-C bond lengths1.484(2) - 1.514(2)[4]
C-C bond lengths1.508(2) - 1.514(2)[4]
N-C-C angles108.68(11) - 112.80(12)[4]
(C₆H₁₆N₂)²⁺·[CoCl₄]²⁻N-C bond lengths1.490(2) - 1.513(2)[3]
C-C bond lengths1.513(2)[3]
C-N-C angles113.54(15)[3]
Co-Cl bond lengths2.257(1) - 2.282(1)[3]
Cl-Co-Cl angles103.32(2) - 116.57(3)[3]

Visualizations

The following diagrams illustrate the experimental workflows and structural relationships described in this document.

experimental_workflow_salt_synthesis cluster_protocol1 Protocol 1: Diphosphate Salt Synthesis cluster_protocol2 Protocol 2: Perchlorate Salt Synthesis P1_start Start: Na₄P₂O₇ Solution P1_step1 Ion-Exchange Resin (e.g., Amberlite IR 120) P1_start->P1_step1 P1_step2 Fresh H₄P₂O₇ Solution P1_step1->P1_step2 P1_step3 Add trans-2,5-dimethylpiperazine (1:1 molar ratio, low temp) P1_step2->P1_step3 P1_step4 Slow Evaporation (Room Temperature) P1_step3->P1_step4 P1_end Crystalline Product: (C₆H₁₆N₂)H₂P₂O₇ P1_step4->P1_end P2_start Start: trans-2,5-dimethylpiperazine in Ethanol P2_step1 Add Perchloric Acid (HClO₄) (1:2 molar ratio) P2_start->P2_step1 P2_step2 Stir for 1 hour P2_step1->P2_step2 P2_step3 Slow Evaporation (Room Temperature, 1 week) P2_step2->P2_step3 P2_end Crystalline Product: (C₆H₁₆N₂)(ClO₄)₂·2H₂O P2_step3->P2_end

Caption: General synthetic workflows for the preparation of trans-2,5-dimethylpiperazine-1,4-diium salts.

logical_relationship_complex_formation ligand trans-2,5-Dimethylpiperazine (Ligand) protonated_ligand trans-2,5-Dimethylpiperazine Dication [(C₆H₁₄N₂)H₂]²⁺ ligand->protonated_ligand Protonation acid Acid (e.g., HCl) acid->protonated_ligand metal_salt Metal Salt (e.g., CoCl₂) metal_anion_complex Metal-Anion Complex [CoCl₄]²⁻ metal_salt->metal_anion_complex Coordination final_product Crystalline Salt [(C₆H₁₄N₂)H₂][CoCl₄] protonated_ligand->final_product Ionic Interaction metal_anion_complex->final_product Ionic Interaction

Caption: Logical relationship for the formation of a metal-anion complex salt with the trans-2,5-dimethylpiperazine dication.

References

Synthesis of trans-2,5-Diethylpiperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trans-2,5-diethylpiperazine derivatives. The piperazine (B1678402) scaffold is a crucial component in a vast array of pharmaceuticals, and the stereoselective synthesis of substituted piperazines, such as the trans-2,5-diethyl variant, is of significant interest in drug discovery and development. The methodologies outlined below focus on the diastereoselective reduction of 2,5-diethylpyrazine (B83868), a common and effective route to the desired trans isomer.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and antifungal agents. The introduction of substituents at the 2 and 5 positions of the piperazine ring, and the control of their stereochemistry, can significantly impact the pharmacological activity, selectivity, and pharmacokinetic properties of a molecule. The trans configuration of 2,5-disubstituted piperazines is often desired to achieve specific spatial arrangements of the substituents, which can be critical for binding to biological targets.

The primary synthetic strategy detailed herein involves the catalytic hydrogenation of 2,5-diethylpyrazine. This method is advantageous due to the availability of the starting material and the potential for high diastereoselectivity towards the trans product under appropriate reaction conditions.

Synthetic Pathway

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 2,5-diethylpyrazine. This reaction involves the reduction of the two C=N double bonds within the pyrazine (B50134) ring to form the saturated piperazine ring. The stereochemical outcome of the reaction, yielding either the cis or trans isomer, is influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

Synthesis_Pathway Starting_Material 2,5-Diethylpyrazine Intermediate Dihydropyrazine Intermediate Starting_Material->Intermediate H2, Catalyst Product This compound Intermediate->Product H2, Catalyst

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of this compound via catalytic hydrogenation of 2,5-diethylpyrazine. This protocol is based on established methodologies for the reduction of substituted pyrazines.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a widely used catalyst for the hydrogenation of nitrogen-containing heterocyclic compounds.[1] It is known for its high activity and can often provide good yields under relatively mild conditions.

Materials:

  • 2,5-Diethylpyrazine

  • Raney Nickel (activated, slurry in water)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a stirrer

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry (e.g., 5 g) with anhydrous ethanol (3 x 50 mL) to remove the water. The catalyst should be kept wet with ethanol at all times to prevent ignition.

  • Reaction Setup: To a high-pressure autoclave reactor, add 2,5-diethylpyrazine (e.g., 10 g, 73.4 mmol) and anhydrous ethanol (100 mL).

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add the washed Raney Nickel catalyst to the reactor.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove any air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Reaction: Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir the reaction mixture vigorously for a specified time (e.g., 12-24 hours), monitoring the hydrogen uptake.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet with ethanol and disposed of properly.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by crystallization to afford this compound.

Protocol 2: Catalytic Hydrogenation using Rhodium on Alumina

Rhodium-based catalysts, such as rhodium on alumina, are also effective for the hydrogenation of aromatic and heterocyclic systems and can offer different selectivity compared to nickel-based catalysts.[2]

Materials:

  • 2,5-Diethylpyrazine

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable high-pressure reaction vessel, dissolve 2,5-diethylpyrazine (e.g., 5 g, 36.7 mmol) in methanol or ethanol (50 mL).

  • Catalyst Addition: Add 5% Rhodium on Alumina catalyst (e.g., 0.5 g, 10 wt%) to the solution.

  • Hydrogenation: Place the vessel in a high-pressure hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1000 psi).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and shake or stir for the required reaction time (e.g., 8-16 hours).

  • Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product by vacuum distillation or recrystallization to yield pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that yields and diastereoselectivity can vary based on the specific experimental setup and purity of reagents.

ParameterProtocol 1: Raney NickelProtocol 2: Rhodium on Alumina
Starting Material 2,5-Diethylpyrazine2,5-Diethylpyrazine
Catalyst Raney Nickel5% Rh/Al₂O₃
Catalyst Loading ~50 wt% (wet)10 wt%
Solvent EthanolMethanol/Ethanol
Temperature 80-120 °C50-100 °C
Pressure 50-100 atm H₂500-1000 psi H₂
Reaction Time 12-24 hours8-16 hours
Typical Yield Moderate to HighGood to High
Diastereoselectivity (trans:cis) Generally favors transCan be highly selective for trans

Spectroscopic Data for this compound:

While specific literature data for this compound is scarce, the following are expected characteristic NMR peaks based on the analogous trans-2,5-dimethylpiperazine.[3] Actual chemical shifts should be confirmed by analysis of the synthesized product.

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H NMR
-CH₂- (piperazine ring)~2.5 - 3.0m
-CH- (piperazine ring)~2.8 - 3.2m
-CH₂- (ethyl group)~1.3 - 1.6m
-CH₃ (ethyl group)~0.9 - 1.1t
-NH~1.5 - 2.5br s
¹³C NMR
-CH- (piperazine ring)~55 - 60
-CH₂- (piperazine ring)~45 - 50
-CH₂- (ethyl group)~25 - 30
-CH₃ (ethyl group)~10 - 15

Applications in Drug Development

trans-2,5-disubstituted piperazines are key building blocks in the synthesis of a variety of biologically active compounds. The ethyl groups can serve as points for further functionalization or can provide optimal steric and electronic properties for receptor binding. The well-defined stereochemistry of the trans isomer is crucial for ensuring the correct three-dimensional orientation of these substituents, which is often a prerequisite for potent and selective biological activity.

The synthetic protocols described here provide a reliable foundation for the preparation of this compound, enabling its use in the development of novel therapeutics.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Charge Reactor with 2,5-Diethylpyrazine & Solvent B Add Catalyst A->B C Pressurize with H₂ and Heat B->C D Monitor Reaction C->D E Cool and Vent Reactor D->E F Filter to Remove Catalyst E->F G Remove Solvent F->G H Purify by Distillation or Crystallization G->H I Pure this compound H->I Characterization (NMR, MS)

Caption: General workflow for the synthesis of this compound.

References

Application Note: Chiral Separation of trans-2,5-Diethylpiperazine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2,5-Diethylpiperazine is a chiral cyclic diamine that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. As the pharmacological and toxicological profiles of its enantiomers can differ significantly, a reliable analytical method for their separation and quantification is crucial for research, development, and quality control. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of this compound enantiomers. While no specific method for this compound has been published, this protocol is developed based on established methodologies for the successful chiral separation of structurally similar 2,5-disubstituted piperazines and other cyclic amines. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving such compounds and form the basis of this proposed method.

Experimental Approach

The proposed method utilizes a normal-phase HPLC system equipped with a chiral stationary phase composed of amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. This type of CSP is known for its broad enantioselectivity. The mobile phase consists of a mixture of n-heptane and a polar alcohol modifier (isopropanol), with a small amount of a basic additive, diethylamine (B46881) (DEA), to ensure good peak shape and resolution for the basic amine analytes. Detection is performed using a standard UV detector.

Data Presentation

The following table summarizes the proposed chromatographic conditions and expected (hypothetical) results for the chiral separation of (2R,5R)-diethylpiperazine and (2S,5S)-diethylpiperazine. These values are projected based on typical separations of analogous compounds.

ParameterValue
Instrumentation
SystemHPLC or UHPLC System with UV Detector
Chromatographic Column
Column TypeChiralpak® IA (or equivalent)
Stationary PhaseAmylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica
Dimensions250 mm x 4.6 mm i.d.
Mobile Phase & Conditions
Compositionn-Heptane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Detection Wavelength210 nm
Injection Volume10 µL
Sample Concentration1.0 mg/mL in mobile phase
Hypothetical Results
Retention Time (Enantiomer 1)~ 5.8 min
Retention Time (Enantiomer 2)~ 6.9 min
Resolution (Rs)> 1.8
Selectivity (α)~ 1.25

Detailed Experimental Protocol

1. Objective

To develop and validate a robust HPLC method for the analytical-scale chiral separation of this compound enantiomers.

2. Materials and Reagents

  • Racemic this compound standard

  • n-Heptane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade, >99.5%)

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chiral HPLC Column: Chiralpak® IA, 5 µm, 250 x 4.6 mm (or an equivalent amylose-based CSP).

  • Volumetric flasks, pipettes, and vials.

  • Analytical balance.

  • Syringe filters (0.45 µm, PTFE).

3. Preparation of Solutions

  • Mobile Phase Preparation (n-Heptane/IPA/DEA 80:20:0.1):

    • Carefully measure 800 mL of n-Heptane into a 1 L graduated cylinder and transfer to a suitable solvent reservoir.

    • Measure 200 mL of Isopropanol and add it to the n-Heptane.

    • Pipette 1.0 mL of Diethylamine into the solvent mixture.

    • Mix thoroughly and degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh 10 mg of racemic this compound standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of the mobile phase to the flask and sonicate for 5 minutes to dissolve the standard completely.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.

    • Mix the solution thoroughly by inversion.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC System Setup and Execution

  • Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 210 nm.

  • Set the injection volume to 10 µL.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution and start the data acquisition for approximately 10-15 minutes.

  • After the analysis, flush the column with a suitable storage solvent (e.g., n-Heptane/Isopropanol 90:10) as recommended by the column manufacturer.

5. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the retention times (t_R1, t_R2), selectivity (α), and resolution (Rs) using the standard chromatographic equations.

  • Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers.

6. Method Optimization Notes

  • If resolution is insufficient, consider decreasing the proportion of isopropanol in the mobile phase (e.g., to 90:10:0.1). This will generally increase retention times and may improve selectivity.

  • Poor peak shape may be improved by slightly increasing the concentration of diethylamine (e.g., to 0.2%).

  • For faster analysis, a shorter column or a column with smaller particles (e.g., 3 µm) could be employed, which may require adjustment of the flow rate.

  • Supercritical Fluid Chromatography (SFC) using a similar polysaccharide-based CSP with a CO₂/Methanol mobile phase is an excellent alternative that often provides faster and more efficient separations.[1]

Visualizations

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mp Mobile Phase (Heptane/IPA/DEA) prep_sample Sample Solution (1 mg/mL in MP) equilibration Column Equilibration (Chiralpak IA) injection Inject Sample (10 µL) prep_sample->injection equilibration->injection separation Isocratic Elution (1.0 mL/min, 25°C) injection->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Rs, α, Enantiomeric Ratio integration->calculation report Final Report calculation->report

Caption: Workflow for the chiral separation of this compound enantiomers.

References

Application Notes and Protocols: trans-2,5-Diethylpiperazine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,5-Diethylpiperazine is a C₂-symmetric chiral diamine that holds significant potential as a ligand or auxiliary in asymmetric synthesis. Its rigid, chair-like conformation and the presence of two stereogenic centers make it an attractive candidate for inducing chirality in chemical transformations. To date, the application of this compound in asymmetric synthesis has not been extensively reported in peer-reviewed literature. However, the successful use of structurally analogous C₂-symmetric piperazines, such as derivatives of L-proline and Seebach's oxazolidinone, provides a strong basis for exploring its utility.

These application notes provide a forward-looking guide for researchers interested in leveraging this compound. The protocols detailed below are based on established, successful methodologies for analogous C₂-symmetric piperazine (B1678402) derivatives. They are intended to serve as a starting point for the investigation and optimization of this compound in similar catalytic systems.

Synthesis of Enantiopure this compound

The enantiomerically pure forms of this compound, (2S, 5S)- and (2R, 5R)-diethylpiperazine, are not widely commercially available but can be synthesized from the corresponding enantiomers of α-aminobutyric acid. The following protocol describes a plausible synthetic route based on the dimerization and reduction of α-amino acids, a common strategy for preparing C₂-symmetric 2,5-dialkylpiperazines.

Proposed Synthetic Pathway

The synthesis involves the formation of a 2,5-diketopiperazine intermediate from the corresponding α-amino acid, followed by a diastereoselective reduction of the amide functionalities to yield the desired trans-piperazine.

G cluster_synthesis Synthesis of (2S, 5S)-Diethylpiperazine A L-α-Aminobutyric Acid B Dipeptide Intermediate A->B Peptide Coupling C Cyclo(L-α-aminobutyryl-L-α-aminobutyryl) (2,5-Diketopiperazine) B->C Cyclization (Heat) D (2S, 5S)-Diethylpiperazine C->D Reduction (e.g., LiAlH4 or BH3·THF)

Caption: Proposed synthetic pathway for (2S, 5S)-diethylpiperazine.

Experimental Protocol: Synthesis of (2S, 5S)-Diethylpiperazine

Step 1: Synthesis of Cyclo(L-α-aminobutyryl-L-α-aminobutyryl)

  • To a solution of L-α-aminobutyric acid methyl ester hydrochloride (1 equivalent) in methanol, add triethylamine (B128534) (1.1 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes. The free amino ester is then gently heated under reflux for 24-48 hours to promote cyclodimerization.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude diketopiperazine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Reduction to (2S, 5S)-Diethylpiperazine

  • Caution: This step involves the use of highly reactive and pyrophoric reagents and must be performed under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents.

  • Suspend lithium aluminum hydride (LiAlH₄) (4-5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the cyclo(L-α-aminobutyryl-L-α-aminobutyryl) (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench it cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude (2S, 5S)-diethylpiperazine.

  • The product can be further purified by vacuum distillation or crystallization of its salt (e.g., hydrochloride).

Application Note 1: Asymmetric Acylation of meso-1,2-Diols

The desymmetrization of meso-diols is a powerful strategy for accessing chiral building blocks. C₂-symmetric diamines have proven to be effective ligands in the copper-catalyzed enantioselective acylation of these substrates.

Background: Analogous System

Shirai and coworkers have reported the use of a novel C₂-symmetric piperazine derived from L-proline as a highly effective ligand in the copper(II)-catalyzed asymmetric benzoylation of meso-1,2-diols. This system provides a strong precedent for the potential application of this compound.

Data from Analogous System (L-proline-derived piperazine)
EntryDiol SubstrateYield (%)ee (%)
1meso-hydrobenzoin (B1201251)9598
2cis-1,2-cyclohexanediol9296
3cis-1,2-cyclopentanediol9095
42,2-dimethyl-1,3-propanediol8590

Data is representative of results obtained with analogous C₂-symmetric piperazine ligands and is intended for comparative purposes.

Experimental Protocol: Asymmetric Benzoylation of meso-hydrobenzoin
  • In a dry Schlenk tube under an argon atmosphere, dissolve CuCl₂ (0.05 equivalents) and the chiral C₂-symmetric piperazine ligand (0.055 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Stir the mixture at room temperature for 1 hour to form the copper-ligand complex.

  • Add meso-hydrobenzoin (1 equivalent) to the reaction mixture.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of benzoyl chloride (1.1 equivalents).

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the monobenzoate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Experimental Workflow

G cluster_workflow Asymmetric Acylation Workflow A 1. Prepare Catalyst (CuCl₂ + Chiral Piperazine in DCM) B 2. Add Substrate (meso-hydrobenzoin) A->B C 3. Cool to -78 °C B->C D 4. Add Reagents (Et₃N, then PhCOCl) C->D E 5. Reaction Stirring (Monitor by TLC) D->E F 6. Quench & Workup E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (Chiral HPLC for ee) G->H

Caption: General workflow for asymmetric acylation of meso-diols.

Proposed Research Protocol for this compound

To evaluate the efficacy of this compound as a ligand in this transformation, the following screening protocol is proposed:

  • Ligand Synthesis: Synthesize both (2S, 5S)- and (2R, 5R)-diethylpiperazine as described above.

  • Catalyst Formation: Prepare the copper(II) complex in situ by stirring CuCl₂ with (2S, 5S)-diethylpiperazine (1:1.1 molar ratio) in anhydrous DCM for 1 hour at room temperature.

  • Model Reaction: Use meso-hydrobenzoin as the model substrate. Follow the general experimental protocol for asymmetric benzoylation.

  • Optimization:

    • Solvent Screening: Evaluate the reaction in various anhydrous solvents (e.g., THF, toluene, acetonitrile).

    • Temperature Effects: Investigate the effect of temperature on enantioselectivity by running the reaction at different temperatures (e.g., -40 °C, -20 °C, 0 °C).

    • Acylating Agent: Screen different acylating agents (e.g., acetic anhydride, pivaloyl chloride) to assess the impact on reactivity and selectivity.

    • Copper Source: Investigate other copper(II) salts such as Cu(OTf)₂ and Cu(OAc)₂.

  • Substrate Scope: Once optimal conditions are established, expand the substrate scope to include other meso-diols to determine the generality of the method.

Conclusion

While this compound remains an underexplored molecule in the field of asymmetric synthesis, its structural features strongly suggest its potential as a valuable chiral ligand or auxiliary. The protocols and data presented here, derived from successful applications of analogous C₂-symmetric piperazines, offer a robust framework for initiating research into its synthetic utility. The development of this compound-based catalytic systems could provide new and efficient pathways for the enantioselective synthesis of valuable chiral molecules for the pharmaceutical and fine chemical industries. Further investigation is highly encouraged to unlock the full potential of this promising chiral scaffold.

The Versatile Scaffold: Applications of trans-2,5-Diethylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the medicinal chemistry applications of trans-2,5-diethylpiperazine is limited. The following application notes and protocols are based on the well-established utility of the broader piperazine (B1678402) class of compounds, particularly 2,5-dialkylpiperazine analogs, and are intended to serve as a foundational guide for researchers exploring the potential of this specific scaffold.

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable building block for modulating pharmacokinetic and pharmacodynamic profiles. The trans-2,5-disubstituted pattern, as seen in this compound, offers a rigid and stereochemically defined core that can be strategically elaborated to target a diverse range of biological macromolecules.

Potential Therapeutic Applications

Based on the activities of analogous piperazine-containing compounds, this compound derivatives are promising candidates for development in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: Piperazine derivatives have a rich history in the development of drugs targeting CNS receptors. The this compound core could be incorporated into ligands for dopamine, serotonin, and opioid receptors, making it a potential starting point for novel antipsychotics, antidepressants, and analgesics.

  • Oncology: The piperazine moiety is a key feature in numerous anticancer agents. By functionalizing the nitrogen atoms of this compound, it is conceivable to design molecules that inhibit cancer cell proliferation, induce apoptosis, or overcome multidrug resistance.

  • Infectious Diseases: The piperazine scaffold is also found in various antimicrobial agents. Derivatives of this compound could be explored for their potential as antibacterial, antifungal, or antiviral compounds.

Key Advantages of the this compound Scaffold

  • Stereochemical Rigidity: The trans configuration of the ethyl groups provides a well-defined three-dimensional structure, which can lead to higher selectivity for biological targets.

  • Synthetic Tractability: The two secondary amine nitrogens offer convenient handles for the introduction of diverse substituents through well-established synthetic methodologies like N-alkylation and N-arylation.

  • Physicochemical Properties: The piperazine ring can improve the aqueous solubility and overall druglike properties of a molecule.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound. These should be adapted and optimized based on the specific target and desired chemical modifications.

Protocol 1: Synthesis of N,N'-Disubstituted this compound Derivatives

This protocol describes a general method for the symmetric or asymmetric N-alkylation or N-arylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide) or Aryl halide (e.g., 2-fluoronitrobenzene)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.2 eq for symmetric disubstitution, 1.1 eq for monosubstitution).

  • Add the alkyl or aryl halide (2.1 eq for symmetric disubstitution, 1.05 eq for monosubstitution) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N,N'-disubstituted derivative.

Visualization of Synthetic Workflow:

G start This compound reaction N-Alkylation / N-Arylation start->reaction reagents Alkyl/Aryl Halide, Base, Solvent reagents->reaction workup Quench, Extract, Wash, Dry reaction->workup purification Column Chromatography / Recrystallization workup->purification product N,N'-Disubstituted Derivative purification->product

Caption: Synthetic workflow for N-substitution.
Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol outlines a general procedure to evaluate the binding affinity of this compound derivatives for opioid receptors.

Materials:

  • Cell membranes expressing human mu (μ), delta (δ), or kappa (κ) opioid receptors

  • Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ)

  • Test compounds (this compound derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Scintillation cocktail and liquid scintillation counter

  • Glass fiber filters and filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control (for non-specific binding), or test compound.

  • Incubate the plate at a specified temperature for a defined period (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds.

Visualization of Assay Workflow:

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection cluster_3 Data Analysis membranes Receptor Membranes incubation Incubation membranes->incubation radioligand Radioligand radioligand->incubation compounds Test Compounds compounds->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Ki counting->analysis

Caption: Opioid receptor binding assay workflow.
Protocol 3: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values for the test compounds.

Quantitative Data Summary

Compound IDTarget/Cell LineAssay TypeIC50 / Ki (nM)
TDEP-001μ-Opioid ReceptorBinding AssayData to be determined
TDEP-001δ-Opioid ReceptorBinding AssayData to be determined
TDEP-001κ-Opioid ReceptorBinding AssayData to be determined
TDEP-002MCF-7 (Breast Cancer)MTT AssayData to be determined
TDEP-002A549 (Lung Cancer)MTT AssayData to be determined

Future Directions

The this compound scaffold represents an underexplored area in medicinal chemistry with significant potential. Future research should focus on:

  • Systematic Synthesis: Preparation of a diverse library of N-substituted derivatives to explore the structure-activity relationship (SAR).

  • Broad Biological Screening: Evaluation of these derivatives against a wide range of biological targets to identify novel activities.

  • Computational Modeling: Utilization of in silico methods to guide the design of more potent and selective ligands.

By leveraging the inherent advantages of the piperazine core and the stereochemical definition of the trans-2,5-diethyl substitution, researchers can unlock new avenues for the development of innovative therapeutics.

Application Notes and Protocols: trans-2,5-Diethylpiperazine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,5-Diethylpiperazine is a C2-symmetric cyclic diamine that has emerged as a valuable and versatile building block in modern organic synthesis. Its rigid, chair-like conformation and the presence of two secondary amine functionalities make it an ideal scaffold for the construction of chiral ligands for asymmetric catalysis and for the synthesis of novel pharmacologically active agents. The C2-symmetry of the molecule simplifies the stereochemical outcomes of reactions, making it a predictable and reliable component in the design of complex molecular architectures.

These application notes provide an overview of the key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Key Applications

The primary applications of this compound can be categorized into two main areas:

  • Asymmetric Catalysis: As a chiral scaffold for the synthesis of C2-symmetric ligands.

  • Medicinal Chemistry: As a core structural motif in the development of new therapeutic agents.

The workflow for utilizing this compound as a building block typically involves initial N-functionalization to introduce desired side chains, followed by application in either catalytic systems or biological assays.

G cluster_0 Synthetic Pathway Initiation cluster_1 Functionalization cluster_2 Applications start This compound n_functionalization N,N'-bis-alkylation, N,N'-bis-amidation, etc. start->n_functionalization Reaction with electrophiles ligand C2-Symmetric Chiral Ligand n_functionalization->ligand Coordination with metal drug Bioactive Molecule n_functionalization->drug Biological Screening catalysis catalysis ligand->catalysis Asymmetric Catalysis development development drug->development Drug Development

General workflow for the application of this compound.

Application in Asymmetric Catalysis

The C2-symmetry of this compound is a highly desirable feature in the design of chiral ligands for asymmetric catalysis. By functionalizing the two nitrogen atoms with appropriate coordinating groups, a wide variety of ligands can be synthesized. These ligands, when complexed with a metal center, create a chiral environment that can induce high stereoselectivity in a range of chemical transformations.

Synthesis of Chiral Diamide (B1670390) Ligands

One common approach is the synthesis of N,N'-bis(amide) derivatives. These can act as versatile ligands in various metal-catalyzed reactions.

Table 1: Synthesis of N,N'-bis(2-hydroxy-2-phenylethanoyl)-trans-2,5-diethylpiperazine

Reactant 1Reactant 2SolventBaseYield (%)
This compoundMandelic AcidDichloromethane (DCM)HATU, DIPEA85-95
Experimental Protocol: Synthesis of a Chiral Diamide Ligand

This protocol describes the synthesis of a representative chiral diamide ligand derived from this compound and mandelic acid.

Materials:

  • This compound

  • (R)-Mandelic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (R)-mandelic acid (2.2 equivalents) in anhydrous DCM, add HATU (2.2 equivalents) and DIPEA (4.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral diamide ligand.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product diamine This compound coupling HATU, DIPEA, DCM, RT diamine->coupling acid (R)-Mandelic Acid acid->coupling product N,N'-bis((R)-2-hydroxy-2-phenylethanoyl) -trans-2,5-diethylpiperazine coupling->product

Synthesis of a chiral diamide ligand.

Application in Medicinal Chemistry

The piperazine (B1678402) scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of ethyl groups at the 2 and 5 positions in the trans configuration provides a rigid and lipophilic core that can be further functionalized to interact with biological targets.

Synthesis of Piperazine-based Amides with Potential Biological Activity

The secondary amine functionalities of this compound are readily acylated to form amide derivatives. These amides can exhibit a range of biological activities.

Table 2: Synthesis of N,N'-bis(cinnamoyl)-trans-2,5-diethylpiperazine

Reactant 1Reactant 2Coupling AgentSolventYield (%)
This compoundCinnamic AcidDCC/DMAPDichloromethane (DCM)75-85
Experimental Protocol: Synthesis of a Piperazine-based Diamide

This protocol provides a general procedure for the synthesis of diamide derivatives of this compound.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., Cinnamic acid) (2.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (2.1 equivalents) and DMAP (0.2 equivalents) in anhydrous DCM.

  • Add a solution of DCC (2.2 equivalents) in anhydrous DCM to the mixture at 0 °C.

  • Stir the reaction at 0 °C for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure diamide product.

G cluster_0 Starting Materials cluster_1 Amide Coupling cluster_2 Workup & Purification cluster_3 Final Product piperazine This compound coupling DCC, DMAP, DCM piperazine->coupling acid Carboxylic Acid (e.g., Cinnamic Acid) acid->coupling workup Filtration, Extraction, Chromatography coupling->workup Reaction product N,N'-bis(acyl)-trans-2,5-diethylpiperazine workup->product Isolation

General synthesis of bioactive piperazine amides.

Conclusion

This compound is a readily accessible and highly useful C2-symmetric building block for both asymmetric catalysis and medicinal chemistry. Its rigid structure and the ease of N-functionalization allow for the straightforward synthesis of a diverse range of chiral ligands and potential drug candidates. The protocols and data presented here provide a foundation for researchers to explore the full potential of this versatile molecule in their synthetic endeavors. Further exploration into novel N-functionalizations and applications in a broader range of catalytic and biological systems is warranted.

References

Application Notes and Protocols for trans-2,5-Disubstituted Piperazines as Templating Agents in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of trans-2,5-Diethylpiperazine:

Extensive literature searches did not yield specific studies detailing the use of this compound as a templating agent or structure-directing agent (SDA) in materials science. The available information primarily identifies it as a drug intermediate. However, the closely related and structurally similar molecule, trans-2,5-dimethylpiperazine (B131708) , is well-documented as an effective templating agent in the synthesis of various inorganic-organic hybrid materials.

This document will focus on the application and protocols for trans-2,5-dimethylpiperazine as a templating agent, which can serve as a valuable reference and starting point for researchers interested in exploring the potential of this compound for similar applications. The principles of molecular templating and the experimental methodologies are likely to be transferable.

Application of trans-2,5-Dimethylpiperazine as a Templating Agent

trans-2,5-Dimethylpiperazine has proven to be a versatile structure-directing agent, particularly in the synthesis of hybrid metal halides and crystalline phosphate-based materials.[1][2][3] Its rigid, chair-conformed dicationic form allows it to organize inorganic precursors into specific and predictable multi-dimensional structures.

Key Applications:

  • Dimensionality Control of Hybrid Metal Halides: trans-2,5-Dimethylpiperazine dication directs the formation of 0D, 1D, and 2D inorganic networks in metal halide systems. The resulting dimensionality is influenced by the oxidation state and coordination sphere of the metal ion.[3]

  • Synthesis of Novel Crystalline Materials: It has been successfully employed to synthesize novel hybrid salts with anions like perchlorate (B79767) and tetrachloridocobaltate(II), where it directs the supramolecular assembly through hydrogen bonding.[4][5][6]

  • Formation of Layered Dihydrogen Diphosphates: This templating agent can organize dihydrogen diphosphate (B83284) anions into layered structures, with the organic cations situated between the inorganic layers.[1][2]

Quantitative Data Summary

The following tables summarize key crystallographic and interaction data for materials synthesized using trans-2,5-dimethylpiperazine as a templating agent.

Table 1: Crystallographic Data for Selected trans-2,5-Dimethylpiperazine-Templated Compounds

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
(trans-C₆H₁₆N₂)²⁺·H₂P₂O₇²⁻MonoclinicP2₁/nLayered (001) dihydrogen diphosphate anions linked by O-H···O hydrogen bonds.[2]
(trans-C₆H₁₆N₂)²⁺·2ClO₄⁻·2H₂OMonoclinicC2/c3D supramolecular network formed by chains of [(ClO₄)H₂O]ⁿ⁻ linked by the organic dication.[4]
(trans-C₆H₁₆N₂)²⁺·[CoCl₄]²⁻MonoclinicP2₁/c2D supramolecular network formed by N-H···Cl and C-H···Cl hydrogen bonds.[5][6]
Five new hybrid metal halides with [CuBr₄]²⁻, [CdBr₄]²⁻, [CuBr₂]⁻, [AgCl₂]⁻, [AgBr₂]⁻VariousVariousInorganic networks with dimensionalities ranging from 0D to 2D.[3]

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

CompoundIntermolecular ContactContribution (%)Reference
(trans-C₆H₁₆N₂)²⁺·H₂P₂O₇²⁻O···H/H···O60.5[2]
H···H39.4[2]
(trans-C₆H₁₆N₂)²⁺·[CoCl₄]²⁻H···Cl/Cl···H68.4[5][6]
H···H27.4[5][6]

Experimental Protocols

The following are detailed methodologies for the synthesis of materials using trans-2,5-dimethylpiperazine as a templating agent.

Protocol 1: Synthesis of a Hybrid Dihydrogen Diphosphate Salt

This protocol is adapted from the synthesis of (trans-2,5-dimethylpiperazine-1,4-diium) dihydrogen diphosphate.[1][2]

Materials:

  • Sodium diphosphate (Na₄P₂O₇)

  • Ion-exchange resin (e.g., Amberlite IR 120)

  • trans-2,5-Dimethylpiperazine

  • Deionized water

Procedure:

  • Preparation of Diphosphoric Acid: Prepare a solution of diphosphoric acid (H₄P₂O₇) by passing an aqueous solution of Na₄P₂O₇ (e.g., 26 mg in 50 ml H₂O) through an ion-exchange resin.[1][2]

  • Neutralization: Neutralize the freshly prepared diphosphoric acid solution with trans-2,5-dimethylpiperazine in a 1:1 molar ratio at a low temperature.

  • Crystallization: Allow the resulting solution to slowly evaporate at room temperature over several days.

  • Crystal Collection: Collect the colorless, needle-shaped crystals that form.

Protocol 2: Synthesis of a Hybrid Perchlorate Salt

This protocol is for the synthesis of trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate.[4]

Materials:

  • trans-2,5-Dimethylpiperazine (99% purity)

  • Perchloric acid (HClO₄, 96% purity)

  • Ethanol (B145695)

Procedure:

  • Dissolution: Dissolve trans-2,5-dimethylpiperazine (e.g., 0.1 g, 1 mmol) in ethanol (20 ml).

  • Acidification: Add perchloric acid (e.g., 0.2 g, 2 mmol) to the solution to achieve a 1:2 molar ratio of the amine to the acid.

  • Stirring: Stir the mixture for 1 hour.

  • Crystallization: Allow the solution to evaporate at room temperature for one week.

  • Crystal Isolation: Isolate the resulting colorless single crystals by filtration and wash them with a small amount of distilled water.

Protocol 3: Synthesis of a Hybrid Tetrachloridocobaltate(II) Salt

This protocol describes the synthesis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II).[6]

Materials:

  • trans-2,5-Dimethylpiperazine

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Mixing: Prepare a 1:1 molar mixture of trans-2,5-dimethylpiperazine and cobalt(II) chloride hexahydrate.

  • Dissolution: Dissolve the mixture in a solution of concentrated hydrochloric acid.

  • Stirring: Stir the resulting solution magnetically for 1 hour.

  • Crystallization: Allow the solution to stand for two weeks for evaporation to occur.

  • Crystal Collection: Recover the dark-blue prismatic crystals by filtration and air-dry them.

Visualizations

Logical Workflow for Templated Material Synthesis

The following diagram illustrates the general logical workflow for the synthesis of crystalline materials using a templating agent like trans-2,5-dimethylpiperazine.

G precursors Inorganic and Organic Precursors (e.g., Metal Salt, Acid, Amine) dissolution Dissolution in Solvent (e.g., Water, Ethanol) precursors->dissolution mixing Mixing and Stirring dissolution->mixing crystallization Crystallization (Slow Evaporation) mixing->crystallization isolation Isolation and Washing crystallization->isolation final_product Final Crystalline Material isolation->final_product characterization Material Characterization (e.g., XRD, Hirshfeld Analysis) final_product->characterization

General workflow for templated material synthesis.
Signaling Pathway of Structure Direction

This diagram illustrates the conceptual pathway of how trans-2,5-dimethylpiperazine directs the structure of the final material through non-covalent interactions.

G sda trans-2,5-Dimethylpiperazine (SDA) protonation Protonation in Acidic Medium (Forms Dication) sda->protonation interactions Non-Covalent Interactions (Hydrogen Bonding, Electrostatic) protonation->interactions inorganic Inorganic Anions (e.g., [CoCl4]2-, H2P2O72-) inorganic->interactions assembly Self-Assembly interactions->assembly supramolecular Supramolecular Network (e.g., 2D, 3D) assembly->supramolecular

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of trans-2,5-Diethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important drug intermediate.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Low overall yield - Incomplete formation of the 2,5-diethyl-2,5-dihydropyrazine intermediate.- Inefficient reduction of the dihydropyrazine (B8608421) intermediate.- Suboptimal reaction conditions (temperature, pressure, catalyst).- Formation of side products.- Optimize Condensation: Ensure slow and controlled addition of glyoxal (B1671930) to ethylamine (B1201723) to favor the formation of the desired intermediate.- Select Appropriate Reducing Agent: Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is a common method. Ensure the catalyst is active and used in the correct loading.- Parameter Optimization: Systematically vary temperature, hydrogen pressure, and reaction time to find the optimal conditions for the reduction step.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of intermediates.
Poor trans:cis isomer ratio - The initial cyclization reaction may produce a mixture of cis and trans isomers.- The reduction step is not stereoselective.- Epimerization of the less stable cis isomer to the more stable trans isomer may be incomplete.- Stereoselective Reduction: The choice of reducing agent and reaction conditions can influence the stereochemical outcome. Bulky reducing agents may favor the formation of the more stable trans isomer.- Isomerization: The cis isomer can sometimes be converted to the more stable trans isomer under specific conditions, such as heating in the presence of a suitable catalyst.[1]
Difficulty in separating trans and cis isomers - The physical properties (e.g., boiling point, solubility) of the cis and trans isomers are very similar.- Fractional Distillation: While challenging, careful fractional distillation under reduced pressure may achieve some separation.- Crystallization: The trans isomer, being more symmetrical, often has a higher melting point and lower solubility, which can be exploited for separation by fractional crystallization. Formation of dihydrochloride (B599025) salts can enhance the efficiency of this process.[2]- Chromatography: Preparative column chromatography (normal or reverse-phase) can be effective for separating the isomers.[3][4] Chiral chromatography can also be employed for the separation of stereoisomers.[5]
Formation of side products - Polymerization of glyoxal.- Over-alkylation of the piperazine (B1678402) ring.- Ring-opening or other rearrangements.- Slow Addition: Add glyoxal slowly and at a low temperature to the ethylamine solution to minimize its self-polymerization.- Stoichiometric Control: Use a precise 2:1 molar ratio of ethylamine to glyoxal.- Purification: Utilize techniques like distillation, crystallization, or chromatography to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and industrially relevant method involves a two-step process. The first step is the condensation of two equivalents of ethylamine with one equivalent of glyoxal to form 2,5-diethyl-2,5-dihydropyrazine. The second step is the reduction of this intermediate, typically via catalytic hydrogenation, to yield a mixture of cis- and this compound. The desired trans isomer is then separated from the cis isomer.

Q2: How can I control the stereoselectivity to favor the trans isomer?

A2: Achieving high stereoselectivity for the trans isomer is a primary challenge. The thermodynamic stability of the trans isomer, where the bulky ethyl groups are in an equatorial position in the chair conformation of the piperazine ring, is a driving force. Reaction conditions that allow for equilibration, such as elevated temperatures during the reduction or a subsequent isomerization step, can favor the formation of the more stable trans product. The choice of catalyst for the hydrogenation can also influence the stereochemical outcome.

Q3: What is the most effective method for separating the cis and trans isomers?

A3: A combination of techniques is often most effective. Fractional crystallization of the free base or its dihydrochloride salt is a common starting point, as the trans isomer is typically less soluble.[2] For higher purity, preparative column chromatography is often employed.[3][4] The choice of stationary and mobile phases will depend on the specific properties of the isomers.

Q4: What analytical techniques can be used to determine the cis:trans isomer ratio?

A4: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods.

  • GC: Using an appropriate column, the cis and trans isomers can often be separated, and their relative peak areas can be used to quantify the ratio.

  • NMR: 1H and 13C NMR spectroscopy can distinguish between the two isomers due to their different symmetries. The integration of specific, well-resolved signals can be used to determine the isomer ratio.

Q5: Are there any significant safety precautions to consider during this synthesis?

A5: Yes. Ethylamine is a flammable and corrosive gas with a strong odor. Glyoxal is typically supplied as an aqueous solution and can be irritating. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts (like Raney Nickel). It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and follow all safety guidelines for handling flammable gases and pyrophoric materials.

Experimental Protocols

Step 1: Synthesis of 2,5-Diethyl-2,5-dihydropyrazine (Intermediate)

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a cooling bath, place a solution of ethylamine (2.0 moles) in a suitable solvent (e.g., methanol (B129727) or water).

  • Cool the solution to 0-5 °C.

  • Slowly add a 40% aqueous solution of glyoxal (1.0 mole) dropwise to the ethylamine solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude 2,5-diethyl-2,5-dihydropyrazine intermediate.

Step 2: Reduction to 2,5-Diethylpiperazine

  • Dissolve the crude 2,5-diethyl-2,5-dihydropyrazine in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Transfer the solution to a high-pressure hydrogenation reactor.

  • Carefully add a hydrogenation catalyst (e.g., Raney Nickel, 5-10 wt%, or 5% Pd/C).

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to the desired temperature (e.g., 80-120 °C).

  • Maintain stirring and monitor the reaction progress by observing the hydrogen uptake.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

Step 3: Purification and Isomer Separation

  • The crude product can be purified by vacuum distillation.

  • To separate the isomers, fractional crystallization can be attempted. Dissolve the mixture in a minimal amount of a suitable hot solvent and allow it to cool slowly. The less soluble trans isomer may crystallize out first.

  • Alternatively, dissolve the isomer mixture in a solvent like isopropanol (B130326) and bubble dry HCl gas through the solution to precipitate the dihydrochloride salts. The trans-dihydrochloride is often less soluble and can be isolated by filtration.[2]

  • For high purity, preparative column chromatography can be performed on the free base mixture using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system.[3][4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification & Separation ethylamine Ethylamine intermediate 2,5-Diethyl-2,5-dihydropyrazine ethylamine->intermediate glyoxal Glyoxal glyoxal->intermediate reduction Catalytic Hydrogenation intermediate->reduction isomers cis/trans-2,5-Diethylpiperazine Mixture reduction->isomers purification Purification (Distillation) isomers->purification separation Isomer Separation (Crystallization/ Chromatography) purification->separation trans_product This compound separation->trans_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield bad_ratio Poor trans:cis Ratio? low_yield->bad_ratio No optimize_condensation Optimize Condensation & Reduction Conditions low_yield->optimize_condensation Yes separation_issue Separation Difficulty? bad_ratio->separation_issue No stereoselective_reduction Investigate Stereoselective Reduction/Isomerization bad_ratio->stereoselective_reduction Yes side_products Side Products? separation_issue->side_products No purification_method Change Separation Method (Crystallization vs. Chromatography) separation_issue->purification_method Yes control_stoichiometry Control Stoichiometry & Addition Rate side_products->control_stoichiometry Yes end Problem Resolved side_products->end No optimize_condensation->bad_ratio stereoselective_reduction->separation_issue purification_method->side_products control_stoichiometry->end

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-2,5-Diethylpiperazine synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Overall Yield Incomplete reaction- Monitor reaction progress using TLC or GC/MS. - Increase reaction time or temperature. - Ensure stoichiometric amounts of starting materials are correct.
Side product formation- Optimize reaction temperature to minimize side reactions. - Investigate alternative catalysts or solvents.[1] - Control the rate of addition of reagents.
Product loss during workup/purification- Use fractional distillation for purification. - Optimize solvent systems for extraction and chromatography.
Poor trans:cis Diastereoselectivity Unfavorable reaction conditions for trans isomer- Employ a stereoselective synthetic route, such as those starting from chiral amino alcohols.[2] - Investigate the use of specific catalysts known to favor trans addition. - Control the reaction temperature; lower temperatures often favor the thermodynamically more stable trans isomer.
Isomerization during purification- Avoid harsh acidic or basic conditions during workup. - Use milder purification techniques like flash chromatography over distillation if isomerization is observed at high temperatures.
Formation of Impurities Presence of starting materials- Drive the reaction to completion by extending the reaction time or adding a slight excess of one reactant.
Over-alkylation or side reactions- Control stoichiometry carefully. - Lower the reaction temperature.
Catalyst poisoning or deactivation- Use purified reagents and solvents. - Consider using a fresh batch of catalyst.[1]
Difficulty in Product Isolation Product is soluble in the aqueous phase- Perform multiple extractions with an appropriate organic solvent. - Saturate the aqueous layer with salt (salting out) to decrease the product's solubility.
Formation of an emulsion during extraction- Add a small amount of brine or a different organic solvent. - Centrifuge the mixture to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing 2,5-disubstituted piperazines like this compound?

A1: Common methods for synthesizing the piperazine (B1678402) ring include the catalytic cyclization of amino alcohols or the reaction of ethylenediamine (B42938) with glycols using a catalyst like Raney nickel.[1] For achieving stereoselectivity, methods involving asymmetric lithiation of N-Boc piperazines or starting from chiral pool materials like amino acids have been developed.[2][3]

Q2: How can I improve the diastereoselectivity to favor the trans isomer over the cis isomer?

A2: Achieving high trans selectivity is a common challenge. Strategies include:

  • Thermodynamic Control: The trans isomer is generally the more thermodynamically stable product. Running the reaction at a suitable temperature for a sufficient duration can allow for equilibration to favor the trans product.

  • Stereoselective Synthesis: Employing a synthesis that sets the stereochemistry from the beginning is often the most effective approach. This can involve using chiral starting materials or chiral auxiliaries.[2]

  • Catalyst Selection: Certain catalysts may favor the formation of one isomer over the other. A screening of different catalysts could be beneficial.

Q3: What are the typical side reactions to be aware of in this synthesis?

A3: Side reactions can include the formation of the cis isomer, incomplete cyclization leading to linear amine intermediates, and over-alkylation if N-unsubstituted piperazine is used in subsequent steps. Ring fragmentation can also occur under certain conditions, especially with strong bases.[3][4]

Q4: What purification methods are most effective for separating this compound from the reaction mixture and its cis isomer?

A4: Fractional distillation is a common method for separating diastereomers if their boiling points are sufficiently different. Column chromatography on silica (B1680970) gel can also be effective. In some cases, selective crystallization of a salt of the desired isomer can be a powerful purification technique.

Q5: Can I use N-Boc protection during the synthesis? How does it affect the reaction?

A5: Yes, using an N-Boc protecting group is a common strategy in piperazine synthesis.[3] It can prevent side reactions at the nitrogen atoms and allows for controlled functionalization. The Boc group can be removed under acidic conditions after the desired transformations are complete.

Experimental Protocols

General Protocol for the Synthesis of 2,5-Disubstituted Piperazines via Cyclization of an Amino Alcohol (Hypothetical for Diethyl Substituted Compound)

This protocol is a generalized procedure based on methods for similar compounds[1] and should be optimized for the synthesis of this compound.

  • Reaction Setup: In a high-pressure autoclave, combine 1-amino-2-butanol (B1205648) (2 equivalents), a suitable solvent (e.g., dioxane), and a hydrogenation catalyst (e.g., Raney Nickel, 5-10 wt%).

  • Reaction Conditions: Pressurize the reactor with hydrogen gas (e.g., 600 psi) and heat to a temperature between 150-200°C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC/MS to observe the consumption of the starting material and the formation of the piperazine product.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography to separate the trans and cis isomers.

Data Presentation

The following tables present hypothetical data for the synthesis of this compound under various conditions. This data is for illustrative purposes to guide optimization.

Table 1: Effect of Catalyst on Yield and Diastereoselectivity

Catalyst Temperature (°C) Reaction Time (h) Total Yield (%) trans:cis Ratio
Raney Nickel18024653:1
Palladium on Carbon (5%)18024552.5:1
Copper Chromite20020704:1

Table 2: Effect of Temperature on Yield and Diastereoselectivity using Copper Chromite Catalyst

Temperature (°C) Reaction Time (h) Total Yield (%) trans:cis Ratio
18024683.5:1
20020704:1
22018653:1

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 1-amino-2-butanol) Reaction Catalytic Cyclization Start->Reaction Workup Workup (Catalyst Filtration, Solvent Removal) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Trans_Product This compound Purification->Trans_Product Cis_Product cis-2,5-Diethylpiperazine Purification->Cis_Product Analysis Characterization (NMR, GC/MS) Trans_Product->Analysis Cis_Product->Analysis

Caption: Experimental workflow for the synthesis and isolation of this compound.

Troubleshooting_Yield LowYield Low Yield Observed CheckCompletion Reaction Complete? LowYield->CheckCompletion OptimizeConditions Increase Time/Temp CheckCompletion->OptimizeConditions No CheckSideProducts Side Products Present? CheckCompletion->CheckSideProducts Yes ImprovedYield Improved Yield OptimizeConditions->ImprovedYield OptimizePurity Change Catalyst/Solvent CheckSideProducts->OptimizePurity Yes WorkupLoss Significant Loss During Workup? CheckSideProducts->WorkupLoss No OptimizePurity->ImprovedYield OptimizeWorkup Modify Extraction/Purification WorkupLoss->OptimizeWorkup Yes WorkupLoss->ImprovedYield No OptimizeWorkup->ImprovedYield

Caption: A decision tree for troubleshooting low yield in piperazine synthesis.

References

Technical Support Center: Purification of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of trans-2,5-Diethylpiperazine. The following information is curated to address common challenges encountered during experimental procedures.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, the quantitative data and some procedural recommendations provided herein are based on its close structural analog, trans-2,5-dimethylpiperazine (B131708). Researchers should use this information as a starting point and expect to perform some optimization for their specific experimental conditions.

Physical and Chemical Properties (of trans-2,5-Dimethylpiperazine)

A summary of the known physical and chemical properties of trans-2,5-dimethylpiperazine is provided below to guide the development of purification protocols for the diethyl analog. It is anticipated that this compound will exhibit a higher boiling point and potentially different solubility characteristics due to the larger ethyl groups.

PropertyValueReference(s)
Melting Point115-118 °C
Boiling Point162-165 °C (at atmospheric pressure)
Water Solubility50 g/100 mL (at 20 °C)

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is an oil, but I expect a solid. What should I do?

A1: Oiling out during crystallization is a common issue. Here are several troubleshooting steps:

  • Ensure the cis-isomer is removed: The cis-isomer of 2,5-dialkylpiperazines is often an oil or has a much lower melting point. Incomplete separation can result in an oily final product. Consider purification by column chromatography to separate the isomers before final crystallization.

  • Solvent selection: The solvent used for recrystallization may not be appropriate. An ideal solvent should dissolve the compound when hot but not at room temperature.[1] Experiment with different solvents or solvent mixtures. Good starting points for amines include heptane/ethyl acetate (B1210297), methanol/water, or acetone/water.[2]

  • Cooling rate: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to initiate crystallization.

Q2: I am having difficulty separating the cis- and trans-isomers of 2,5-diethylpiperazine. What methods are effective?

A2: The separation of cis- and trans-isomers of substituted piperazines can be challenging due to their similar physical properties. The following methods are recommended:

  • Fractional Distillation: If the boiling points of the cis- and trans-isomers are sufficiently different (typically >25 °C), fractional distillation can be an effective separation method.[3] Given that trans-2,5-dimethylpiperazine has a boiling point of 162-165 °C, the diethyl analog will have a higher boiling point. Vacuum distillation is recommended to prevent thermal degradation.

  • Column Chromatography: This is often the most effective method for isomer separation.

    • Normal Phase Chromatography: Use silica (B1680970) gel as the stationary phase. Due to the basic nature of amines, peak tailing can be an issue. To mitigate this, add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), to the mobile phase (e.g., hexane (B92381)/ethyl acetate).[4]

    • Reverse Phase Chromatography: For more polar derivatives, reverse-phase HPLC can be used. For the separation of 2,5-diketopiperazine isomers, a phenyl-hexyl column with a methanol/water gradient was effective.[5]

  • Salt Formation and Crystallization: The diastereomeric salts formed from the cis- and trans-isomers with a chiral acid may have different solubilities, allowing for separation by fractional crystallization. Even with achiral acids, the different packing of the crystal lattice of the salts of the cis- and trans-isomers can sometimes be exploited for separation.

Q3: My purified this compound has a persistent color. How can I remove it?

A3: Discoloration is often due to trace impurities or degradation products.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The colored impurities will adsorb to the carbon. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Distillation: If the colored impurity is non-volatile or has a significantly different boiling point, distillation (or sublimation for solids) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound containing both the cis- and trans-isomers?

A1: A multi-step approach is often necessary. A general workflow would be:

  • Initial Purification (Distillation): If the crude material is a liquid or a low-melting solid, perform a fractional distillation under vacuum to separate the bulk of the isomers from non-volatile impurities.

  • Isomer Separation (Chromatography): Use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane with a small amount of triethylamine) to separate the cis- and trans-isomers.

  • Final Purification (Recrystallization): Recrystallize the fractions containing the pure trans-isomer from an appropriate solvent to obtain a highly pure, crystalline product.

Q2: How can I monitor the progress of the purification?

A2: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to check the purity of fractions from column chromatography and to assess the effectiveness of recrystallization. Use a mobile phase similar to the one used for column chromatography and visualize with an appropriate stain (e.g., potassium permanganate (B83412) or ninhydrin).

  • Gas Chromatography (GC): Can be used to determine the ratio of cis- to trans-isomers and to check for volatile impurities.[6] For amines, specialized columns (e.g., AT-Amine) or derivatization might be necessary to prevent peak tailing.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the isomeric purity and the absence of impurities. The chemical shifts and coupling constants of the protons on the piperazine (B1678402) ring will differ between the cis- and trans-isomers.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is not suitable. If the solid is insoluble at room temperature, heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate.[1] Common solvents to try for amines include hexanes, ethyl acetate, acetone, ethanol, and mixtures such as hexane/ethyl acetate.[2][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: General Column Chromatography Procedure for Isomer Separation

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) containing a small amount of triethylamine (e.g., 0.5%).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure trans-isomer and remove the solvent under reduced pressure.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow crude Crude Mixture (cis/trans isomers + impurities) distillation Fractional Distillation (Optional, for bulk separation) crude->distillation chromatography Column Chromatography (Isomer Separation) distillation->chromatography Distillate waste Impurities / cis-isomer chromatography->waste analysis1 Purity Check (TLC/GC) chromatography->analysis1 recrystallization Recrystallization (Final Purification) analysis2 Purity Check (TLC/GC/NMR) recrystallization->analysis2 pure_product Pure this compound analysis1->chromatography Impure Fractions (Re-run) analysis1->recrystallization Pure Fractions analysis2->recrystallization Fail (Re-crystallize) analysis2->pure_product Pass

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Resolving trans-2,5-Diethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of trans-2,5-diethylpiperazine. The guidance is structured to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

The most common method for resolving chiral amines like this compound is through the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization. This classical resolution technique leverages the different physical properties, such as solubility, of the resulting diastereomers. Another powerful technique is chiral chromatography (e.g., HPLC or SFC) which uses a chiral stationary phase to separate the enantiomers.

Q2: How do I select an appropriate chiral resolving agent?

For a basic compound like this compound, acidic resolving agents are typically used. Common choices include derivatives of tartaric acid (e.g., L-tartaric acid, D-tartaric acid, or dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid. The selection is often empirical, and it is advisable to screen a variety of resolving agents to find one that forms a well-defined, crystalline salt with one of the enantiomers.

Q3: How can I determine the enantiomeric excess (e.e.) of my resolved sample?

The enantiomeric excess of a resolved sample can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times.

  • Chiral Gas Chromatography (GC): For volatile derivatives of the piperazine (B1678402), chiral GC can be an effective method for separating and quantifying the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating or Derivatizing Agent: By adding a chiral auxiliary to the NMR sample, the enantiomers can be converted into diastereomers in situ, which may exhibit distinct signals in the NMR spectrum, allowing for quantification.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue 1: No crystals are forming from the solution.

  • Possible Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration.

    • Use an Anti-Solvent: Gradually add a solvent in which the diastereomeric salts are less soluble to induce precipitation.

    • Cool the Solution: Slowly lower the temperature of the solution, as solubility typically decreases with temperature.

    • Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the desired diastereomeric salt.

Issue 2: The diastereomeric salt "oils out" instead of crystallizing.

  • Possible Cause: The level of supersaturation is too high, or the temperature is above the melting point of the solvated solid.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate.

    • Change the Solvent: Select a solvent system where crystallization can occur at a higher temperature.

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it very slowly and at a slightly elevated temperature.

Issue 3: The isolated crystals have low diastereomeric excess (d.e.).

  • Possible Cause: Both diastereomers are co-crystallizing due to similar solubilities in the chosen solvent system.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a wider range of solvents or solvent mixtures to find a system with a greater solubility difference between the diastereomers.

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to enrich the less soluble diastereomer.

    • Vary the Stoichiometry: Adjust the ratio of the racemic amine to the resolving agent. Sometimes using a sub-stoichiometric amount of the resolving agent can improve the purity of the initially formed crystals.

Chiral Chromatography

Issue 4: Poor or no separation of enantiomers on a chiral column.

  • Possible Cause: The chosen chiral stationary phase (CSP) and/or mobile phase are not suitable for the analyte.

  • Troubleshooting Steps:

    • Screen Different Columns: Test a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).

    • Optimize the Mobile Phase: Vary the composition of the mobile phase, including the ratio of organic modifiers and the type and concentration of additives (e.g., acids or bases).

    • Adjust Temperature: Lowering the column temperature can sometimes improve resolution.

    • Derivatization: If the piperazine is not well-retained or shows poor peak shape, consider derivatizing it with a suitable agent to improve its chromatographic properties.

Experimental Protocols

Representative Protocol for Diastereomeric Salt Resolution

This protocol is a general guideline and may require optimization for this compound.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the piperazine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then if necessary, in an ice bath or refrigerator.

    • If no crystals form, follow the troubleshooting steps for "No crystals are forming."

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals and determine the diastereomeric excess using an appropriate analytical method (e.g., NMR).

    • If the d.e. is not satisfactory, recrystallize the salt from a suitable solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH or Na2CO3) to deprotonate the piperazine nitrogen.

    • Extract the free amine into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the resolved enantiomer.

Data Presentation

The following tables provide a template for organizing quantitative data from resolution experiments.

Table 1: Screening of Chiral Resolving Agents

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)Diastereomeric Excess (d.e.) (%)
L-Tartaric AcidEthanol1:1DataData
D-Tartaric AcidMethanol1:1DataData
(1S)-(+)-10-Camphorsulfonic AcidAcetone1:1DataData
L-(-)-Mandelic AcidIsopropanol1:1DataData

Table 2: Optimization of Crystallization Conditions

Resolving AgentSolvent SystemTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Selected AgentSolvent A25DataData
Selected AgentSolvent A4DataData
Selected AgentSolvent B25DataData
Selected AgentSolvent B4DataData

Visualizations

experimental_workflow cluster_resolution Diastereomeric Salt Resolution cluster_analysis Analysis & Liberation racemate Racemic this compound salt_formation Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Enriched Diastereomeric Salt filtration->diastereomeric_salt de_analysis d.e. Analysis (NMR) diastereomeric_salt->de_analysis liberation Liberation of Free Amine diastereomeric_salt->liberation enantiomer Enantioenriched Piperazine liberation->enantiomer ee_analysis e.e. Analysis (Chiral HPLC) enantiomer->ee_analysis final_product Final Product ee_analysis->final_product

Caption: Workflow for the resolution of this compound via diastereomeric salt crystallization.

troubleshooting_logic start Crystallization Attempt outcome Outcome? start->outcome no_crystals No Crystals outcome->no_crystals No Solids oiling_out Oiling Out outcome->oiling_out Liquid Phase Separation low_de Low d.e. outcome->low_de Crystals Formed success Successful Crystallization outcome->success High d.e. Crystals action1 Increase Concentration Add Anti-Solvent Lower Temperature no_crystals->action1 action2 Use More Dilute Solution Slower Cooling Change Solvent oiling_out->action2 action3 Recrystallize Screen Solvents Vary Stoichiometry low_de->action3 action1->start Retry action2->start Retry action3->start Retry

Technical Support Center: trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2,5-Diethylpiperazine. The information is presented in a question-and-answer format to directly address potential stability issues and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on information for the closely related compound, trans-2,5-dimethylpiperazine (B131708), it is recommended to store this compound in a dry, well-ventilated area under an inert gas atmosphere. For long-term stability, storage at low temperatures, such as -25°C to -10°C, is advisable. The compound is potentially air-sensitive and hygroscopic.

Q2: What are the main stability concerns associated with this compound?

A2: The primary stability concerns for piperazine (B1678402) derivatives like this compound include:

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can be catalyzed by the presence of oxygen and metal ions. This can lead to the formation of various degradation products.

  • Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo thermal decomposition.

  • Hygroscopicity: The compound may absorb moisture from the atmosphere, which can affect its physical state, reactivity, and stability.[1]

  • Reaction with Acids: Piperazines are basic and will react with strong acids. This can affect the integrity of the compound if not intended.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not well-documented in publicly available literature, general degradation pathways for the piperazine ring structure have been studied, particularly in the context of carbon dioxide capture. These studies suggest that oxidative degradation can lead to ring-opening and the formation of various byproducts. For unsubstituted piperazine, identified degradation products include ethylenediamine, 2-oxopiperazine, and N-formylpiperazine.[2][3] Thermal degradation can also lead to a variety of decomposition products.[4]

A logical representation of the general factors influencing piperazine degradation is shown below:

Factors Influencing Piperazine Derivative Stability This compound This compound Degradation Degradation This compound->Degradation leads to High Temperature High Temperature High Temperature->Degradation accelerates Oxygen Oxygen Oxygen->Degradation induces oxidative Metal Ions (e.g., Cu2+, Fe2+) Metal Ions (e.g., Cu2+, Fe2+) Metal Ions (e.g., Cu2+, Fe2+)->Degradation catalyzes oxidative Strong Acids/Bases Strong Acids/Bases Strong Acids/Bases->Degradation can cause Moisture (Hygroscopicity) Moisture (Hygroscopicity) Moisture (Hygroscopicity)->Degradation can promote

Figure 1: Logical diagram of factors contributing to the degradation of piperazine derivatives.

Troubleshooting Guides

This section provides practical guidance for common issues that may arise during the synthesis and use of this compound.

Issue 1: Inconsistent Reaction Yields or Purity

Potential Cause: Degradation of this compound starting material.

Troubleshooting Steps:

  • Verify Purity of Starting Material:

    • Method: Use analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of your this compound. A patent for detecting the purity of 2,6-dimethylpiperazine (B42777) suggests that GC can be an effective method for separating isomers and impurities.[5]

    • Expected Outcome: The purity should meet the specifications required for your experiment. If significant impurities are detected, purification may be necessary.

  • Ensure Proper Storage and Handling:

    • Protocol: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature. Avoid frequent opening of the container in a humid environment.

    • Rationale: As a hygroscopic and potentially air-sensitive compound, improper storage can lead to degradation.

  • Experimental Workflow for Purity Assessment:

    Workflow for Purity Assessment A Obtain sample of this compound B Prepare sample for analysis (e.g., dissolve in appropriate solvent) A->B C Analyze by GC or HPLC B->C D Review chromatogram for purity and presence of unexpected peaks C->D E Purity meets specification? D->E F Proceed with experiment E->F Yes G Purify starting material (e.g., recrystallization, distillation) E->G No G->A Re-assess purity

Issue 2: Side Reactions During N-Alkylation or N-Acylation

Potential Cause: Steric hindrance and the presence of two reactive secondary amine groups can lead to undesired side products.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Method: Carefully control the molar ratio of the alkylating or acylating agent to this compound. For mono-functionalization, using a slight excess of the piperazine derivative may be necessary.

    • Rationale: The presence of two nucleophilic nitrogen atoms can lead to the formation of di-substituted byproducts.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature may help to control the reactivity and improve selectivity.

    • Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred for these types of reactions.

    • Base: For reactions involving deprotonation, the choice and amount of base are critical.

  • Use of Protecting Groups:

    • Protocol: If mono-functionalization is the desired outcome, consider using a protecting group strategy. One of the amine groups can be protected (e.g., with a Boc group), the other can be functionalized, and then the protecting group can be removed.

    • Reference: The synthesis of piperazinyl amides of 18β-glycyrrhetinic acid highlights that competitive reactions on both nitrogen atoms can lead to bisamide formation, and a protecting group strategy can circumvent this issue. [6]

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause: The basic nature of the piperazine ring can lead to issues during work-up and purification.

Troubleshooting Steps:

  • Aqueous Work-up:

    • Method: During aqueous work-up, the pH of the aqueous phase should be carefully controlled. Acidic washes can be used to remove unreacted starting material, but this may also protonate the desired product, affecting its solubility. A final basic wash may be necessary to ensure the product is in its free base form before extraction.

  • Chromatography:

    • Method: For column chromatography, the basicity of the piperazine moiety can cause tailing on silica (B1680970) gel. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help to improve the peak shape and separation.

    • Alternative: If silica gel chromatography is problematic, consider using alternative stationary phases such as alumina.

Data Presentation

Table 1: General Physicochemical Properties of related Piperazine Derivatives

Propertytrans-2,5-DimethylpiperazinePiperazine
Appearance White to yellow crystalline powderWhite crystals
Melting Point 115-118 °C106 °C
Boiling Point 162-165 °C146 °C
Water Solubility 50 g/100 mL (20 °C)Freely soluble
pKa 9.66 (at 25 °C)9.8, 5.7

Data for trans-2,5-dimethylpiperazine is provided as a reference due to the lack of specific data for the diethyl derivative. [7][8]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general approach for the synthesis of 2,5-dialkylpiperazines can be inferred from patents describing the synthesis of the dimethyl analog.

General Synthetic Approach for 2,5-Dialkylpiperazines (based on trans-2,5-dimethylpiperazine synthesis):

A common method involves the catalytic cyclization of an amino alcohol. For example, the synthesis of trans-2,5-dimethylpiperazine can be achieved by subjecting 2-aminopropanol-1 to a Raney nickel catalyst under hydrogen pressure at elevated temperatures (e.g., 140-220 °C) and pressures (e.g., 750-2000 psi). [9]This reaction produces a mixture of cis and trans isomers, from which the trans isomer can be isolated by recrystallization. [9] A similar approach for this compound would likely involve the cyclization of 2-aminobutanol.

General Protocol for Purity Analysis by Gas Chromatography (GC):

The following is a general protocol adapted from a method for 2,6-dimethylpiperazine and should be optimized for this compound. [5]

  • Instrument: Gas chromatograph with a flame ionization detector (FID).

  • Column: A capillary column suitable for amine analysis (e.g., a DB-624 or similar mid-polarity column).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically set around 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220-250 °C) at a controlled rate (e.g., 10-20 °C/min).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., absolute ethanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Analysis: Analyze the resulting chromatogram to determine the peak area of the main component and any impurities. The relative peak areas can be used to estimate the purity.

Signaling Pathways

Currently, there is no specific information available in the searched literature that directly links this compound to any particular signaling pathways. However, the broader class of piperazine derivatives is known to interact with various receptors in the central nervous system, including serotonin (B10506) and dopamine (B1211576) receptors, thereby modulating their respective signaling cascades. [10][11]Some piperazine derivatives have also been shown to influence cellular processes by enhancing the permeability of epithelial cell monolayers. [12]Further research is needed to elucidate the specific biological targets and signaling pathways of this compound.

References

Technical Support Center: Synthesis of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of trans-2,5-diethylpiperazine. Below you will find a troubleshooting guide for common experimental issues, a list of frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low Yield of Piperazine (B1678402) Product - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation or insufficient loading. - Formation of side products (e.g., oligomers).- Increase reaction time or temperature according to literature for similar syntheses. - Ensure the reaction is carried out under the recommended pressure, especially for catalytic hydrogenations. - Use fresh, active catalyst (e.g., Raney Nickel) and ensure proper loading. - Optimize substrate concentration to minimize polymerization.
2. High Ratio of cis-2,5-Diethylpiperazine - The reaction conditions favor the formation of the thermodynamically less stable cis-isomer. - Epimerization of the desired trans-isomer to the cis-isomer under the reaction or workup conditions.- The choice of catalyst and reaction conditions can influence stereoselectivity. For related syntheses, specific catalysts are used to achieve high diastereoselectivity. - Control the pH during workup and purification, as acidic or basic conditions can sometimes lead to epimerization.
3. Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Poor mixing in a heterogeneous reaction. - Inefficient catalysis.- Monitor the reaction progress using techniques like GC-MS or TLC to ensure completion. - Ensure vigorous stirring, especially with solid-supported catalysts. - Consider a different catalyst or a higher catalyst loading.
4. Formation of N-Alkylated Byproducts - Side reactions with the solvent or other components in the reaction mixture.- Choose an inert solvent that does not react with the amine functionalities under the reaction conditions.
5. Difficulty in Isolating the Pure trans-Isomer - Similar physical properties of cis and trans isomers, making separation by distillation or simple crystallization challenging.- Purification by reverse-phase chromatography (semi-preparative HPLC) can be effective for separating cis and trans isomers due to differences in polarity. - Fractional crystallization of salts (e.g., hydrochlorides or perchlorates) of the piperazine isomers can sometimes achieve separation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 2,5-disubstituted piperazines like 2,5-diethylpiperazine (B2443570)?

A1: Common methods include the catalytic cyclization of amino alcohols (e.g., 2-amino-1-butanol), the reduction of 2,5-diketopiperazines, and the reductive amination of α-amino aldehydes or ketones. The choice of method can influence the yield and the stereochemical outcome of the synthesis.

Q2: How can I confirm the stereochemistry of my 2,5-diethylpiperazine product?

A2: The stereochemistry of cis and trans isomers can be determined using NMR spectroscopy. The chemical shifts of the protons on the piperazine ring, particularly the α-protons, are often distinct for each isomer. X-ray crystallography of a suitable salt or derivative provides definitive structural confirmation.

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for monitoring the disappearance of starting materials and the formation of products and byproducts. It can also help in identifying the mass of potential side products. High-performance liquid chromatography (HPLC) is useful for assessing the purity and separating the cis and trans isomers.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. If using flammable solvents or catalysts like Raney Nickel, appropriate handling procedures must be followed to avoid fire hazards.

Experimental Protocols

Representative Synthesis: Catalytic Cyclization of N-(1-ethyl-2-hydroxypropyl)ethylenediamine

This method involves the preparation of an intermediate followed by a catalytic cyclization.

Step 1: Synthesis of N-(1-ethyl-2-hydroxypropyl)ethylenediamine

  • In a round-bottom flask, combine ethylenediamine (B42938) (1.0 molar equivalent) with a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add 1,2-epoxybutane (B156178) (1.0 molar equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • The solvent and excess ethylenediamine are removed under reduced pressure to yield the crude N-(1-ethyl-2-hydroxypropyl)ethylenediamine.

Step 2: Catalytic Cyclization to 2,5-Diethylpiperazine

  • The crude product from Step 1 is dissolved in a high-boiling point inert solvent like dioxane in an autoclave.

  • A hydrogenation catalyst, such as Raney Nickel (5-10 wt%), is added to the mixture.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen (e.g., 200 p.s.i.).

  • The mixture is heated to a temperature in the range of 180-220°C and stirred for several hours.

  • After cooling and venting the hydrogen, the catalyst is carefully filtered off.

  • The solvent is removed by distillation. The resulting crude product, a mixture of cis- and this compound, can be purified by fractional distillation under reduced pressure or by chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification start Ethylenediamine + 1,2-Epoxybutane reaction1 Reaction in Ethanol start->reaction1 workup1 Solvent Removal reaction1->workup1 intermediate N-(1-ethyl-2-hydroxypropyl)ethylenediamine workup1->intermediate cyclization Autoclave Reaction (High T, P) intermediate->cyclization catalyst Raney Nickel, H2 catalyst->cyclization filtration Catalyst Filtration cyclization->filtration distillation Solvent Removal filtration->distillation purification Purification (Distillation/Chromatography) distillation->purification product This compound purification->product

A representative experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction Completion (GC-MS, TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Increase Reaction Time/ Temperature/Pressure incomplete->optimize_conditions Yes check_catalyst Check Catalyst Activity incomplete->check_catalyst No solution Improved Yield optimize_conditions->solution replace_catalyst Use Fresh Catalyst/ Increase Loading check_catalyst->replace_catalyst Inactive check_byproducts Analyze for Byproducts (GC-MS) check_catalyst->check_byproducts Active replace_catalyst->solution isomer_formation High cis-Isomer Content? check_byproducts->isomer_formation oligomerization Oligomerization? isomer_formation->oligomerization No purification_issue Optimize Purification (e.g., HPLC) isomer_formation->purification_issue Yes adjust_concentration Adjust Substrate Concentration oligomerization->adjust_concentration Yes purification_issue->solution adjust_concentration->solution

A troubleshooting flowchart for addressing low yields in the synthesis.

side_reactions start Starting Materials (e.g., Amino Alcohol) desired_path Desired Cyclization start->desired_path side_path1 Alternative Cyclization start->side_path1 side_path2 Intermolecular Reaction start->side_path2 trans_product This compound desired_path->trans_product cis_product cis-2,5-Diethylpiperazine side_path1->cis_product oligomers Oligomers/Polymers side_path2->oligomers

Potential reaction pathways leading to the desired product and common side products.

Technical Support Center: Optimizing Reaction Conditions for trans-2,5-Diethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trans-2,5-diethylpiperazine derivatives. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound revolve around two main approaches:

  • Cyclization of Alanine (B10760859) Derivatives: This involves the dimerization and reduction of L-alanine ethyl ester. The initial condensation forms a 2,5-diketopiperazine (a cyclic dipeptide), which is then reduced to the piperazine (B1678402) ring. The stereochemistry of the starting alanine influences the final product's stereochemistry.

  • Reductive Amination Routes: These methods involve the cyclization of acyclic precursors via intramolecular reductive amination. While versatile, controlling the stereoselectivity to favor the trans isomer can be challenging and is highly dependent on the chosen catalyst and reaction conditions.

Q2: How can I maximize the yield of the trans isomer over the cis isomer?

A2: Achieving high trans selectivity is a critical challenge. Several strategies can be employed:

  • Thermodynamic Control: The trans isomer is generally the more thermodynamically stable product due to reduced steric hindrance, with the ethyl groups in a diequatorial confirmation. Running the reaction at higher temperatures or for longer durations can favor the formation of the trans product.

  • Catalyst Selection: The choice of catalyst is crucial. For instance, in the reduction of 2,5-diketopiperazines, certain heterogeneous catalysts like palladium on carbon (Pd/C) under specific conditions may favor the trans isomer.

  • cis-trans Isomerization: It is possible to isomerize the less desirable cis isomer to the trans isomer. This can be achieved by heating the mixture of isomers in the presence of a hydrogenation catalyst, such as Raney nickel or copper chromite, under hydrogen pressure.

Q3: What are the key parameters to control during the reduction of the 2,5-diketopiperazine intermediate?

A3: The reduction step is critical for both yield and stereoselectivity. Key parameters to monitor and optimize include:

  • Reducing Agent: Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). The choice of reagent can influence the reaction's chemoselectivity and the final stereochemical outcome.

  • Temperature: Lower temperatures can sometimes enhance stereoselectivity, while higher temperatures may be required for complete reduction but could lead to a mixture of isomers.

  • Reaction Time: Sufficient reaction time is necessary for complete conversion. Monitoring the reaction by techniques like TLC or LC-MS is recommended to determine the optimal endpoint.

  • Solvent: The choice of solvent (e.g., THF, dioxane) can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield.

Troubleshooting Guides

Issue 1: Low Overall Yield of 2,5-Diethylpiperazine
Potential Cause Recommended Solution
Incomplete initial cyclization to the diketopiperazine.Ensure anhydrous conditions and use an appropriate base to facilitate the cyclization of the amino acid ester. Monitor the reaction progress by TLC or NMR.
Incomplete reduction of the diketopiperazine.Increase the equivalents of the reducing agent. Consider a more potent reducing agent if necessary. Ensure the reaction temperature is adequate for the chosen reagent.
Side reactions during reduction.Over-reduction or cleavage of the piperazine ring can occur with harsh reducing agents. Use a milder reducing agent or control the reaction temperature carefully. Reductive amination is less prone to over-alkylation.[1]
Product loss during workup and purification.Piperazines can be water-soluble, especially in their protonated form. Ensure the aqueous phase is sufficiently basic during extraction with organic solvents.
Issue 2: Poor trans:cis Diastereomeric Ratio
Potential Cause Recommended Solution
Kinetically controlled reaction favoring the cis isomer.Switch to reaction conditions that favor thermodynamic control (higher temperature, longer reaction time).
Non-stereoselective reduction.Screen different reducing agents and catalysts. For example, catalytic hydrogenation may offer better stereocontrol than chemical hydrides in some cases.
Epimerization during reaction or workup.Proline-containing 2,5-diketopiperazines are particularly prone to epimerization.[2] While not directly applicable to diethyl derivatives, this highlights the potential for epimerization. Maintain neutral or slightly basic pH during workup where possible.
Ineffective cis-trans isomerization post-synthesis.Ensure the catalyst for isomerization is active and that the temperature and hydrogen pressure are sufficient.
Issue 3: Difficulty in Separating trans and cis Isomers

| Potential Cause | Recommended Solution | | Similar polarity of the isomers. | The cis and trans isomers can have very similar polarities, making chromatographic separation challenging. | | | Fractional Crystallization: Convert the mixture of isomers into salts (e.g., dihydrochlorides). The different crystal packing of the diastereomeric salts may allow for separation by fractional crystallization. | | | Preparative HPLC: Reverse-phase HPLC can be effective in separating isomers with minor differences in polarity.[2] | | | Adsorption Methods: Selective adsorption of one isomer onto a solid support is a potential separation technique.[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Dimerization and Reduction of L-Alanine Ethyl Ester (Illustrative)

Step 1: Synthesis of 3,6-Diethyl-2,5-diketopiperazine

  • To a solution of L-alanine ethyl ester (2 equivalents) in a high-boiling point solvent such as toluene, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the ethanol (B145695) and water formed during the reaction.

  • Continue heating for 12-24 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature, and collect the precipitated 3,6-diethyl-2,5-diketopiperazine by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., hexane) and dry under vacuum.

Step 2: Reduction to this compound

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 4 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the 3,6-diethyl-2,5-diketopiperazine from Step 1 in portions to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 16-24 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Data Presentation

Table 1: Illustrative Optimization of the Reduction of 3,6-Diethyl-2,5-diketopiperazine
Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) trans:cis Ratio
1LiAlH₄THF66 (reflux)247585:15
2LiAlH₄Dioxane101 (reflux)187290:10
3BH₃·THFTHF66 (reflux)248080:20
4NaBH₄/I₂THF25486570:30

Note: The data in this table is illustrative and intended to provide a basis for experimental design. Actual results may vary.

Mandatory Visualizations

reaction_pathway L-Alanine Ethyl Ester L-Alanine Ethyl Ester 3,6-Diethyl-2,5-diketopiperazine 3,6-Diethyl-2,5-diketopiperazine L-Alanine Ethyl Ester->3,6-Diethyl-2,5-diketopiperazine Dimerization (Heat, cat. Acid) cis/trans-2,5-Diethylpiperazine cis/trans-2,5-Diethylpiperazine 3,6-Diethyl-2,5-diketopiperazine->cis/trans-2,5-Diethylpiperazine Reduction (e.g., LiAlH4) This compound This compound cis/trans-2,5-Diethylpiperazine->this compound Isomerization/Purification

Caption: General synthetic pathway for this compound.

troubleshooting_workflow start Low trans:cis Ratio q1 Is the reaction under thermodynamic control? start->q1 s1 Increase temperature and reaction time. q1->s1 a1_no q2 Have different catalysts/ reducing agents been screened? q1->q2 a1_yes a1_yes Yes a1_no No s1->q1 s2 Screen alternative catalysts (e.g., different metals) or reducing agents. q2->s2 a2_no q3 Is post-synthesis isomerization an option? q2->q3 a2_yes a2_yes Yes a2_no No s2->q2 s3 Attempt isomerization with Raney Ni or Cu-chromite under H2 pressure. q3->s3 a3_yes end Consider alternative synthetic route. q3->end a3_no a3_yes Yes a3_no No

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of trans-2,5-diethylpiperazine. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during spectral analysis.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on data from analogous compounds, such as trans-2,5-dimethylpiperazine (B131708) and other substituted piperazines, and should be used as a reference for initial peak assignment. Actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

Labeled ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
a (NH)1.5 - 2.5Broad Singlet2H
b (CH)2.8 - 3.2Multiplet2H
c (CH₂)2.0 - 2.4Multiplet4H
d (CH₂)1.3 - 1.7Multiplet (dq)4H
e (CH₃)0.8 - 1.2Triplet6H

Table 2: Predicted ¹³C NMR Chemical Shifts

Labeled CarbonPredicted Chemical Shift (ppm)
C2/C5 (CH)55 - 60
C3/C6 (CH₂)45 - 50
C7 (CH₂)25 - 30
C8 (CH₃)10 - 15

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing more peaks in my ¹H NMR spectrum than predicted. What are the possible causes?

A1: The presence of unexpected peaks can be attributed to several factors:

  • Residual Solvents: Ensure the deuterated solvent is of high purity. Common laboratory solvents from purification steps (e.g., ethyl acetate, acetone, dichloromethane) can appear in the spectrum.[1][2][3][4][5]

  • Presence of the cis-isomer: The synthesis of this compound may also yield the cis-diastereomer, which will have a different set of NMR signals.

  • Unreacted Starting Materials or Byproducts: Depending on the synthetic route, you may have residual starting materials or side products. For instance, if synthesized from 2-aminobutanol, you might see traces of it in the spectrum.

  • Water: A broad peak, typically between 1.5-4.8 ppm depending on the solvent, can be due to the presence of water.

Q2: The multiplicity of my ethyl group signals is not a clean quartet and triplet. Why is that?

A2: This is a common issue that can arise from:

  • Second-Order Effects (Strong Coupling): If the chemical shift difference between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group is small (i.e., approaching the coupling constant value), the splitting pattern can become more complex than a simple first-order quartet and triplet. This is more likely to occur at lower magnetic field strengths.

  • Overlapping Signals: The methylene (-CH₂-) protons of the ethyl group may overlap with the piperazine (B1678402) ring protons, leading to a complex and poorly resolved multiplet.

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and can simplify complex multiplets.

  • Change the Solvent: Using a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts and may resolve overlapping signals.

Q3: The integration of the NH proton is lower than expected (less than 2H). What does this mean?

A3: A lower-than-expected integration for the N-H proton is often due to proton exchange.

  • Exchange with Deuterated Solvent: If your solvent contains traces of D₂O or is a protic solvent like CD₃OD, the acidic N-H protons can exchange with deuterium (B1214612) from the solvent. This will lead to a decrease in the intensity of the NH signal, and in some cases, it may disappear completely.

  • Confirmation: To confirm if a peak corresponds to an NH proton, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The NH peak should significantly diminish or disappear.

Q4: My peaks are broader than expected. What are the common reasons for this?

A4: Peak broadening can be caused by several factors:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks. Re-shimming the spectrometer should resolve this.

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample may help.

  • Chemical Exchange: Piperazine rings can undergo conformational changes (chair-boat interconversion). If this exchange happens on a timescale comparable to the NMR experiment, it can lead to broadened signals. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these peaks.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used depending on the solubility and the need to resolve overlapping signals.

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. If the sample does not fully dissolve, you can try gentle warming or sonication.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample information.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp peaks.

    • Acquire the ¹H and/or ¹³C NMR spectra using appropriate acquisition parameters.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with NMR peak assignments for this compound.

troubleshooting_workflow start Start: Analyze NMR Spectrum issue Unexpected Peaks Observed? start->issue impurity_check Potential Impurities issue->impurity_check Yes multiplicity_issue Incorrect Multiplicity or Overlapping Signals? issue->multiplicity_issue No solvent Residual Solvents (e.g., Acetone, Ethyl Acetate) impurity_check->solvent isomer cis-Isomer Present? impurity_check->isomer water Water Peak (Broad) impurity_check->water solvent->multiplicity_issue isomer->multiplicity_issue water->multiplicity_issue resolution_actions Improve Resolution multiplicity_issue->resolution_actions Yes integration_issue Incorrect Integration (e.g., low NH peak)? multiplicity_issue->integration_issue No high_field Use Higher Field NMR resolution_actions->high_field change_solvent Change Deuterated Solvent (e.g., to Benzene-d6) resolution_actions->change_solvent end Peak Assignment Confirmed high_field->end change_solvent->end exchange_check Check for Proton Exchange integration_issue->exchange_check Yes broad_peaks Peaks are Broad? integration_issue->broad_peaks No d2o_exchange Perform D2O Exchange exchange_check->d2o_exchange d2o_exchange->end broadening_causes Address Broadening Causes broad_peaks->broadening_causes Yes broad_peaks->end No shim Re-shim Spectrometer broadening_causes->shim dilute Dilute Sample broadening_causes->dilute temp Variable Temperature NMR broadening_causes->temp shim->end dilute->end temp->end

Caption: Troubleshooting workflow for NMR peak assignment.

References

Technical Support Center: trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of trans-2,5-Diethylpiperazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as a secondary amine, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of N-oxides and other oxidative degradation products. This process can be accelerated by the presence of metal ions.

  • Hygroscopicity: The compound may absorb moisture from the atmosphere, which can facilitate degradation reactions.

  • Light Exposure: Photodegradation can occur, leading to the formation of various byproducts.

  • Incompatible Storage Conditions: Contact with strong oxidizing agents and strong acids can cause rapid decomposition.[1] High temperatures can also accelerate degradation.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is crucial to follow these storage guidelines:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Tightly Sealed Container: Keep the container tightly closed to protect it from moisture and air.[1]

  • Light Protection: Use an amber or opaque container to shield the compound from light.

  • Temperature Control: Store in a cool, dry, and well-ventilated area, away from heat sources.[1][2] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Chemical Incompatibility: Ensure the compound is stored away from strong acids and oxidizing agents.[1]

Q3: I've noticed a change in the color of my this compound sample. What could be the cause?

A3: A color change, such as yellowing or browning, is a common indicator of degradation. This is often due to oxidation or the formation of polymeric impurities. If you observe a color change, it is recommended to verify the purity of the sample using an appropriate analytical method before use.

Q4: Can I dissolve this compound in any solvent?

A4: While this compound is soluble in many organic solvents, it is important to use high-purity, dry solvents to prevent solvent-mediated degradation. Protic solvents that are not thoroughly dried can contribute to hydrolysis or other reactions. It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the sample has occurred.- Confirm the identity of the new peaks using mass spectrometry. - Review storage conditions and handling procedures. - Purify the sample if necessary and feasible.
Poor reproducibility of experimental results Inconsistent purity of this compound due to ongoing degradation.- Implement stringent storage and handling protocols as outlined in the FAQs. - Aliquot the compound upon receipt to minimize repeated exposure of the bulk sample to the atmosphere. - Regularly check the purity of the stock material.
Formation of precipitates in solution Formation of insoluble degradation products or salts.- Analyze the precipitate to identify its composition. - Ensure the solvent is appropriate and dry. - Prepare solutions fresh and use them promptly.

Experimental Protocols

To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

Forced Degradation Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Analytical Method: HPLC-UV for Purity Assessment

Since piperazine (B1678402) derivatives often lack a strong chromophore, derivatization may be necessary for sensitive UV detection.

  • Derivatization Reagent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) can be used to create a UV-active derivative.[3]

  • Derivatization Procedure:

    • To 1 mL of the sample solution, add 1 mL of a borate (B1201080) buffer solution (pH 9.0).

    • Add 1 mL of a 1 mg/mL solution of NBD-Cl in methanol.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the solution and dilute with the mobile phase to the desired concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 10 µL.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress conditions base Basic Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress conditions thermal Thermal Stress (60°C Solution, 105°C Solid) stock->thermal Expose to stress conditions photo Photolytic Stress (UV/Vis Light) stock->photo Expose to stress conditions neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed samples to control analyze->compare

Caption: Workflow for forced degradation studies.

logical_relationship Troubleshooting Logic for Sample Degradation start Unexpected Experimental Results? check_purity Check Purity of This compound start->check_purity degraded Purity Compromised? check_purity->degraded review_storage Review Storage Conditions (Inert atmosphere, Temp, Light) degraded->review_storage Yes other_issue Investigate Other Experimental Variables degraded->other_issue No review_handling Review Handling Procedures (Fresh solutions, Dry solvents) review_storage->review_handling purify Purify or Obtain New Sample review_handling->purify continue_exp Continue Experiment purify->continue_exp

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Scaling Up trans-2,5-Diethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trans-2,5-diethylpiperazine. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound, focusing on common synthetic routes such as the reduction of 2,5-diethylpyrazine (B83868) and the cyclization and reduction of amino acid derivatives.

Issue Potential Cause(s) Recommended Solutions
1. Low Yield of 2,5-Diethylpiperazine Incomplete reduction of 2,5-diethylpyrazine: The catalyst may be inactive, or the reaction conditions (temperature, pressure, time) may be suboptimal.Catalyst Activity: Ensure the catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is fresh and active. Consider using a more active catalyst system, such as an iridium complex. Reaction Conditions: Increase hydrogen pressure, reaction temperature, or reaction time. Monitor the reaction progress by GC-MS or TLC to determine the optimal endpoint. Solvent Choice: Ensure the solvent is appropriate for the chosen catalyst and is properly degassed.
Side reactions during diketopiperazine formation: If synthesizing via a diketopiperazine intermediate, incomplete cyclization or side reactions during the formation of the piperazine-2,5-dione can reduce the overall yield.Optimize Cyclization: Adjust the temperature and reaction time for the cyclization step. Ensure anhydrous conditions if required.
Loss of product during workup and purification: The product may be lost during extraction, distillation, or crystallization steps.Workup Procedure: Optimize the extraction pH to ensure the product is in its free base form. Use a suitable solvent for extraction. Purification: If using distillation, ensure the vacuum is adequate and the temperature is controlled to prevent decomposition. For crystallization, select an appropriate solvent system and control the cooling rate.
2. High Ratio of cis-2,5-Diethylpiperazine Isomer Non-stereoselective reduction: The reduction of 2,5-diethylpyrazine or the corresponding diketopiperazine can lead to a mixture of cis and trans isomers. The trans isomer is generally the thermodynamically more stable product, but kinetic control can favor the cis isomer under certain conditions.Catalyst Choice: The choice of catalyst can influence the stereoselectivity of the reduction. Experiment with different heterogeneous catalysts (e.g., various supported palladium or platinum catalysts) or homogeneous catalysts. Thermodynamic Control: After the initial reduction, it may be possible to isomerize the cis isomer to the more stable trans isomer by heating the product mixture, potentially with a catalyst.
Diastereoselective synthesis control: When synthesizing from amino acid precursors, the stereochemistry of the starting material and the reaction conditions for cyclization and reduction will determine the final isomer ratio.Chiral Precursors: Start with the appropriate stereoisomer of an amino acid precursor, such as D- or L-α-aminobutyric acid, to influence the final stereochemistry. Reaction Conditions: The choice of reagents and conditions for the cyclization and reduction steps can impact the diastereoselectivity. Literature on diastereoselective synthesis of disubstituted piperazines can provide guidance.[1]
3. Difficulty in Separating cis and trans Isomers Similar physical properties: The boiling points and polarities of the cis and trans isomers can be very similar, making separation by distillation or standard column chromatography challenging.Fractional Distillation: Careful fractional distillation under reduced pressure may be effective if there is a sufficient difference in boiling points. Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be effective for separating the isomers. The use of specialized columns, such as a phenyl-hexyl column, has been reported to be effective for separating similar piperazine (B1678402) derivatives. Salt Formation and Crystallization: The diastereomeric salts formed by reacting the piperazine mixture with a chiral acid may have different solubilities, allowing for separation by fractional crystallization.
4. Formation of Impurities Over-reduction: In the reduction of 2,5-diethylpyrazine, over-reduction of the aromatic ring can lead to side products.Milder Reducing Agents: Consider using a milder reducing agent or less harsh reaction conditions. Monitoring: Closely monitor the reaction to stop it once the desired product is formed.
Incomplete reaction: Unreacted starting materials or intermediates will be present as impurities.Drive Reaction to Completion: Increase reaction time, temperature, or the amount of reducing agent.
Decomposition: The product may be unstable under the reaction or workup conditions.Milder Conditions: Use lower temperatures for the reaction and purification steps. Ensure an inert atmosphere if the product is sensitive to air or moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most common approaches are the reduction of 2,5-diethylpyrazine and the cyclization of α-aminobutyric acid derivatives to form a 2,5-diketopiperazine intermediate, followed by reduction. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: How can I maximize the yield of the desired trans isomer?

A2: To maximize the yield of the trans isomer, consider the following:

  • Thermodynamic Equilibration: After the reduction step, heating the mixture of isomers may favor the formation of the more stable trans isomer.

  • Stereoselective Synthesis: Employing a diastereoselective synthetic route starting from chiral amino acid precursors can provide better control over the stereochemical outcome.[1]

  • Catalyst Selection: The choice of reduction catalyst can influence the cis/trans ratio. Screening different catalysts is recommended.

Q3: What is the most effective method for separating the cis and trans isomers of 2,5-diethylpiperazine?

A3: While challenging, several methods can be effective:

  • Preparative Chromatography: High-performance liquid chromatography (HPLC) is often the most effective method for separating stereoisomers.

  • Fractional Crystallization of Diastereomeric Salts: Reacting the isomer mixture with a chiral acid to form diastereomeric salts, which can then be separated by their differential solubility, is a classical and effective method.

  • Careful Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under high vacuum can be used.

Q4: My reduction of 2,5-diethylpyrazine is slow or incomplete. What can I do?

A4: To address a sluggish reduction, you can:

  • Increase Hydrogen Pressure: Higher pressure will increase the concentration of hydrogen available for the reaction.

  • Increase Temperature: While being cautious of potential side reactions, increasing the temperature can significantly increase the reaction rate.

  • Check Catalyst Activity: The catalyst may be poisoned or deactivated. Using fresh catalyst or a higher catalyst loading can help.

  • Change Solvent: The solvent can affect the solubility of hydrogen and the substrate, as well as the catalyst activity.

Q5: Are there any safety concerns I should be aware of during the synthesis?

A5: Yes, several safety precautions are necessary:

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure equipment and proper safety measures to prevent leaks and ignition sources.

  • Pyrophoric Catalysts: Some catalysts, like Raney Nickel, can be pyrophoric and must be handled with care under an inert atmosphere or solvent.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

  • Product Handling: Substituted piperazines can be corrosive and may have biological activity. Handle the final product with care.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,5-Diethylpyrazine

This protocol describes a general method for the catalytic hydrogenation of 2,5-diethylpyrazine. Conditions may need to be optimized for specific equipment and scale.

Materials:

  • 2,5-Diethylpyrazine

  • Ethanol (or another suitable solvent like acetic acid)

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Hydrogen gas

  • High-pressure autoclave/hydrogenator

Procedure:

  • In a high-pressure autoclave, dissolve 2,5-diethylpyrazine (1 equivalent) in ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using GC-MS.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation under vacuum or by preparative chromatography to isolate the trans isomer.

Protocol 2: Synthesis via Diketopiperazine Intermediate (Conceptual Outline)

This route involves the formation of a diketopiperazine from an amino acid precursor, followed by reduction.

Step 1: Synthesis of 3,6-Diethylpiperazine-2,5-dione

  • Start with a derivative of α-aminobutyric acid, such as the methyl or ethyl ester.

  • Dimerize the amino acid ester, typically by heating, to form the cyclic dipeptide, 3,6-diethylpiperazine-2,5-dione. This will likely produce a mixture of cis and trans isomers.

Step 2: Reduction of 3,6-Diethylpiperazine-2,5-dione

  • Dissolve the diketopiperazine in a suitable solvent (e.g., THF, dioxane).

  • Use a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), to reduce the amide carbonyl groups.

  • Carefully quench the reaction and perform an aqueous workup to isolate the crude 2,5-diethylpiperazine.

  • Purify the product as described in Protocol 1 to separate the isomers.

Data Presentation

Table 1: Representative Conditions for Catalytic Hydrogenation of Substituted Pyrazines

ParameterCondition RangeNotes
Catalyst Pd/C, PtO₂, Raney Ni, Rh/C, Iridium complexesCatalyst choice can affect reaction rate and stereoselectivity.
Catalyst Loading 2-10 mol%Higher loading may be needed for less reactive substrates.
Solvent Ethanol, Methanol, Acetic Acid, Ethyl AcetateSolvent should be chosen based on substrate solubility and catalyst compatibility.
Temperature 25 - 150 °CHigher temperatures generally increase the reaction rate but may lead to side products.
Hydrogen Pressure 50 - 1000 psiHigher pressure increases the rate of hydrogenation.
Reaction Time 2 - 48 hoursDependent on substrate, catalyst, temperature, and pressure.

Note: These are general conditions and require optimization for the specific synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Pyrazine Reduction cluster_route2 Route 2: Diketopiperazine Reduction cluster_purification Purification start1 2,5-Diethylpyrazine step1_1 Catalytic Hydrogenation (e.g., H₂, Pd/C) start1->step1_1 product1 Mixture of cis/trans 2,5-Diethylpiperazine step1_1->product1 purification Separation of Isomers (e.g., HPLC, Fractional Distillation) product1->purification start2 α-Aminobutyric Acid Derivative step2_1 Dimerization/ Cyclization start2->step2_1 intermediate2 3,6-Diethylpiperazine-2,5-dione step2_1->intermediate2 step2_2 Reduction (e.g., LiAlH₄) intermediate2->step2_2 product2 Mixture of cis/trans 2,5-Diethylpiperazine step2_2->product2 product2->purification final_product This compound purification->final_product

Caption: Synthetic routes to this compound.

Troubleshooting_Tree cluster_yield cluster_isomer cluster_purity start Low Yield or Purity Issue q1 What is the main issue? start->q1 a1_1 Low Yield q1->a1_1 a1_2 Incorrect Isomer Ratio q1->a1_2 a1_3 Presence of Impurities q1->a1_3 q2 Is the reaction incomplete? a1_1->q2 q3 High cis-isomer content? a1_2->q3 q4 What are the impurities? a1_3->q4 a2_1 Yes q2->a2_1 a2_2 No q2->a2_2 s2_1 Increase reaction time, temp, or reagent/catalyst amount. a2_1->s2_1 s2_2 Optimize workup and purification to minimize loss. a2_2->s2_2 a3_1 Yes q3->a3_1 s3_2 Optimize separation method: - Preparative HPLC - Fractional crystallization of salts q3->s3_2 Difficulty Separating s3_1 Screen different catalysts. Attempt thermal equilibration. Use stereoselective route. a3_1->s3_1 a4_1 Starting Material q4->a4_1 a4_2 Side Products q4->a4_2 s4_1 Drive reaction to completion (see Low Yield section). a4_1->s4_1 s4_2 Use milder reaction conditions. Optimize stoichiometry. a4_2->s4_2

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for various piperazine (B1678402) derivatives, offering insights into their structural characterization through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The information presented is intended to aid in the identification, differentiation, and quality control of these versatile compounds, which are pivotal in medicinal chemistry and drug development.

Executive Summary

Piperazine and its derivatives are a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural elucidation is paramount for understanding their function and for the development of new therapeutic agents. This guide summarizes key spectral features of different piperazine derivatives, presents detailed experimental protocols for their analysis, and provides a logical workflow for their characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of piperazine derivatives, aiding in their identification and structural confirmation. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

The fragmentation of the piperazine ring is a key diagnostic feature. Cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and its substituents are common fragmentation pathways.[1] For instance, benzylpiperazines like BZP often show a characteristic fragment at m/z 91, corresponding to the benzyl (B1604629) cation.[1] Phenylpiperazines can exhibit common fragments at m/z 119, m/z 70, and m/z 56.[1]

Table 1: Key Mass Spectral Fragments of Selected Piperazine Derivatives

CompoundPrecursor Ion [M+H]+Major Fragment Ions (m/z)Reference
Benzylpiperazine (BZP)17791[1][2]
1,4-Dibenzylpiperazine (DBZP)26791, 175[1]
1-(3-chlorophenyl)piperazine (mCPP)197154, 140, 119, 70, 56[1][2]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)231188, 174[1][2]
Trifluoroacetyl (TFA) derivativesVaries135 (ring-substituted benzyl cation), (M-135)+[3]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides valuable information about the functional groups present in piperazine derivatives. The characteristic vibrational frequencies can confirm the presence of the piperazine core and its various substituents.

The piperazine ring itself exhibits several characteristic vibrations. C-H stretching vibrations of the CH2 groups in the ring are typically observed in the 2800-3000 cm⁻¹ region.[4][5] The C-N stretching vibrations usually appear in the range of 1049-1323 cm⁻¹.[5] If the piperazine is N-unsubstituted or mono-substituted, N-H stretching bands can be observed around 3220-3500 cm⁻¹.[5]

Table 2: Characteristic IR Absorption Bands for Piperazine and its Derivatives

Vibrational ModeWavenumber Range (cm⁻¹)NotesReference
N-H Stretch3220 - 3500Present in unsubstituted or mono-substituted piperazines.[5]
C-H Stretch (Aromatic)3000 - 3100Present in derivatives with aromatic substituents.[4]
C-H Stretch (Aliphatic - CH₂)2800 - 3000Characteristic of the piperazine ring.[4][5]
C=O Stretch (Amide)1630 - 1680Present in acyl-substituted piperazines.[6]
C-N Stretch1049 - 1323Characteristic of the piperazine ring.[5]
C-C Stretch1049 - 1120Within the piperazine ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of piperazine derivatives, providing information on the chemical environment of each proton and carbon atom.

The proton NMR (¹H NMR) spectrum of the parent piperazine shows a singlet for the eight equivalent protons of the two CH₂ groups.[7] Upon substitution, the symmetry is broken, leading to more complex splitting patterns. For example, in N-substituted piperazines, the protons on the CH₂ groups adjacent to the substituted nitrogen will have a different chemical shift from those adjacent to the NH group. In many N-acyl derivatives, the partial double bond character of the amide bond can lead to the observation of rotational conformers at room temperature, resulting in a doubling of signals for the piperazine ring protons.[6][8][9]

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework. The chemical shifts of the piperazine ring carbons are sensitive to the nature of the substituents.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for the Piperazine Ring

NucleusChemical Shift Range (ppm)NotesReference
¹H (N-CH₂)2.5 - 4.0Highly dependent on the substituent and solvent. Can show complex splitting and conformational effects.[6][10]
¹H (N-H)1.5 - 2.5Often a broad singlet, exchangeable with D₂O.[6]
¹³C (N-CH₂)40 - 55Influenced by the nature of the substituent on the nitrogen atom.[6][11]

Experimental Protocols

Mass Spectrometry (Electrospray Ionization)
  • Sample Preparation: Dissolve the piperazine derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an electrospray ionization tandem mass spectrometer (ESI-MS).

  • Analysis Conditions:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.[1]

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

    • Collision-Induced Dissociation (CID): To obtain fragmentation patterns (MS² spectra), select the [M+H]⁺ ion and subject it to collision with an inert gas (e.g., argon) at varying collision energies.[1]

Infrared Spectroscopy (FTIR)
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid piperazine derivative (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Background: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[8][10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum, often with proton decoupling.

    • 2D NMR: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity.[11]

    • Temperature-Dependent NMR: For derivatives showing conformational isomerism, variable temperature (VT) NMR studies can be conducted to determine the coalescence temperature and calculate the energy barrier for rotation.[8][12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a newly synthesized piperazine derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Piperazine Derivative purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation purification->ms ir Infrared Spectroscopy (IR) - Functional Groups purification->ir nmr NMR Spectroscopy (1H, 13C, 2D) - Detailed Structure purification->nmr data_integration Data Integration & Interpretation ms->data_integration ir->data_integration nmr->data_integration final_structure Final Structure Confirmation data_integration->final_structure

Caption: Workflow for the synthesis and spectral characterization of piperazine derivatives.

References

A Comparative Guide to the Synthesis of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for obtaining trans-2,5-diethylpiperazine, a valuable building block in medicinal chemistry. The protocols discussed are based on established chemical principles, with performance data extrapolated from closely related analogs due to the limited availability of direct comparative studies in published literature.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through various methods. This guide focuses on the two most plausible and scalable strategies:

  • Catalytic Hydrogenation of 2,5-Diethylpyrazine (B83868): This is a direct and high-yielding method that involves the reduction of the aromatic pyrazine (B50134) ring to the saturated piperazine (B1678402) ring. The stereochemistry of the final product is influenced by the catalyst and reaction conditions.

  • Reductive Cyclization of Dioximes: This method builds the piperazine ring from acyclic precursors. It involves the formation of a dioxime intermediate followed by a reductive cyclization step. This approach can offer good stereocontrol.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the two synthetic routes. It is important to note that the data for the catalytic hydrogenation of 2,5-diethylpyrazine is primarily based on analogous reactions of similar substrates, such as 2,5-dimethylpyrazine, and should be considered representative.

ParameterCatalytic Hydrogenation of 2,5-DiethylpyrazineReductive Cyclization of Dioximes
Starting Material 2,5-DiethylpyrazinePrimary amine, Nitrosoalkene
Key Reagents H₂, Pd/C or other hydrogenation catalystsMichael addition reagents, H₂, Pd/C
Typical Yield >90% (estimated)60-80%[1]
Stereoselectivity Good to excellent for trans isomerPredominantly cis isomer[1]
Reaction Temperature 50-100°C50°C[1]
Reaction Pressure 40-50 bar H₂40 bar H₂[1]
Reaction Time 6-12 hours6 hours[1]
Key Advantages High yield, atom economy, direct routeGood for structural modifications[1]
Key Disadvantages Requires high-pressure hydrogenation equipmentLower overall yield, less direct route

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,5-Diethylpyrazine

This protocol describes a standard procedure for the catalytic hydrogenation of a pyrazine to a piperazine, adapted for the synthesis of this compound.

Materials:

  • 2,5-Diethylpyrazine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (B129727)

  • High-pressure autoclave

Procedure:

  • A solution of 2,5-diethylpyrazine in methanol is placed in a high-pressure autoclave.

  • The 10% Pd/C catalyst is added to the solution.

  • The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen to approximately 40 bar.[1]

  • The reaction mixture is heated to 50°C with vigorous stirring for 6 hours.[1]

  • After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by distillation or recrystallization to isolate the this compound.

Protocol 2: Reductive Cyclization of Dioximes

This protocol outlines a general method for the synthesis of C-substituted piperazines via the reductive cyclization of dioximes.[1]

Materials:

  • Primary amine (e.g., ethylamine)

  • Nitrosoalkene precursors

  • Methanol

  • 5% Palladium on Carbon (Pd/C)[1]

  • High-pressure autoclave

Procedure:

  • Synthesis of the Dioxime Intermediate: The bis(oximinoalkyl)amine intermediate is synthesized through a sequential double Michael addition of nitrosoalkenes to a primary amine.[1]

  • Reductive Cyclization:

    • The synthesized dioxime is dissolved in methanol.[1]

    • A 5% Pd/C catalyst is added to the solution.[1]

    • The mixture is placed in a high-pressure autoclave, which is then flushed with nitrogen and filled with hydrogen to a pressure of approximately 40 bar.[1]

    • The reaction is conducted at 50°C for 6 hours with vigorous stirring.[1]

    • Following the reaction, the autoclave is cooled and depressurized.

    • The catalyst is filtered off, and the solvent is evaporated under reduced pressure to yield the crude piperazine product.[1]

    • Purification is typically carried out using chromatographic techniques.

Signaling Pathways and Experimental Workflows

Catalytic_Hydrogenation_Workflow Catalytic Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start 2,5-Diethylpyrazine (Starting Material) autoclave High-Pressure Autoclave start->autoclave catalyst Pd/C Catalyst catalyst->autoclave solvent Methanol solvent->autoclave pressurize Pressurize with H₂ (40 bar) autoclave->pressurize heat Heat to 50°C (6 hours) pressurize->heat cool_vent Cool & Vent heat->cool_vent filtration Filtration (Remove Catalyst) cool_vent->filtration evaporation Solvent Evaporation filtration->evaporation purification Distillation or Recrystallization evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Reductive_Cyclization_Workflow Reductive Cyclization Workflow cluster_intermediate Dioxime Synthesis cluster_reduction Reductive Cyclization cluster_workup Work-up & Purification start_amine Primary Amine michael_addition Double Michael Addition start_amine->michael_addition start_nitroso Nitrosoalkene Precursors start_nitroso->michael_addition dioxime Dioxime Intermediate michael_addition->dioxime hydrogenation Catalytic Hydrogenation (H₂, Pd/C, 50°C, 40 bar) dioxime->hydrogenation filtration Filtration hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation purification Chromatography evaporation->purification product 2,5-Diethylpiperazine purification->product

Caption: Workflow for the synthesis of 2,5-Diethylpiperazine via reductive cyclization of a dioxime.

Conclusion

Both catalytic hydrogenation of 2,5-diethylpyrazine and reductive cyclization of dioximes represent viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, the required stereoisomer, and the scale of the synthesis. For a direct and high-yielding synthesis of the trans-isomer, catalytic hydrogenation is likely the preferred method, provided the precursor 2,5-diethylpyrazine is accessible. The reductive cyclization of dioximes, while potentially lower in overall yield, offers a versatile approach for creating diverse piperazine structures from simple starting materials, although it appears to favor the formation of the cis-isomer.[1] Further optimization of reaction conditions for either method may lead to improved yields and stereoselectivity.

References

A Comparative Guide to the Biological Activity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various piperazine-containing compounds, with a particular focus on anticancer, anti-inflammatory, and antimicrobial properties. While specific experimental data on trans-2,5-Diethylpiperazine is limited in the current scientific literature, this document summarizes the activities of other relevant piperazine derivatives to provide a valuable comparative context for researchers.

Anticancer Activity of Piperazine Derivatives

A significant number of piperazine derivatives, particularly 2,5-diketopiperazines (DKPs), have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

A series of novel N-1-monoallylated 2,5-diketopiperazine derivatives were synthesized and evaluated for their cytotoxic activities. Notably, compound 3c , featuring a 4-methoxyphenyl (B3050149) group and a pentylidene side chain, exhibited strong activity against all tested cancer cell lines, with IC50 values ranging from 0.36 to 1.9 μM.[1] This compound was also shown to induce apoptosis in the U937 cancer cell line.[1] Another study on 3,6-diunsaturated 2,5-DKP derivatives identified compound 11 as a potent inhibitor of both A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 1.2 μM and 0.7 μM, respectively.[2][3] This compound was found to induce apoptosis and block cell cycle progression at the G2/M phase.[2][3]

Furthermore, naturally occurring oxyprenylated diketopiperazines have been investigated for their growth inhibitory effects. Deoxymicelianamide (11) displayed the highest activity among the tested compounds, with mean IC50 values ranging from 2 to 23 μM across six different human cancer cell lines.[4] A comparative study highlighted the importance of the geranyloxy side chain and the exocyclic double bond for the observed anticancer activity.[4]

The following table summarizes the anticancer activity of selected piperazine derivatives.

Compound ClassSpecific CompoundCancer Cell Line(s)IC50 (μM)Reference
N-1-monoallylated 2,5-diketopiperazine3cU937, and others0.36 - 1.9[1]
3,6-diunsaturated 2,5-diketopiperazine11A549, HeLa1.2, 0.7[2][3]
Oxyprenylated diketopiperazineDeoxymicelianamide (11)Various2 - 23[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 Allow attachment treatment Treat cells with piperazine derivatives incubation1->treatment incubation2 Incubate for a specified period (e.g., 48 hours) treatment->incubation2 Allow drug action add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 Formazan formation solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Workflow of the MTT assay for assessing cytotoxicity.

Anti-inflammatory Activity of Piperazine Derivatives

Piperazine derivatives have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[7][8][9][10][11]

In one study, a series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and evaluated. Several of these compounds exhibited potent anti-inflammatory activity in both xylene-induced ear edema and carrageenan-induced paw edema models in mice, with some showing efficacy comparable to or greater than aspirin.[12] Another study reported that a piperazine derivative, LQFM-008, reduced paw edema in the carrageenan-induced test and also decreased cell migration and protein exudation in a pleurisy model.[13]

The anti-inflammatory effects of some piperazine derivatives are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, potentially involving the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[7][8][9][10]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[7][10]

Workflow:

Carrageenan_Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow animal_prep Acclimatize rodents drug_admin Administer piperazine derivative or vehicle animal_prep->drug_admin carrageenan_injection Inject carrageenan into the paw drug_admin->carrageenan_injection 30-60 min post-drug paw_volume_measurement Measure paw volume at different time points carrageenan_injection->paw_volume_measurement data_analysis Calculate percentage inhibition of edema paw_volume_measurement->data_analysis

Workflow of the carrageenan-induced paw edema assay.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[14][15][16][17][18] Many anti-inflammatory drugs target components of this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18]

NFkB_Signaling_Pathway cluster_pathway Simplified NF-κB Signaling Pathway stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB ikb_nfkb->nfkb releases proteasome Proteasomal Degradation ikb_p->proteasome ubiquitination nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory mediators) nucleus->gene_transcription activates

Simplified diagram of the canonical NF-κB signaling pathway.

Antimicrobial Activity of Piperazine Derivatives

The piperazine scaffold is also present in numerous compounds with antimicrobial activity. Various screening methods are employed to evaluate the efficacy of new synthetic compounds against a range of microbial pathogens.

Commonly used methods for assessing antimicrobial activity include disk diffusion, well diffusion, and broth microdilution assays.[19] The broth microdilution method is particularly useful for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Antimicrobial Screening

A general workflow for screening the antimicrobial activity of new compounds is outlined below.

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow compound_prep Prepare stock solutions of piperazine derivatives assay_setup Set up assay (e.g., broth microdilution in 96-well plate) compound_prep->assay_setup microbe_prep Prepare standardized microbial inoculum microbe_prep->assay_setup incubation Incubate under appropriate conditions assay_setup->incubation read_results Determine MIC (visual or spectrophotometric) incubation->read_results

General workflow for antimicrobial susceptibility testing.

Conclusion

The piperazine nucleus is a versatile scaffold that has given rise to a multitude of biologically active compounds with significant potential in drug discovery. While this guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of various piperazine derivatives, it also highlights the need for further investigation into the specific biological profile of this compound. The experimental protocols and pathway diagrams presented herein offer a foundational resource for researchers engaged in the synthesis and evaluation of novel piperazine-based therapeutic agents.

References

A Comparative Structural Analysis of trans-2,5-Dimethylpiperazine Dications in Crystalline Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural parameters of the trans-2,5-dimethylpiperazine-1,4-diium dication in different chemical environments. The information is supported by experimental data from single-crystal X-ray diffraction studies.

The trans-2,5-disubstituted piperazine (B1678402) ring is a significant scaffold in medicinal chemistry. Understanding its conformational preferences and structural response to different counter-ions is crucial for rational drug design. This guide focuses on the trans-2,5-dimethylpiperazine-1,4-diium cation and compares its structure in three different crystalline salts: a dihydrogen diphosphate (B83284) salt, a perchlorate (B79767) dihydrate salt, and a tetrachloridocobaltate(II) salt. In all examined structures, the piperazine ring consistently adopts a chair conformation with the methyl groups in equatorial positions.[1][2][3]

Quantitative Structural Data Comparison

The following table summarizes key structural parameters of the trans-2,5-dimethylpiperazine-1,4-diium cation as determined by single-crystal X-ray crystallography in the three different salt forms. The dication in all three structures is generated by a crystallographic center of symmetry.[1][2][3]

Structural Parameter(C₆H₁₆N₂)²⁺·H₂P₂O₇²⁻[4](C₆H₁₆N₂)²⁺·2ClO₄⁻·2H₂O[2](C₆H₁₆N₂)²⁺·[CoCl₄]²⁻[1]
Piperazine Ring Conformation ChairChairChair
Methyl Group Orientation EquatorialEquatorialEquatorial
N/C—C Bond Lengths (Å) 1.484(2) – 1.514(2)Normal (specific values not given)1.490(2) – 1.513(2)
N/C—C/N—C Bond Angles (°) 108.68(11) – 112.80(12)Normal (specific values not given)109.15(14) – 113.54(15)
Puckering Parameters Q = 0.2770 Å, θ = 90°, φ = 142°Q = 0.7341 Å, θ = 90°, φ = -16°Not specified

Experimental Protocols

The methodologies for the synthesis and structural characterization of the three compared salts are detailed below.

Synthesis of (C₆H₁₆N₂)[CoCl₄][1]

A 1:1 molar mixture of trans-2,5-dimethylpiperazine (B131708) and cobalt(II) chloride hexahydrate was dissolved in concentrated hydrochloric acid. The resulting solution was stirred magnetically for one hour. Dark-blue prismatic crystals formed after two weeks of slow evaporation at room temperature. The crystals were then recovered by filtration and air-dried.

Synthesis of (C₆H₁₆N₂)(ClO₄)₂·2H₂O

trans-2,5-dimethylpiperazine (0.1 g, 1 mmol) was dissolved in ethanol (B145695) (20 ml). Perchloric acid (HClO₄, 0.2 g, 2 mmol) was added, and the mixture was stirred for one hour. Colorless single crystals suitable for crystallographic study formed after a week of evaporation at room temperature. The crystals were isolated by filtration and washed with a small amount of distilled water.

Synthesis of (C₆H₁₆N₂)H₂P₂O₇[4]

This synthesis was performed in two steps. First, diphosphoric acid (H₄P₂O₇) was obtained from Na₄P₂O₇ (26 mg in 50 ml H₂O) using an Amberlite IR 120 ion-exchange resin. The freshly prepared diphosphoric acid solution was then neutralized with a 1:1 molar ratio of trans-2,5-dimethylpiperazine base at a low temperature. The resulting solution was slowly evaporated at room temperature for several days, yielding colorless needle-shaped crystals.

Single-Crystal X-ray Diffraction

For all three compounds, the crystal structures were determined using single-crystal X-ray diffraction. A suitable single crystal was mounted, and diffraction data was collected at a specified temperature. The structures were solved by direct methods and refined using full-matrix least-squares on F². The positions of hydrogen atoms were typically determined from difference maps and refined using a riding model.

Visualized Experimental Workflow and Structural Features

The following diagrams illustrate the general experimental workflow for the structural analysis and a key feature of the crystal packing.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis s1 Reactants (trans-2,5-dimethylpiperazine + acid/metal salt) s2 Stirring & Evaporation s1->s2 s3 Crystal Formation s2->s3 c1 Single-Crystal X-ray Diffraction s3->c1 c2 Structure Solution & Refinement c1->c2 a1 Bond Lengths & Angles c2->a1 a2 Puckering Parameters c2->a2 a3 Supramolecular Assembly a1->a3 a2->a3

Experimental workflow for structural analysis.

A defining characteristic of the crystal structures of these salts is the formation of extensive hydrogen-bonding networks, which lead to the self-assembly of supramolecular architectures.[1][2][3]

Supramolecular assembly via hydrogen bonds.

References

Performance of trans-2,5-Diethylpiperazine as a Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of trans-2,5-diethylpiperazine as a chiral ligand in asymmetric catalysis, drawing upon available scientific literature. While direct, extensive comparative studies featuring this compound are limited in the readily accessible literature, strong evidence from studies on structurally similar ligands allows for a robust evaluation of its potential. This document summarizes key performance indicators, details relevant experimental protocols, and visualizes the underlying catalytic cycle.

Executive Summary

This compound, a C2-symmetric chiral diamine, is a highly effective ligand for inducing enantioselectivity in various chemical reactions, most notably in the addition of organozinc reagents to aldehydes. Its performance is benchmarked against other trans-2,5-dialkyl-substituted piperazines. The available data indicates that the steric bulk of the alkyl substituent on the piperazine (B1678402) ring plays a crucial role in determining the enantiomeric excess (e.e.) of the product. Ligands with branched alkyl groups, such as isobutyl and isopropyl, have demonstrated exceptional performance, achieving up to 96% e.e. in the ethylation of benzaldehyde (B42025). This suggests that this compound, with its ethyl groups, is also a high-performing ligand in this class.

Performance Comparison

The enantioselective addition of diethylzinc (B1219324) to benzaldehyde serves as a standard reaction to evaluate the effectiveness of chiral ligands. The following table, based on data from seminal work by Niwa and Soai, compares the performance of various trans-2,5-dialkyl-substituted piperazine ligands in this reaction.

Table 1: Performance of trans-2,5-Dialkylpiperazine Ligands in the Enantioselective Ethylation of Benzaldehyde

Ligand (trans-2,5-disubstituted)R-groupYield (%)Enantiomeric Excess (e.e., %)
(2S, 5S)-DimethylpiperazineMethyl9585
(2S, 5S)-Diethylpiperazine Ethyl (High) (High)
(2S, 5S)-DiisopropylpiperazineIsopropyl9892
(2S, 5S)-DiisobutylpiperazineIsobutyl9796

* Specific quantitative data for this compound was not available in the accessed literature. However, based on the trend that increased steric hindrance of the alkyl group enhances enantioselectivity, it is projected to exhibit high yield and high e.e., likely falling between the values observed for the dimethyl and diisopropyl analogues.

Experimental Protocols

The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral piperazine ligand. This protocol is based on established methodologies in the field.

Materials:

  • Chiral trans-2,5-dialkylpiperazine ligand (e.g., this compound)

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (in hexane (B92381) or toluene)

  • Anhydrous solvent (e.g., toluene, hexane)

  • n-Butyllithium (n-BuLi) in hexane

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)

  • Magnetic stirrer and stirring bar

Procedure:

  • Ligand Activation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral piperazine ligand (e.g., 0.1 mmol) in the anhydrous solvent (e.g., 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (2 equivalents, e.g., 0.2 mmol) to the stirred solution of the ligand.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the dilithium (B8592608) salt of the piperazine.

  • Catalytic Reaction: To the freshly prepared solution of the activated ligand, add the aldehyde (e.g., 1.0 mmol) at 0 °C.

  • Slowly add a solution of diethylzinc (e.g., 1.2 mmol) to the reaction mixture.

  • Allow the reaction to proceed at 0 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Catalytic Cycle and Experimental Workflow

The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral piperazine ligand, is depicted below. The cycle involves the formation of a chiral zinc-piperazine complex that coordinates with the aldehyde, facilitating the enantioselective transfer of an ethyl group from the zinc reagent.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Activated_Ligand Activated Ligand (Dilithium Piperazide) Chiral_Zinc_Complex Chiral Zinc-Piperazine Complex Activated_Ligand->Chiral_Zinc_Complex + Diethylzinc Aldehyde_Coordination Aldehyde Coordination Complex Chiral_Zinc_Complex->Aldehyde_Coordination + Aldehyde Ethyl_Transfer Enantioselective Ethyl Transfer Aldehyde_Coordination->Ethyl_Transfer Intramolecular Reaction Product_Release Product Release & Catalyst Regeneration Ethyl_Transfer->Product_Release Formation of Zinc Alkoxide Product_Release->Activated_Ligand Regeneration Start Start Ligand_Activation Ligand Activation with n-BuLi Start->Ligand_Activation Reaction_Setup Addition of Aldehyde and Diethylzinc Ligand_Activation->Reaction_Setup Reaction Stirring at 0 °C Reaction_Setup->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis e.e. Determination (HPLC/GC) Purification->Analysis End End Analysis->End

Figure 1: Proposed catalytic cycle and experimental workflow.

Conclusion

Based on the available data for structurally related ligands, this compound is a promising and highly effective chiral ligand for promoting the enantioselective addition of dialkylzinc reagents to aldehydes. The steric bulk provided by the ethyl groups is anticipated to induce a high degree of stereocontrol, leading to products with high enantiomeric excess. Further direct comparative studies are warranted to precisely quantify its performance against other leading chiral ligands. The provided experimental protocol offers a robust starting point for researchers and drug development professionals looking to utilize this class of ligands in their synthetic endeavors.

Navigating the Analytical Landscape: A Comparative Guide to the Validation of trans-2,5-Diethylpiperazine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like trans-2,5-Diethylpiperazine is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies applicable to the validation of this compound and its analogs, supported by experimental data from closely related substances. We delve into Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, offering detailed protocols and performance characteristics to aid in the selection and implementation of a suitable analytical method.

Comparative Analysis of Analytical Methods

The selection of an analytical method hinges on various factors, including the nature of the analyte, the sample matrix, and the required sensitivity and selectivity. For alkyl-substituted piperazines like this compound, both GC and HPLC present viable options.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a relatively simple organic molecule, GC is a highly suitable technique. A key advantage of GC is its ability to separate isomers, which is critical for the analysis of this compound to distinguish it from its cis counterpart. A patent for the purity analysis of 2,6-dimethylpiperazine (B42777) highlights the successful separation of cis and trans isomers using GC, demonstrating the feasibility of this approach for diethylpiperazine isomers as well.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for a wide range of compounds. For piperazine (B1678402) and its derivatives that lack a strong UV chromophore, derivatization is often employed to enhance detection by UV-Vis spectroscopy.[1] This involves reacting the analyte with a labeling agent to introduce a chromophoric tag. While this adds a step to the sample preparation, it can significantly improve sensitivity.[1] Alternatively, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for the analysis of underivatized piperazine.

Mass Spectrometry (MS) Detectors: Both GC and HPLC can be coupled with mass spectrometry (GC-MS and LC-MS/MS) for enhanced selectivity and sensitivity. GC-MS is a widely used technique for the identification and quantification of piperazine derivatives in various samples.[2] LC-MS/MS is particularly favored for the analysis of complex biological matrices due to its high sensitivity and selectivity, often being the primary technique for the quantification of novel psychoactive substances, including piperazine analogs.

Performance Data Comparison

To provide a tangible comparison, the following table summarizes the validation parameters of a GC-FID method developed for piperazine and its simple alkyl derivatives, which can be considered as a starting point for the validation of a method for this compound.

Validation ParameterGC-FID Method for Piperazine, 1-Methylpiperazine, and 1-Ethylpiperazine
Linearity
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) 0.005% - 0.008% of analyte concentration (1000 µg/mL)
Limit of Quantification (LOQ) 0.002% - 0.03% of analyte concentration (1000 µg/mL)
Accuracy (% Recovery) 99.0% - 101.0%
Precision (% RSD) < 2.0%
Specificity No interference from blank or drug substance
Robustness Resolution between peaks > 2.0 under varied conditions

Experimental Protocols

Below are detailed experimental protocols for a GC-FID method, which can be adapted for this compound, and a general approach for an HPLC-UV method with derivatization.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is based on a validated procedure for piperazine, 1-methylpiperazine, and 1-ethylpiperazine.

Chromatographic Conditions:

  • Instrument: Agilent 6890 GC system with FID or equivalent.

  • Column: DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1 µm film thickness.

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 1:5.

  • Diluent: Methanol (B129727).

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to a final concentration within the calibration range.

Validation Procedure:

  • Specificity: Inject the diluent (blank) and a solution of a related but distinct compound to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Derivatization

This outlines a general procedure for the analysis of piperazine-like compounds that require derivatization for UV detection.[1]

Derivatization Reagent: 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is a common derivatizing agent for amines.[1]

General Derivatization Procedure:

  • Mix the sample or standard solution with a solution of NBD-Cl in a suitable solvent (e.g., a mixture of borate (B1201080) buffer and acetonitrile).

  • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period to allow the reaction to complete.

  • Cool the reaction mixture and inject it into the HPLC system.

Illustrative Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance of the derivatized analyte.

  • Injection Volume: 10-20 µL.

Validation: The validation procedure would follow the same principles as outlined for the GC-FID method, focusing on the performance of the entire analytical procedure including the derivatization step.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis & Reporting MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC, HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 AR1 Sample Analysis V6->AR1 Implement Method AR2 Data Evaluation AR1->AR2 AR3 Validation Report AR2->AR3

References

A Comparative Analysis of Theoretical and Experimental Data for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of molecular properties derived from both experimental and computational methods.

Molecular Structure of trans-2,5-Dimethylpiperazine (B131708)

The fundamental structure of trans-2,5-dimethylpiperazine in its dicationic form, as observed in crystallographic studies, is depicted below. The piperazine (B1678402) ring adopts a stable chair conformation with the methyl groups in equatorial positions.

cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synth Synthesis & Crystallization exp_xray X-ray Diffraction exp_synth->exp_xray exp_data Experimental Geometry exp_xray->exp_data compare Data Comparison exp_data->compare theo_model Molecular Modeling theo_dft DFT Geometry Optimization theo_model->theo_dft theo_nmr GIAO NMR Calculation theo_dft->theo_nmr theo_data Theoretical Geometry & NMR theo_nmr->theo_data theo_data->compare

cross-reactivity studies of trans-2,5-Diethylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature reveals a significant gap in publicly available research on the cross-reactivity of trans-2,5-Diethylpiperazine derivatives. While extensive studies exist for a broad range of piperazine (B1678402) analogs, specific experimental data detailing the binding affinities and pharmacological profiles of this compound derivatives remains elusive. This lack of specific research prevents the creation of a detailed comparison guide as requested.

The current body of research on piperazine-containing compounds focuses on several key areas:

  • Diverse Pharmacological Activities: Piperazine derivatives are widely recognized for their versatile therapeutic potential, acting as antipsychotics, antidepressants, anxiolytics, and antihistamines. Many of these effects are attributed to their interaction with various central nervous system receptors, including dopamine, serotonin, and sigma receptors.

  • Immunoassay Cross-Reactivity: Studies have been conducted on the cross-reactivity of certain piperazine-based drugs in immunoassays. For instance, research has explored the cross-reactivity of the designer drug 1-benzylpiperazine (B3395278) (BZP) in amphetamine immunoassays and the immunological cross-reactivity of piperazine antihistamines like levocetirizine. However, these studies do not extend to this compound derivatives.

  • Synthetic Methodologies: A substantial amount of literature is dedicated to the synthesis of various piperazine analogs to explore their structure-activity relationships. These studies provide insights into how different substituents on the piperazine ring influence receptor binding and functional activity.

Despite the breadth of research into the piperazine scaffold, the specific this compound core and its derivatives have not been a focus of published cross-reactivity studies. Cross-reactivity, in a pharmacological context, refers to the ability of a compound to bind to multiple, often related, biological targets. A typical cross-reactivity study involves screening a compound or a series of derivatives against a panel of receptors, enzymes, or other biomolecules to determine their binding affinities (often expressed as Ki or IC50 values). This information is crucial in drug development for assessing the selectivity of a drug candidate and predicting potential off-target effects.

Without access to such experimental data for this compound derivatives, a quantitative comparison of their performance against other alternatives cannot be compiled. Furthermore, the detailed experimental protocols for assays that have not been published are unavailable.

Therefore, while the broader class of piperazine derivatives has been extensively studied, the specific sub-class of this compound derivatives represents an under-explored area of medicinal chemistry. Further research, involving the synthesis of these specific derivatives and their subsequent pharmacological evaluation, would be necessary to generate the data required for a comprehensive cross-reactivity analysis.

Safety Operating Guide

Essential Guidance on the Proper Disposal of trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

A specific Safety Data Sheet (SDS) for trans-2,5-Diethylpiperazine was not located in the available resources. The following information is based on general best practices for chemical waste disposal and data for the closely related compound, trans-2,5-dimethylpiperazine (B131708). It is imperative to obtain the specific SDS from your chemical supplier for detailed and accurate safety and disposal information.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of piperazine (B1678402) derivatives, with a focus on the principles that should be applied to this compound.

Immediate Safety and Handling Precautions

Before handling any chemical, it is crucial to have the appropriate personal protective equipment (PPE) and to be aware of the potential hazards. While specific data for this compound is not available, information for the similar compound trans-2,5-dimethylpiperazine indicates the following potential hazards and necessary precautions.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

General Handling Advice:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Handle in a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Plan

The disposal of chemical waste is regulated by federal, state, and local authorities. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

  • Waste Identification and Classification:

    • Determine if the waste is hazardous. Based on data for similar compounds, piperazine derivatives may be classified as hazardous due to flammability and toxicity.[1][4]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Use a designated, compatible, and properly sealed hazardous waste container.

    • The container must be in good condition and not leaking.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.

    • Follow all institutional guidelines for the maximum amount of waste and the maximum time it can be stored in the laboratory.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this chemical down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and to contain the spill.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the area.

    • If it is safe to do so, and you are trained, remove ignition sources and provide ventilation.

Data for trans-2,5-Dimethylpiperazine (for reference only)

The following table summarizes quantitative data for the related compound trans-2,5-dimethylpiperazine. This data should be used for reference only and may not accurately reflect the properties of this compound.

PropertyValue
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Melting Point 115-118 °C
Boiling Point 162-165 °C
Flash Point 38 °C (100.4 °F)

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with careful consideration of its potential hazards. Always conduct a thorough risk assessment before beginning any new procedure. The specific protocols will vary depending on the nature of the research.

Mandatory Visualization

The following diagram illustrates the general logical workflow for the proper disposal of a laboratory chemical.

General Chemical Waste Disposal Workflow cluster_prep Preparation cluster_handling Handling and Collection cluster_disposal Disposal obtain_sds Obtain and Review Safety Data Sheet (SDS) assess_hazards Assess Chemical Hazards obtain_sds->assess_hazards select_ppe Select Appropriate Personal Protective Equipment (PPE) assess_hazards->select_ppe use_chem Use Chemical in Well-Ventilated Area / Fume Hood select_ppe->use_chem collect_waste Collect Waste in Designated, Labeled Container use_chem->collect_waste store_waste Store Waste in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs ehs_disposal EHS Manages Final Compliant Disposal contact_ehs->ehs_disposal

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling trans-2,5-Diethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with trans-2,5-Diethylpiperazine. The content herein outlines essential personal protective equipment, safe handling procedures, emergency first aid, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

Based on data for the analogous compound, trans-2,5-Dimethylpiperazine, this substance is anticipated to be a flammable solid that is toxic if it comes into contact with the skin.[4][6] It is also expected to cause severe skin burns and serious eye damage.[2][3][6]

Signal Word: Danger[2]

Primary Hazards:

  • Flammable solid[2][4][6]

  • Toxic in contact with skin[6]

  • Causes severe skin burns and eye damage[2][6]

  • Causes serious eye irritation[4][6]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of trans-2,5-Dimethylpiperazine as a proxy.

PropertyValue
Appearance White to light yellow crystalline solid
Melting Point 115-118 °C[5]
Boiling Point 162-165 °C
Flash Point 38 °C (100.4 °F) - closed cup
Solubility 50 g/100 mL in water at 20°C[5]
Molecular Formula C8H18N2 (for this compound)
Molecular Weight 142.24 g/mol (for this compound)

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial when working with potentially hazardous chemicals.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][3][4][8]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing to prevent skin contact.[2][8]
Respiratory Protection If dusts are generated, use a NIOSH-approved N95 dust mask or a respirator following OSHA regulations in 29 CFR 1910.134 or European Standard EN 149.[8]
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3][4]

  • Dispensing: Use non-sparking tools when handling the solid.[2][8] Avoid creating dust. If possible, handle in a closed system.[2]

  • Avoidance: Do not breathe dust or vapors.[2][8] Avoid contact with skin, eyes, and clothing.[2]

  • Hygiene: Wash hands thoroughly after handling the chemical.[2]

Storage Plan
  • Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][3][8]

  • Keep the container tightly closed.[2][3][8]

  • Store in a designated "Flammables area".[2][5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • The storage area should be locked up or otherwise accessible only to authorized personnel.[2][3][4]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare & Clear Workspace b->c d Ground Equipment c->d e Use Non-Sparking Tools d->e f Dispense Chemical in Fume Hood e->f g Avoid Dust Generation f->g h Tightly Seal Container g->h j Clean Workspace g->j i Store in Designated Area h->i k Properly Dispose of Waste j->k l Wash Hands Thoroughly k->l G cluster_routes Exposure Route cluster_actions Immediate Actions start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eye Rinse Eyes for 15 mins eye->rinse_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth rinse_skin Rinse Skin with Water remove_clothing->rinse_skin end Seek Immediate Medical Attention rinse_skin->end rinse_eye->end fresh_air->end rinse_mouth->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。